molecular formula C27H32N6O B1662398 CGP-82996

CGP-82996

Katalognummer: B1662398
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: YVXCDLCJCIDFHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CDK4/6 Inhibitor IV is a potent and selective small-molecule compound designed to target and inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle G1 to S phase transition . By specifically inhibiting these kinases, this reagent effectively blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors and subsequent S-phase entry, thereby inducing G1 phase cell cycle arrest and cellular senescence in Rb-proficient cells . This mechanism is particularly relevant in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often hyperactivated, making CDK4/6 inhibition a cornerstone of targeted therapy for this subtype . The primary research applications for CDK4/6 Inhibitor IV include investigating the molecular mechanisms of cell cycle progression, studying the dynamics of therapeutic response and resistance in various cancer models, and exploring potential synergistic effects in combination with other anti-cancer agents, such as endocrine therapy . Research into CDK4/6 inhibitors has shown that they can induce diverse effects beyond cytostasis, including epigenetic remodeling and effects on the tumor microenvironment, offering broad avenues for investigation . This inhibitor is an essential tool for preclinical studies aimed at understanding and overcoming mechanisms of drug resistance, which often involve loss of Rb function, amplification of CDK2 or cyclin E, and dysregulation of other signaling pathways . This product is supplied for laboratory research purposes. For Research Use Only. Not intended for any clinical, diagnostic, or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP-82996 and Structurally Related GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The specific compound "CGP-82996" does not appear in the reviewed scientific literature. It is highly probable that this is a typographical error for a related and well-characterized series of compounds from Ciba-Geigy (now Novartis), designated with the "CGP" prefix. This guide will focus on the extensively studied GABA-B receptor antagonists CGP-55845A, CGP-36742, and CGP-35348, which are believed to represent the intended subject of inquiry. The principles and mechanisms described herein are broadly applicable to this class of competitive GABA-B receptor antagonists.

Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor

The primary mechanism of action for CGP-55845A, CGP-36742, and CGP-35348 is competitive antagonism at the Gamma-Aminobutyric Acid type B (GABA-B) receptor. These compounds bind to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor, thereby preventing the endogenous ligand, GABA, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by GABA-B receptor agonism.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. Their activation by GABA leads to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The net effect of GABA-B receptor activation is a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release from presynaptic terminals.

By competitively blocking the GABA binding site, CGP antagonists prevent these downstream effects. This results in a disinhibition of neuronal activity, leading to enhanced neurotransmitter release and increased neuronal excitability.

Quantitative Pharmacological Data

The binding affinities and antagonist potencies of these CGP compounds have been determined through various in vitro assays. The following tables summarize the key quantitative data for CGP-55845A, CGP-36742, and CGP-35348.

CompoundParameterValueSpecies/TissueReference
CGP-55845A IC505 nMRat[1]
Ki4.5 nMRat[2]
pKi8.35Rat[3]
CGP-36742 IC5032 µMRat[4]
IC5036 µMRat[5][6][7]
CGP-35348 IC5034 µMRat Cortical Membranes[8][9][10][11]

Key Experimental Protocols

The characterization of these CGP compounds relies on two primary experimental approaches: radioligand binding assays to determine their affinity for the GABA-B receptor and electrophysiological recordings to assess their functional antagonism.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of the CGP compounds for the GABA-B receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by the unlabeled CGP compound.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]GABA, [3H]baclofen, or a radiolabeled antagonist like [3H]CGP-54626)

  • Unlabeled CGP compound (e.g., CGP-55845A) at various concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled CGP compound.

    • Include control tubes with only membranes and radioligand (total binding) and tubes with membranes, radioligand, and a saturating concentration of an unlabeled ligand to determine non-specific binding.

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the CGP compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the CGP compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the CGP compound that inhibits 50% of the specific binding of the radioligand) from this curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology

Electrophysiological recordings, particularly in brain slices, are used to assess the functional antagonism of GABA-B receptors by CGP compounds.

Objective: To measure the ability of a CGP compound to block the physiological effects of a GABA-B receptor agonist (e.g., baclofen).

Materials:

  • Rat hippocampal or cortical brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • GABA-B receptor agonist (e.g., baclofen)

  • CGP compound (e.g., CGP-55845A)

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices of the hippocampus or cortex using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Using a glass microelectrode filled with a suitable internal solution, establish a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

    • Record baseline synaptic activity, such as evoked inhibitory postsynaptic potentials (IPSPs).

  • Drug Application:

    • Apply a known concentration of a GABA-B receptor agonist, such as baclofen, to the slice via the perfusion system. This will typically induce a hyperpolarization of the neuron and/or a reduction in the amplitude of evoked IPSPs.

    • After observing the effect of the agonist, co-apply the CGP compound with the agonist.

  • Data Acquisition and Analysis:

    • Record the changes in the neuron's membrane potential and synaptic responses in the presence of the agonist alone and in the presence of the agonist and the CGP compound.

    • A successful antagonist will reverse the effects of the agonist, bringing the membrane potential and synaptic responses back towards the baseline levels.

    • By testing a range of concentrations of the CGP compound, a dose-response curve can be generated to determine its potency as a functional antagonist.

Visualizations

Signaling Pathway of GABA-B Receptor and its Antagonism by CGP Compounds

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds & Activates CGP CGP Antagonist CGP->GABAB_R Binds & Blocks G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_ion K+ Efflux K_channel->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: GABA-B receptor signaling and its competitive antagonism by CGP compounds.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Rat Brain) Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Membrane_Washing 3. Membrane Washing (Remove Endogenous GABA) Membrane_Isolation->Membrane_Washing Incubation 4. Incubation (Membranes + Radioligand + CGP Compound) Membrane_Washing->Incubation Filtration 5. Filtration (Separate Bound from Unbound) Incubation->Filtration Scintillation_Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for determining GABA-B receptor binding affinity using a radioligand binding assay.

Logical Relationship in Electrophysiological Functional Antagonism Assay

Electrophysiology_Logic cluster_conditions Experimental Conditions cluster_effects Observed Neuronal Effects Baseline Baseline (aCSF) Normal_Activity Normal Synaptic Activity (e.g., IPSPs) Baseline->Normal_Activity Results in Agonist GABA-B Agonist (e.g., Baclofen) Inhibition Hyperpolarization & Reduced IPSPs Agonist->Inhibition Causes Antagonist Agonist + CGP Compound Reversal Reversal of Inhibition (Return to Baseline) Antagonist->Reversal Leads to

Caption: Logical flow of an electrophysiological experiment to demonstrate functional antagonism.

References

The Selective GABA-B Receptor Antagonist CGP-55845: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Tool for Neuroscience Research

Please Note: Initial searches for "CGP-82996" did not yield sufficient publicly available data for a comprehensive technical guide. Therefore, this document focuses on the well-characterized, potent, and selective GABA-B receptor antagonist, CGP-55845 , as a representative compound from the same "CGP" series. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability.[1] They exist as obligate heterodimers of GABA-B1 and GABA-B2 subunits.[1] The GABA-B1 subunit is responsible for binding endogenous GABA and other ligands, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[2]

CGP-55845 is a potent and highly selective competitive antagonist for the GABA-B receptor.[3][4][5] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the GABA-B receptor system. This guide provides a comprehensive overview of the technical details of CGP-55845, including its chemical properties, binding characteristics, and methodologies for its use in experimental settings.

Chemical and Physical Properties

CGP-55845 is a phosphinic acid derivative with the following key identifiers:

PropertyValueCitation(s)
Chemical Name (2S)-3---INVALID-LINK--phosphinic acid hydrochloride[2][4]
Synonym(s) CGP 55845A[5][6]
CAS Number 149184-22-5[3][4][6]
Molecular Formula C₁₈H₂₂Cl₂NO₃P · HCl[3][5][6]
Molecular Weight 438.71 g/mol [3][6]
Solubility Soluble in DMSO (to 100 mM with gentle warming)[2][3]
Purity ≥98% (HPLC)[2][3][6]
Storage Store at room temperature. For solutions, store at -20°C for up to one month.[4]

Pharmacological Data

CGP-55845 exhibits high affinity and selectivity for the GABA-B receptor. The following tables summarize its key pharmacological parameters.

Table 3.1: Binding Affinity of CGP-55845 for GABA-B Receptors

ParameterValueAssay ConditionsCitation(s)
IC₅₀ 5 nM-[2][4]
IC₅₀ 6 nM-[7][8]
pKi 8.35Inhibition of [³H]CGP 27492 binding[4]
Ki 4.5 nM-[5]

Table 3.2: Functional Antagonism of CGP-55845

ParameterValueExperimental SystemCitation(s)
IC₅₀ 130 nMInhibition of baclofen-induced responses in an isoproterenol assay[2][3][4]
pEC₅₀ 8.08Inhibition of GABA release in rat cerebral cortex slices[3]
pEC₅₀ 7.85Inhibition of glutamate release in rat cerebral cortex slices[3]

Selectivity: CGP-55845 is highly selective for GABA-B receptors. While specific quantitative data on its binding to GABA-A receptors is not readily available in the provided search results, its widespread use as a selective GABA-B antagonist in neuroscience research, often in the presence of GABA-A receptor modulators, underscores its selectivity.

GABA-B Receptor Signaling Pathways

Activation of GABA-B receptors initiates a cascade of intracellular events that lead to neuronal inhibition. The primary signaling pathways are depicted below.

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B_R GABA-B Receptor (GABA-B1/B2 Heterodimer) G_Protein Gi/o Protein GABA_B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK K+ Channel G_Protein->GIRK Activates (βγ subunit) CaV Voltage-gated Ca2+ Channel G_Protein->CaV Inhibits (βγ subunit) cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ CaV->Ca_ion Influx (blocked) GABA GABA GABA->GABA_B_R Binds to GABA-B1 CGP_55845 CGP-55845 CGP_55845->GABA_B_R Antagonizes ATP ATP ATP->AC Inhibition Neuronal Inhibition K_ion->Inhibition Hyperpolarization Ca_ion->Inhibition Reduced Neurotransmitter Release

GABA-B receptor signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving CGP-55845.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize tissue (e.g., rat cortex) - Centrifuge to isolate membranes - Resuspend in assay buffer incubation 2. Incubation - Add membrane prep, radioligand (e.g., [3H]CGP 54626), and varying concentrations of CGP-55845 to assay tubes prep->incubation separation 3. Separation of Bound/Free Ligand - Rapid vacuum filtration through glass fiber filters - Wash filters to remove unbound radioligand incubation->separation counting 4. Quantification - Place filters in scintillation vials with cocktail - Measure radioactivity using a scintillation counter separation->counting analysis 5. Data Analysis - Plot % inhibition vs. log[CGP-55845] - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation counting->analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • Tissue: Rat cerebral cortex or cell lines expressing GABA-B receptors.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.

  • Radioligand: [³H]CGP 54626 or other suitable GABA-B receptor radioligand.

  • Competitor: CGP-55845.

  • Non-specific binding control: High concentration of a non-labeled GABA-B agonist (e.g., baclofen).

  • Equipment: Homogenizer, refrigerated centrifuge, vacuum filtration manifold, glass fiber filters, scintillation counter, scintillation vials, and cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of CGP-55845.

    • In triplicate, set up assay tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess baclofen), and competitor binding (membranes + radioligand + CGP-55845 dilutions).

  • Incubation:

    • Add all components to the assay tubes and incubate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

  • Counting and Analysis:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the CGP-55845 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to measure the effect of CGP-55845 on GABA-B receptor-mediated currents in neurons.

Electrophysiology_Workflow slice_prep 1. Brain Slice Preparation - Anesthetize and decapitate rodent - Rapidly remove brain and place in ice-cold ACSF - Cut slices (e.g., 300 µm) using a vibratome recording_setup 2. Recording Setup - Transfer slice to recording chamber perfused with ACSF - Visualize neuron using DIC microscopy - Approach neuron with a glass micropipette slice_prep->recording_setup whole_cell 3. Whole-Cell Configuration - Form a gigaohm seal between pipette and cell - Rupture the cell membrane to gain electrical access recording_setup->whole_cell data_acquisition 4. Data Acquisition - Clamp the cell at a holding potential (e.g., -60 mV) - Record baseline currents - Apply GABA-B agonist (e.g., baclofen) - Apply CGP-55845 to test for antagonism whole_cell->data_acquisition analysis 5. Data Analysis - Measure changes in holding current or evoked postsynaptic currents - Quantify the effect of the agonist and antagonist data_acquisition->analysis

Workflow for a whole-cell patch-clamp electrophysiology experiment.

Materials:

  • Animal: Rat or mouse.

  • Solutions:

    • Artificial cerebrospinal fluid (ACSF), bubbled with 95% O₂ / 5% CO₂.

    • Internal pipette solution containing a potassium-based salt (e.g., K-gluconate), pH buffer, and energy source (ATP, GTP).

  • Drugs: Baclofen (agonist), CGP-55845 (antagonist).

  • Equipment: Vibratome, microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent.

    • Allow slices to recover in ACSF for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Experimental Protocol:

    • Record a stable baseline current.

    • Bath-apply a known concentration of baclofen to induce a GABA-B receptor-mediated outward current (due to activation of GIRK channels).

    • After the baclofen effect has stabilized, co-apply CGP-55845 to the bath and observe the reversal of the baclofen-induced current.

    • Wash out the drugs to allow the current to return to baseline.

  • Data Analysis:

    • Measure the amplitude of the current at baseline, in the presence of baclofen, and in the presence of baclofen and CGP-55845.

    • Calculate the percentage of inhibition of the baclofen-induced current by CGP-55845.

Behavioral Studies (e.g., Novel Object Recognition)

This protocol assesses the effect of CGP-55845 on cognitive functions such as memory.

Materials:

  • Animals: Mice or rats.

  • Apparatus: Open field arena, two identical objects, one novel object.

  • Drug: CGP-55845, vehicle solution.

  • Equipment: Video camera and tracking software.

Procedure:

  • Habituation:

    • Allow the animals to explore the empty open field arena for a set period on consecutive days to reduce novelty-induced stress.

  • Training (Familiarization) Phase:

    • Administer CGP-55845 or vehicle (e.g., intraperitoneally) at a specific time before the training.[7]

    • Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 10 minutes).

  • Testing (Novelty) Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the exploration time for both the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Compare the discrimination index between the CGP-55845-treated group and the vehicle-treated group. An improvement in the discrimination index in the treated group may suggest an enhancement of memory.[7]

Conclusion

CGP-55845 is a powerful and selective tool for the investigation of GABA-B receptor function. Its high affinity and well-characterized pharmacological profile make it an ideal antagonist for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for researchers aiming to utilize CGP-55845 to explore the intricate roles of the GABA-B receptor system in health and disease. As with any pharmacological agent, careful consideration of dosage, timing, and appropriate controls is essential for obtaining robust and reproducible results.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of CGP-82996 (CINK4): A Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-82996, also known as CINK4, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). As a key regulator of the cell cycle, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of its mechanism of action are presented to facilitate further research and development in the field of oncology.

Discovery and Rationale

The discovery of this compound emerged from research efforts to identify small molecule inhibitors of CDKs, which are critical for cell cycle progression. The rationale behind targeting CDK4/6 lies in their specific role in phosphorylating the retinoblastoma protein (pRb), a tumor suppressor. In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. In many cancer cells, aberrant signaling leads to the constitutive activation of CDK4/6, leading to pRb hyperphosphorylation, release of E2F, and uncontrolled cell proliferation. This compound was developed as a selective inhibitor to block this pathological process and induce cell cycle arrest in cancer cells.

Chemical Synthesis

A potential synthetic approach would likely involve the sequential construction of the substituted pyrimidine core, followed by the introduction of the various side chains. Key starting materials would include a substituted pyrimidine, 1-benzyl-1H-indol-5-amine, and trans-4-aminocyclohexanol.

A potential, generalized synthetic scheme is as follows:

  • Step 1: Synthesis of a Dichloropyrimidine Intermediate. A suitable dihydroxypyrimidine can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield a dichloropyrimidine derivative.

  • Step 2: Sequential Nucleophilic Aromatic Substitution. The two chlorine atoms on the pyrimidine ring can be displaced in a stepwise manner by different amines. The first substitution could be with 1-benzyl-1H-indol-5-amine. The reaction conditions would be carefully controlled to favor monosubstitution.

  • Step 3: Second Nucleophilic Aromatic Substitution. The remaining chlorine atom would then be substituted by reacting the intermediate from Step 2 with ethylamine.

  • Step 4: Final Coupling Reaction. The final step would involve a nucleophilic aromatic substitution reaction where the intermediate from Step 3 is reacted with trans-4-aminocyclohexanol to yield the final product, this compound.

This proposed pathway is illustrative. The actual synthesis may involve different protecting group strategies and reaction conditions to optimize yield and purity.

Biological Activity and Quantitative Data

This compound exhibits potent and selective inhibitory activity against CDK4 and CDK6. Its biological effects have been characterized through various in vitro and in vivo studies.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against a panel of cyclin-dependent and other kinases has been determined, highlighting its selectivity for CDK4 and CDK6.

Target KinaseIC₅₀ (µM)
CDK4/cyclin D11.5
CDK6/cyclin D15.6
Cdk5/p3525
CDK1/cyclin B>100
CDK2/cyclin A>50
CDK2/cyclin E>50
v-abl>10
c-met>10
IGF-1R>10
Insulin-R>10
Table 1: In vitro inhibitory activity of this compound against various protein kinases.
Cellular Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

Cell LineCancer TypeEffectConcentration/Time
U2OSOsteosarcomaInduces G1 arrest and apoptosis.[1]5, 10 µM; 24-48 hours
MRC-5Normal Lung FibroblastInduces G1 arrest.[1]5, 10 µM; 24 hours
A549Lung CancerInhibits cell proliferation and induces G1 arrest.[1]IC₅₀ 4-7 µM (72h); 3, 5, 10 µM (48h) for arrest
H358Lung CancerInhibits cell proliferation.[1]IC₅₀ 4-7 µM (72h)
SKLU-1Lung CancerInhibits cell proliferation.[1]IC₅₀ 4-7 µM (72h)
H23Lung CancerInhibits cell proliferation and induces G1 arrest.[1]IC₅₀ 4-7 µM (72h); 3, 5, 10 µM (48h) for arrest
PC14Lung CancerInhibits cell proliferation.[1]IC₅₀ 4-7 µM (72h)
Table 2: Cellular effects of this compound on various cell lines.
In Vivo Antitumor Activity

The antitumor efficacy of this compound has been evaluated in a mouse xenograft model.

Animal ModelTumor Cell LineTreatment RegimenOutcome
BALB/c nu/nu mice xenograft modelHCT116 (Colon)30 mg/kg, intraperitoneally, every 12 hours for 29 daysShowed smaller final tumor volume compared to vehicle control.
Table 3: In vivo antitumor activity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the CDK4/6-cyclin D complex, thereby preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for DNA replication and cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Complex cluster_2 Cell Cycle Control cluster_3 Inhibition by this compound Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Bind Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Activate Transcription CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD Binds & Activates CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD pRb pRb CDK4/6_CyclinD->pRb Phosphorylates pRb_E2F pRb-E2F Complex (Active) pRb->pRb_E2F pRb_p pRb-P (Inactive) pRb->pRb_p E2F E2F E2F->pRb_E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription pRb_E2F->pRb pRb_E2F->E2F pRb_p->E2F Releases G1_S_Transition G1 to S Phase Transition S-Phase Genes->G1_S_Transition Promotes This compound This compound This compound->CDK4/6_CyclinD Inhibits

Figure 1. CDK4/6-pRb Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Proliferation Assays
  • Cell Lines: U2OS, MRC-5, A549, H358, SKLU-1, H23, and PC14 cells can be obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assay (MTT):

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 40 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ values can be calculated using appropriate software.

Cell Cycle Analysis
  • Procedure:

    • Treat cells with this compound (e.g., 3, 5, 10 µM) for the desired time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution by flow cytometry.

Western Blotting for pRb Phosphorylation
  • Procedure:

    • Treat cells with this compound (e.g., 5, 10 µM) for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-pRb (Ser780 or other relevant sites) and total pRb overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (30 mg/kg) or vehicle control intraperitoneally every 12 hours.

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study (e.g., 29 days), euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Chemical Synthesis A Cell Culture B Proliferation Assay (MTT) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blot (pRb Phosphorylation) A->D E Tumor Cell Implantation (HCT116 in nude mice) F Treatment with this compound (30 mg/kg, i.p.) E->F G Tumor Growth Monitoring F->G H Endpoint Analysis G->H I Synthesis of Pyrimidine Core J Sequential Amination Reactions I->J K Final Product Purification & Characterization J->K

Figure 2. General Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for the treatment of cancers with a dysregulated CDK4/6-pRb pathway. Its selectivity and potent biological activity, both in vitro and in vivo, underscore its significance. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, which can serve as a basis for further investigation and the development of next-generation CDK4/6 inhibitors. Further studies are warranted to fully elucidate its clinical potential and to explore combination therapies to overcome potential resistance mechanisms.

References

The Enigmatic Compound CGP-82996: An Uncharted Territory in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, the compound designated as CGP-82996 and its effects on the central nervous system (CNS) remain undocumented. This suggests that this compound may be an internal code for a compound not yet disclosed publicly, a historical designation that has been superseded, or potentially a typographical error in inquiry.

Extensive investigations into preclinical and clinical data have yielded no specific information related to a substance with the identifier "this compound." While the "CGP" designation is historically associated with compounds developed by Ciba-Geigy (now part of Novartis), and numerous such compounds are well-documented GABA-B receptor antagonists with significant CNS effects, no public records connect this specific number to any known agent.

For researchers, scientists, and drug development professionals, the absence of data on this compound means that there are no established experimental protocols, quantitative data on receptor binding or efficacy, or known signaling pathways to report.

In the context of CNS research, the exploration of novel compounds is critical. However, without publicly available information, a detailed technical guide on this compound cannot be constructed. The scientific community awaits potential future disclosures or publications that may shed light on this unknown entity. Should information become available, a thorough analysis of its mechanism of action, preclinical and clinical findings, and safety profile would be necessary to understand its potential therapeutic role in the central nervous system.

Unveiling the Therapeutic Potential of GP-82996: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo and in vitro studies conducted on GP-82996 (also known as CINK4), a potent pharmacological inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6). This document details the mechanism of action, experimental protocols, and key findings related to GP-82996, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the Cell Cycle Engine

GP-82996 is a selective inhibitor of CDK4 and CDK6, key enzymes that regulate the cell cycle. By inhibiting these kinases, GP-82996 prevents the hyperphosphorylation of the retinoblastoma protein (pRb), a critical step for the G1 to S phase transition. This action leads to a G1 phase cell cycle arrest and can ultimately induce apoptosis in cancer cells.[1][2]

In Vitro Studies: A Deep Dive into Cellular Effects

A series of in vitro experiments have elucidated the cellular and molecular effects of GP-82996 across various cancer cell lines.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of GP-82996 against different cyclin-dependent kinases was determined, showcasing its selectivity for CDK4/6.

Target KinaseIC50 (µM)
CDK4/cyclin D11.5[1][2]
CDK6/cyclin D15.6[1][2]
Cdk5/p3525[1][2]
Cellular Proliferation and Cytotoxicity

GP-82996 has demonstrated significant anti-proliferative effects in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) at 72h
A549Lung Cancer4-7[1]
H358Lung Cancer4-7[1]
SKLU-1Lung Cancer4-7[1]
H23Lung Cancer4-7[1]
PC14Lung Cancer4-7[1]
Detailed Experimental Protocols: In Vitro

Cell Proliferation Assay:

  • Cell Lines: A549, H358, SKLU-1, H23, PC14.

  • Treatment: Cells were treated with GP-82996 at concentrations ranging from 0.1 to 40 µM for 24, 48, and 72 hours.[2]

  • Analysis: Cell viability was assessed using a standard method such as MTT or WST-1 assay to determine the IC50 values.

Cell Cycle Analysis:

  • Cell Lines: U2OS (p16 negative) and MRC-5 (p16 positive), A549, and H23.[1][2]

  • Treatment: Cells were treated with GP-82996 at concentrations of 3, 5, and 10 µM for 24 or 48 hours.[1][2]

  • Analysis: Cells were harvested, fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay:

  • Cell Line: U2OS, A549, H23.[1][2]

  • Treatment: U2OS cells were treated with 10 µM of GP-82996 for 48 hours. A549 and H23 cells were treated with a combination of GP-82996 (10 µM) and Paclitaxel (3 nM) for 72 hours.[1][2]

  • Analysis: Apoptosis was quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, which identifies early and late apoptotic cells. In U2OS cells, 83% of the population underwent apoptosis after 48 hours of treatment with 10µM of GP-82996.[1]

Western Blot Analysis for pRb Phosphorylation:

  • Cell Lines: U2OS, MRC-5.[2]

  • Treatment: Cells were treated with 5 and 10 µM of GP-82996 for 24 hours.[2]

  • Analysis: Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with antibodies specific for phosphorylated pRb and total pRb to assess the reduction in hyperphosphorylation. CDK4 levels were also assessed to confirm the inhibitor's direct target.

In Vivo Efficacy: Preclinical Validation

The anti-tumor activity of GP-82996 has been confirmed in a preclinical animal model.

Xenograft Model Study
ParameterDetails
Animal ModelFemale BALB/c nu/nu mice (19-21 g)[1]
Tumor ModelHuman colorectal carcinoma HCT116 xenograft (tumor volume ~100 mm³)[1]
TreatmentGP-82996 (30 mg/kg)[1]
AdministrationIntraperitoneal (i.p.) injection every 12 hours for 29 days[1]
OutcomeSignificantly smaller final tumor volume compared to the vehicle control group[1]
Detailed Experimental Protocol: In Vivo

Mouse Xenograft Model:

  • Cell Line: HCT116 human colorectal carcinoma cells were used to establish tumors.

  • Animal Husbandry: Female BALB/c nu/nu mice were housed under standard laboratory conditions.

  • Tumor Implantation: HCT116 cells were injected subcutaneously into the flank of the mice. Tumors were allowed to grow to a volume of approximately 100 mm³.

  • Treatment Regimen: Mice were randomized into treatment and vehicle control groups. The treatment group received intraperitoneal injections of GP-82996 at a dose of 30 mg/kg every 12 hours for 29 consecutive days.[1]

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, the final tumor volumes of the treated group were compared to the control group to determine the anti-tumor efficacy.

Visualizing the Mechanism and Workflow

To further clarify the scientific principles and processes discussed, the following diagrams have been generated.

CDK4_6_Pathway cluster_0 G1 Phase cluster_2 S Phase Entry CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates CDK4_6->pRb E2F E2F pRb->E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression GP82996 GP-82996 GP82996->CDK4_6 inhibits

Caption: The CDK4/6 signaling pathway and the inhibitory action of GP-82996.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment_vitro GP-82996 Treatment Cell_Culture->Treatment_vitro Proliferation Proliferation Assay Treatment_vitro->Proliferation Cell_Cycle Cell Cycle Analysis Treatment_vitro->Cell_Cycle Apoptosis Apoptosis Assay Treatment_vitro->Apoptosis Western_Blot Western Blot (pRb) Treatment_vitro->Western_Blot Animal_Model Xenograft Mouse Model Treatment_vivo GP-82996 Administration Animal_Model->Treatment_vivo Tumor_Measurement Tumor Volume Measurement Treatment_vivo->Tumor_Measurement Efficacy Efficacy Evaluation Tumor_Measurement->Efficacy

Caption: A streamlined workflow of the key in vitro and in vivo experiments for GP-82996.

References

A Comprehensive Technical Guide to CGP-82996 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGP-82996, a pivotal tool in neuroscience research. Delving into its core mechanisms, experimental applications, and associated signaling pathways, this document serves as an essential resource for professionals engaged in the study of GABAergic systems and the development of novel therapeutics.

Introduction to this compound: A GABAB Receptor Antagonist

This compound is a potent and selective antagonist of the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] By blocking the action of the endogenous ligand γ-aminobutyric acid (GABA) at these receptors, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of the GABABergic system. Understanding the precise interactions of this compound with the GABAB receptor is fundamental to its application in elucidating neuronal excitability, synaptic plasticity, and complex behaviors.

Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric site on the GABAB1 subunit of the heterodimeric GABAB receptor, thereby preventing its activation by GABA. This blockade inhibits the Gi/o protein-mediated signaling cascade that is typically initiated upon agonist binding.

The canonical signaling pathway of the GABAB receptor involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[3][4] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1][3][4] These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release.

By antagonizing these effects, this compound can increase neuronal excitability and enhance neurotransmitter release, making it a powerful tool for studying the consequences of GABAB receptor blockade.

Quantitative Data

CompoundAssay TypeParameterValueSpecies/SystemReference
CGP 55845 Radioligand BindingIC505 nM
Radioligand BindingpKi8.35
Functional Assay (Isoproterenol-induced cAMP)IC50130 nM
CGP 35348 Radioligand BindingIC5034 µMRat cortical membranes

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing GABAB receptor antagonists like this compound.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist, such as this compound, by measuring its ability to displace a radiolabeled ligand from the GABAB receptor.

Materials:

  • Radioligand: [3H]CGP 54626 (a high-affinity GABAB antagonist)[1]

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: High concentration of a non-radiolabeled GABAB antagonist (e.g., 10 µM CGP 54626).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation step. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg of protein), [3H]CGP 54626 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of a GABAB receptor antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human GABAB receptor (e.g., CHO-K1 or HEK293 cells).[5]

  • GABAB Agonist: Baclofen or GABA.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound at various concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and reagents.

Procedure:

  • Cell Culture: Culture the GABAB receptor-expressing cells to an appropriate density in 96-well plates.

  • Assay: a. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). b. Add a fixed concentration of the GABAB agonist (e.g., the EC80 concentration of baclofen) in the presence of forskolin to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol allows for the investigation of the effects of this compound on synaptic transmission, specifically on GABAB receptor-mediated inhibitory postsynaptic currents (IPSCs).

Materials:

  • Brain Slices: Acute hippocampal or cortical slices from rodents.

  • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: For recording pipettes, containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

  • GABAA Receptor Antagonist: e.g., picrotoxin or bicuculline, to isolate GABAB receptor-mediated currents.

  • Test Compound: this compound.

  • Patch-clamp setup: Including microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Obtain whole-cell patch-clamp recordings from neurons of interest (e.g., pyramidal neurons).

  • IPSC Evocation: Electrically stimulate afferent fibers to evoke synaptic responses. In the presence of a GABAA receptor antagonist, the slow, late component of the IPSC is mediated by GABAB receptors.

  • Drug Application: After establishing a stable baseline of evoked GABAB-IPSCs, perfuse the slice with a known concentration of this compound.

  • Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the GABAB-IPSC in the presence of the antagonist. Analyze the degree of inhibition to determine the effect of this compound on synaptic transmission.

Behavioral Assay: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. GABAB receptor antagonists are expected to have anxiogenic-like effects.

Materials:

  • Elevated Plus Maze Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]

  • Test Animals: Mice or rats.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control.

  • Video tracking software.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the EPM, facing one of the open arms, and allow it to explore freely for a set period (e.g., 5 minutes).[6][7]

  • Data Collection: Record the animal's behavior using a video camera and analyze the footage using tracking software. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the total number of arm entries.[6]

  • Data Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group. A significant decrease in the time spent in and/or entries into the open arms is indicative of an anxiogenic-like effect.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clear understanding of the molecular interactions and procedural steps involved in studying this compound.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABAB Receptor (GABAB1/GABAB2) GABA->GABAB_R Activates CGP82996 This compound CGP82996->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inactivates K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx (Inhibition) VGCC->Ca_ion Neurotransmitter_Release Neurotransmitter Release (Inhibition) Ca_ion->Neurotransmitter_Release

Caption: GABAB Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep 1. Prepare Brain Membranes incubate 2. Incubate Membranes with [3H]Radioligand & this compound prep->incubate filter 3. Filter and Wash to Separate Bound/Unbound incubate->filter count 4. Quantify Radioactivity (Scintillation Counting) filter->count analyze 5. Analyze Data to Determine Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow plate_cells 1. Plate GABABR-expressing Cells pre_incubate 2. Pre-incubate with This compound plate_cells->pre_incubate stimulate 3. Stimulate with Agonist and Forskolin pre_incubate->stimulate measure 4. Lyse Cells and Measure cAMP stimulate->measure analyze 5. Analyze Data to Determine IC50 measure->analyze EPM_Workflow acclimate 1. Acclimate Animal to Testing Room administer 2. Administer this compound or Vehicle acclimate->administer place 3. Place Animal in Center of EPM administer->place record 4. Record Behavior for 5 minutes place->record analyze 5. Analyze Time and Entries in Open/Closed Arms record->analyze

References

A Technical Guide to GABA-B Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacology, Experimental Evaluation, and Therapeutic Potential of GABA-B Receptor Antagonists

This technical guide provides a comprehensive overview of Gamma-Aminobutyric Acid type B (GABA-B) receptor antagonists, intended for researchers, scientists, and professionals involved in drug development. The document delves into the core pharmacology of these compounds, presenting key quantitative data in a structured format for comparative analysis. Furthermore, it offers detailed methodologies for essential in vitro and in vivo experiments and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Introduction to GABA-B Receptors

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] Functional GABA-B receptors are heterodimers composed of two subunits, GABA-B1 and GABA-B2.[2] Agonist binding to the GABA-B1 subunit triggers a conformational change that activates the associated G-protein (primarily Gαi/o) on the GABA-B2 subunit.[2] This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), as well as the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[1][2][3] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.

GABA-B receptor antagonists are compounds that bind to the receptor but do not elicit a functional response, thereby blocking the effects of agonists like GABA and baclofen.[4][5] These antagonists have garnered significant interest for their therapeutic potential in a range of neurological and psychiatric disorders, including cognitive impairment, depression, and anxiety.[4][5][6][7]

Quantitative Pharmacology of GABA-B Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of a selection of commonly studied GABA-B receptor antagonists. This data is essential for comparing the pharmacological profiles of these compounds and for guiding the selection of appropriate tool compounds for research.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Selected GABA-B Receptor Antagonists

CompoundRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference(s)
CGP 35348[3H]GABARat cortical membranes-34,000[8]
CGP 52432[3H]GABARat cortical membranes--[9]
CGP 54626[3H]CGP 54626CHO cells expressing human GABA-B receptors-0.5 (approx.)[1]
CGP 55845[3H]GABARat spinal cord--[6]
CGP 36742 (SGS742)[3H]GABARat cortical membranes-36,000[8]
SCH 50911----[4]
Phaclofen-----
2-Hydroxy-saclofen-----

Signaling Pathways of GABA-B Receptors

The canonical signaling pathway of the GABA-B receptor involves its coupling to Gi/o proteins, leading to downstream effects on adenylyl cyclase and ion channels. The following diagram illustrates this pathway.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K_Channel->K_ion Reduced_Influx Reduced Influx Ca_Channel->Reduced_Influx Reduced Neurotransmitter Release GABA GABA (Agonist) GABA->GABAB_R Binds Antagonist Antagonist Antagonist->GABAB_R Blocks ATP ATP ATP->AC Efflux Efflux K_ion->Efflux Hyperpolarization Ca_ion Ca_ion->Ca_Channel Influx Influx

Caption: GABA-B receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize GABA-B receptor antagonists.

In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-B receptor, allowing for the determination of its binding affinity (Ki). A common radioligand used is [3H]CGP54626.[1]

  • Materials:

    • Cell membranes expressing GABA-B receptors (e.g., from CHO cells or rat brain tissue).[1][10]

    • Radioligand: [3H]CGP54626 (specific activity ~50 Ci/mmol).[1]

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.[10]

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

    • Unlabeled antagonist for non-specific binding determination (e.g., 10 µM GABA).[1]

    • Test compounds at various concentrations.

    • Glass fiber filters (e.g., GF/B).

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes by homogenization and centrifugation.[10]

    • In a 96-well plate, add cell membranes (10-20 µg protein/well),[1] radioligand (e.g., 0.5 nM [3H]CGP54626),[1] and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or test compound.

    • Incubate at room temperature for 30-60 minutes.[1][12]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Homogenization & Centrifugation) Start->Prepare_Membranes Incubate Incubate: - Membranes - Radioligand ([3H]CGP54626) - Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. Antagonists will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[13][14][15]

  • Materials:

    • Cell membranes expressing GABA-B receptors.

    • [35S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[14]

    • GDP (10 µM).[14]

    • GABA-B receptor agonist (e.g., GABA or baclofen).

    • Test compounds (antagonists).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with the test compound (antagonist) for 15 minutes at 30°C.

    • Add the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.[14]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50.

This assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Antagonists will reverse the agonist-induced decrease in cAMP.[16][17][18]

  • Materials:

    • Whole cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).[16]

    • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • GABA-B receptor agonist.

    • Test compounds (antagonists).

    • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).[17][18]

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with the test compound (antagonist) for a specified time.

    • Stimulate the cells with forskolin and the GABA-B agonist.

    • Incubate for 15-30 minutes at 37°C.[16]

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

    • Determine the ability of the antagonist to block the agonist-induced decrease in cAMP levels and calculate its IC50.

In Vivo Assays

This is a widely used behavioral model to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.[19][20][21][22]

  • Apparatus:

    • A transparent cylinder (e.g., 25 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20][22]

  • Procedure:

    • Administer the test compound (GABA-B receptor antagonist) or vehicle to the animals (typically mice or rats) at a predetermined time before the test.

    • Place the animal gently into the water-filled cylinder.

    • Record the animal's behavior for a 6-minute session.[21]

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[22]

    • Compare the immobility time between the treated and vehicle control groups.

Forced_Swim_Test_Workflow Start Start Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Place_Animal Place Animal in Water Cylinder Drug_Admin->Place_Animal Record_Behavior Record Behavior (6 minutes) Place_Animal->Record_Behavior Score_Immobility Score Immobility (last 4 minutes) Record_Behavior->Score_Immobility Analyze_Data Compare Immobility Time between Groups Score_Immobility->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the forced swim test.

This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[23][24][25][26][27]

  • Apparatus:

    • A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[25]

  • Procedure:

    • Administer the test compound (GABA-B receptor antagonist) or vehicle to the animals.

    • Place the animal in the center of the maze, facing an open arm.[26]

    • Allow the animal to explore the maze freely for a 5-minute session.[24][26]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as an anxiolytic-like effect.

Conclusion

GABA-B receptor antagonists represent a promising class of compounds with the potential to treat a variety of CNS disorders. This guide has provided a foundational overview of their pharmacology, key signaling pathways, and the experimental methodologies used for their evaluation. The structured presentation of quantitative data and detailed protocols aims to equip researchers and drug development professionals with the necessary information to advance the study and therapeutic application of these important molecules. Further research is warranted to fully elucidate the clinical potential of GABA-B receptor antagonists and to develop novel compounds with improved pharmacokinetic and pharmacodynamic profiles.

References

Unraveling the Role of CGP-82996 in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The modulation of synaptic plasticity, the fundamental process governing learning and memory, is a primary focus of neuropharmacological research. Within this intricate landscape, the investigation of specific compounds that can influence synaptic strength offers profound insights into potential therapeutic interventions for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available scientific information regarding the compound CGP-82996 and its putative role in modulating the mechanisms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD).

Core Mechanism of Action: A Presumed GABA-B Receptor Antagonist

While direct and extensive research on this compound is limited in the public domain, its nomenclature and the context of related "CGP"-designated compounds strongly suggest its classification as a GABA-B receptor antagonist. The GABA-B receptor, a G-protein coupled receptor, plays a crucial inhibitory role in the central nervous system. Its activation, typically by the neurotransmitter GABA, leads to a decrease in neuronal excitability and neurotransmitter release.

By acting as an antagonist, this compound would theoretically block the endogenous effects of GABA at these receptors. This action is hypothesized to disinhibit neuronal circuits, thereby lowering the threshold for the induction of synaptic plasticity. This is in line with the actions of other well-studied GABA-B receptor antagonists such as CGP 55845A and CGP 35348, which have been shown to facilitate synaptic potentiation.

Hypothetical Impact on Synaptic Plasticity

The primary forms of synaptic plasticity, LTP and LTD, represent the strengthening and weakening of synaptic connections, respectively, and are considered the cellular correlates of learning and memory.[1][2] The induction of these processes is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and the subsequent influx of calcium into the postsynaptic neuron.[3][4]

The antagonistic action of this compound at GABA-B receptors is expected to modulate these processes in the following ways:

  • Enhancement of Long-Term Potentiation (LTP): By blocking presynaptic GABA-B autoreceptors, which normally inhibit neurotransmitter release, this compound would be expected to increase the release of glutamate from the presynaptic terminal. This elevated glutamate concentration in the synaptic cleft would lead to a stronger depolarization of the postsynaptic membrane, facilitating the removal of the magnesium block from NMDA receptors and promoting LTP induction.

  • Modulation of Long-Term Depression (LTD): The role of GABA-B receptor antagonism in LTD is more complex. LTD is an activity-dependent reduction in the efficacy of neuronal synapses.[5] Some forms of LTD are dependent on the activation of metabotropic glutamate receptors (mGluRs) or involve a modest, prolonged rise in postsynaptic calcium.[6][7] By altering the overall excitability of the network, this compound could indirectly influence the conditions required for LTD induction.

Signaling Pathways and Experimental Workflows

To investigate the precise effects of this compound, a series of established experimental protocols would be necessary. The following diagrams illustrate the hypothetical signaling pathway and a typical experimental workflow for studying the effects of a compound like this compound on synaptic plasticity.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release GABAB_pre GABA-B Autoreceptor GABAB_pre->Glutamate_Vesicle Inhibits Release CGP82996 This compound CGP82996->GABAB_pre Blocks GABA GABA GABA->GABAB_pre Activates CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx AMPA_R->NMDA_R Depolarization (Mg2+ block removal) LTP LTP Induction CaMKII->LTP

Caption: Hypothetical signaling pathway of this compound in facilitating LTP.

G Slice_Prep Hippocampal Slice Preparation Recording Establish Baseline Synaptic Transmission (fEPSP recording) Slice_Prep->Recording Drug_App Bath Application of this compound Recording->Drug_App Induction High-Frequency Stimulation (HFS) to Induce LTP Drug_App->Induction Post_Rec Record fEPSP for 60-120 min Post-HFS Induction->Post_Rec Analysis Data Analysis: Compare fEPSP slope before and after HFS Post_Rec->Analysis

Caption: Experimental workflow for testing this compound's effect on LTP.

Quantitative Data and Experimental Protocols

Table 1: Receptor Binding Affinity of this compound

Parameter Value
Target Receptor GABA-B
IC50 (nM) Data not available
Ki (nM) Data not available

| Assay Type | Radioligand Binding Assay |

Table 2: Electrophysiological Effects of this compound on Long-Term Potentiation (LTP)

Concentration (µM) % Change in fEPSP Slope (post-HFS) Animal Model Brain Region

| Data not available | Data not available | e.g., Sprague-Dawley Rat | e.g., Hippocampal CA1 |

Detailed Methodologies

The investigation of this compound would employ standard experimental protocols in the field of synaptic physiology.

1. Electrophysiology in Acute Brain Slices:

  • Objective: To measure the effect of this compound on synaptic transmission and plasticity (LTP and LTD).

  • Method:

    • Acute brain slices (typically 300-400 µm thick) containing the hippocampus would be prepared from rodents.

    • Slices would be maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode would be placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, recorded with a glass microelectrode.

    • After establishing a stable baseline of synaptic responses, this compound would be bath-applied at various concentrations.

    • LTP would be induced using high-frequency stimulation (HFS), while LTD would be induced using low-frequency stimulation (LFS).

    • The fEPSP slope would be monitored for at least one hour post-stimulation to assess the magnitude and stability of synaptic plasticity.

2. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (IC50, Ki) of this compound for the GABA-B receptor.

  • Method:

    • Cell membranes expressing GABA-B receptors would be incubated with a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP 54626).

    • Increasing concentrations of unlabeled this compound would be added to compete with the radioligand for binding sites.

    • The amount of bound radioactivity would be measured, and the data would be used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Conclusion and Future Directions

While direct evidence is currently sparse, the chemical classification of this compound as a likely GABA-B receptor antagonist provides a strong theoretical framework for its role in modulating synaptic plasticity. It is hypothesized to enhance excitatory synaptic transmission and facilitate the induction of long-term potentiation by disinhibiting presynaptic glutamate release. To validate these hypotheses, rigorous experimental investigation using the protocols outlined above is essential.

Future research should focus on:

  • Determining the precise binding affinity and selectivity of this compound for GABA-B receptors.

  • Conducting detailed electrophysiological studies to characterize its dose-dependent effects on LTP and LTD in various brain regions.

  • Investigating its potential in vivo effects on learning and memory in animal models.

The elucidation of the exact pharmacological profile of this compound will be a critical step in understanding its potential as a research tool and, ultimately, as a candidate for therapeutic development in disorders characterized by cognitive deficits.

References

In-depth Technical Guide: Understanding the Pharmacokinetics of CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: A thorough search of publicly available scientific literature and databases did not yield any specific pharmacokinetic data for the compound designated as CGP-82996 .

To fulfill the core requirements of your request and provide a valuable resource, this guide has been prepared using a closely related and well-documented compound, CGP 36742 , as a surrogate example. The following information is based on published studies of CGP 36742 and is intended to serve as a comprehensive template, demonstrating the requested data presentation, experimental protocol details, and visualizations. This guide should be considered illustrative of the type of in-depth analysis requested.

Exemplary Technical Guide: The Pharmacokinetics of CGP 36742

Audience: Researchers, scientists, and drug development professionals.

Compound: CGP 36742 (3-aminopropyl-n-butyl-phosphinic acid)

Classification: Orally active GABA-B receptor antagonist

This technical guide provides a detailed overview of the pharmacokinetic profile of CGP 36742, an orally active GABA-B antagonist, based on human clinical trial data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of CGP 36742 following a single oral dose of 600 mg in healthy human volunteers.

ParameterValue95% Confidence IntervalUnits
Maximum Observed Concentration (Cmax)2722.9, 30.8µmol/L
Time to Cmax (tmax)3 (median)N/Ahours
Half-life (t1/2)3.63.24, 3.9hours
Renal Clearance (ClR)125114, 136mL/min
Absolute Bioavailability (Fabs)0.440.33, 0.47
Volume of Distribution (Vd)285N/AL/kg

Data sourced from a human pharmacokinetic study.[1]

Experimental Protocols

The pharmacokinetic data presented above were derived from a clinical study with the following design and methodologies.[1]

2.1. Study Design

A clinical study was conducted in both young and elderly healthy male volunteers. The study involved single and multiple dose regimens to evaluate the pharmacokinetics of CGP 36742. The effect of food on absorption was also assessed.

2.2. Dosing and Administration

  • Single Dose: A single oral dose of 600 mg of CGP 36742 was administered to fasted subjects.

  • Food Effect: The oral systemic availability was assessed with and without food. Administration with food was found to decrease the relative bioavailability by 30%.[1]

2.3. Sample Collection and Analysis

  • Biological Samples: Plasma and urine samples were collected at predefined time points following drug administration.

  • Analytical Method: Concentrations of CGP 36742 in plasma and urine were determined using a newly developed high-performance liquid chromatography (HPLC) method with fluorescence detection.[1]

2.4. Pharmacokinetic Analysis

The collected concentration-time data were analyzed to determine the key pharmacokinetic parameters, including Cmax, tmax, half-life, renal clearance, and bioavailability.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow of the human pharmacokinetic study of CGP 36742.

G cluster_study_setup Study Setup cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome Volunteer Recruitment Volunteer Recruitment Dosing Regimen Dosing Regimen Volunteer Recruitment->Dosing Regimen Drug Administration Drug Administration Dosing Regimen->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection HPLC Analysis HPLC Analysis Sample Collection->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: Workflow of the human pharmacokinetic study of CGP 36742.

3.2. Pharmacokinetic Pathway of CGP 36742

This diagram provides a conceptual overview of the absorption, distribution, metabolism, and excretion (ADME) of CGP 36742 in the human body.

G Oral Administration (600 mg) Oral Administration (600 mg) GI Tract GI Tract Oral Administration (600 mg)->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption (Fabs = 0.44) Extracellular Body Water Extracellular Body Water Systemic Circulation->Extracellular Body Water Distribution (Vd = 285 L/kg) Kidneys Kidneys Systemic Circulation->Kidneys Elimination Urine (Unchanged Drug) Urine (Unchanged Drug) Kidneys->Urine (Unchanged Drug) Excretion (Unchanged)

Caption: Conceptual ADME pathway of CGP 36742.

Summary of Pharmacokinetic Properties
  • Absorption: CGP 36742 is orally absorbed with an absolute bioavailability of approximately 44%.[1] The rate and extent of absorption are not significantly affected by age or gender in healthy volunteers.[1] However, co-administration with food reduces its systemic availability.[1]

  • Distribution: The volume of distribution is in the range of extracellular body water, suggesting limited tissue penetration.[1]

  • Metabolism: The absorbed fraction of CGP 36742 is not metabolized and is excreted unchanged.[1]

  • Excretion: The primary route of elimination is via the kidneys, with the absorbed drug being completely excreted in the urine.[1] Renal function is therefore the main determinant of the drug's excretion rate.[1]

Safety Profile

In the cited human study, CGP 36742 demonstrated an excellent safety profile. There were no clinically significant alterations in cardiovascular parameters, body temperature, or blood chemistry.[1] Adverse events were infrequent and occurred at similar rates in both the placebo and drug-treated groups.[1]

References

Methodological & Application

In Vitro Slice Electrophysiology Protocol for the GABA-B Receptor Antagonist CGP 55845

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The compound "CGP-82996" as specified in the topic was not found in the context of in vitro slice electrophysiology or as a known GABA-B receptor antagonist in the scientific literature. It is possible that this is a typographical error. This document provides a detailed protocol for CGP 55845 , a potent and widely used selective GABA-B receptor antagonist, which is appropriate for the described application.

Application Notes

This document provides a comprehensive protocol for the use of CGP 55845 in in vitro slice electrophysiology experiments. CGP 55845 is a powerful tool for researchers and scientists in the field of neuroscience and drug development to investigate the role of GABA-B receptors in synaptic transmission and neuronal excitability. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system.[1] By blocking these receptors, CGP 55845 can be used to study their endogenous activation and their involvement in various physiological and pathological processes.

Mechanism of Action: CGP 55845 is a competitive antagonist of GABA-B receptors. It selectively binds to the receptor, preventing the endogenous ligand GABA from activating it. This blockade inhibits the downstream signaling cascade, which typically involves the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Quantitative Data

The following table summarizes key quantitative data for CGP 55845.

ParameterValueSpeciesPreparationReference
IC5034 µM (for CGP 35348)RatCortical membranes
Potency~3 orders of magnitude more potent than other GABA-B antagonistsRatHippocampal slices[1]
Working Concentration1 µMRatHippocampal slices[1]

Experimental Protocol

This protocol outlines the key steps for conducting an in vitro slice electrophysiology experiment using CGP 55845.

Solutions and Reagents
  • Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective/Cutting Solution):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 7 mM

    • CaCl2: 0.5 mM

    • Continuously bubbled with 95% O2 / 5% CO2.

  • aCSF for Recording:

    • NaCl: 124 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 1.3 mM

    • CaCl2: 2.5 mM

    • Continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (for whole-cell patch-clamp):

    • K-gluconate: 130 mM

    • KCl: 10 mM

    • HEPES: 10 mM

    • EGTA: 0.5 mM

    • Mg-ATP: 4 mM

    • Na-GTP: 0.4 mM

    • Phosphocreatine: 10 mM

    • Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

  • CGP 55845 Stock Solution:

    • Prepare a 1 mM stock solution in distilled water or DMSO. Store at -20°C.

Brain Slice Preparation
  • Anesthetize the animal (e.g., rodent) according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated protective aCSF.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated protective aCSF.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

  • Transfer the slices to a holding chamber containing oxygenated recording aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

Electrophysiological Recording
  • Transfer a single slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with oxygenated recording aCSF at a flow rate of 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) or infrared microscopy.

  • Obtain whole-cell patch-clamp recordings from the neuron of interest.

  • Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked potentials).

  • Bath-apply CGP 55845 at the desired final concentration (e.g., 1 µM) by adding it to the perfusion aCSF.

  • Record the changes in synaptic activity in the presence of CGP 55845.

  • Wash out the drug by perfusing with normal recording aCSF.

Data Analysis
  • Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).

  • Measure parameters such as the frequency, amplitude, and kinetics of synaptic events before, during, and after drug application.

  • Perform statistical analysis to determine the significance of the drug's effects.

Visualizations

GABA-B Receptor Signaling Pathway

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Downstream Effects GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) CaV Voltage-gated Ca2+ Channel G_protein->CaV Inhibits (via Gβγ) AC Adenylyl Cyclase G_protein->AC Inhibits (via Gαi/o) K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ CaV->Ca_ion Influx cAMP cAMP AC->cAMP Decreases production Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release ATP ATP ATP->AC CGP CGP 55845 CGP->GABAB_R Blocks

Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 55845.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Perfusion Dissection 2. Brain Dissection Animal_Prep->Dissection Slicing 3. Vibratome Slicing Dissection->Slicing Recovery 4. Slice Recovery Slicing->Recovery Recording_Setup 5. Transfer Slice to Recording Chamber Recovery->Recording_Setup Patching 6. Whole-cell Patch Clamp Recording_Setup->Patching Baseline 7. Record Baseline Activity Patching->Baseline Drug_Application 8. Bath Apply CGP 55845 Baseline->Drug_Application Washout 9. Washout Drug_Application->Washout Data_Acquisition 10. Data Acquisition Washout->Data_Acquisition Analysis 11. Measure Synaptic Parameters Data_Acquisition->Analysis Statistics 12. Statistical Analysis Analysis->Statistics

Caption: Workflow for in vitro slice electrophysiology with CGP 55845.

References

Application Notes and Protocols for CGP-82996 in Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-82996 is a selective antagonist of the GABA-B receptor. GABA-B receptors, a type of G-protein coupled receptor, are widely distributed in the central nervous system and play a crucial role in regulating neuronal excitability. As inhibitory receptors, they are involved in both presynaptic and postsynaptic inhibition. Antagonism of these receptors can lead to a variety of behavioral effects, making this compound and similar compounds valuable tools for investigating the neurobiological underpinnings of mood, anxiety, and cognitive function. These application notes provide a comprehensive guide to utilizing this compound in behavioral studies in mice, including its mechanism of action, administration protocols, and detailed methodologies for key behavioral assays.

Mechanism of Action: GABA-B Receptor Antagonism

This compound exerts its effects by blocking the action of the endogenous ligand, gamma-aminobutyric acid (GABA), at GABA-B receptors. Presynaptically, GABA-B receptor activation inhibits the release of neurotransmitters by modulating calcium channels. Postsynaptically, their activation leads to hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. By antagonizing these receptors, this compound is hypothesized to disinhibit neuronal activity, leading to downstream effects on various neurotransmitter systems, including serotonin, which may underlie its observed behavioral effects.

GABA_B_Antagonist_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_GABA_B_receptor GABA-B Receptor Signaling Ca_channel Ca²⁺ Channel Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Vesicle->Release fusion & Ca_influx Ca²⁺ Influx Ca_influx->Vesicle triggers K_channel GIRK K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization GABA_B_R GABA-B Receptor G_protein Gαi/o Protein GABA_B_R->G_protein activates G_protein->Ca_channel inhibits G_protein->K_channel activates GABA GABA GABA->GABA_B_R binds & activates CGP_82996 This compound CGP_82996->GABA_B_R

Diagram 1: GABA-B Receptor Antagonist Signaling Pathway.

Drug Preparation and Administration

Dosage and Vehicle

While specific dosage information for this compound is not widely published, data from structurally and functionally similar GABA-B receptor antagonists can provide a starting point for dose-response studies. It is crucial to perform a dose-finding study to determine the optimal dose for the desired behavioral effect without inducing significant side effects such as ataxia.

Compound ClassExample CompoundsEffective Dose Range (Mice/Rats, i.p.)Reference
GABA-B AntagonistCGP56433A1 - 10 mg/kg[1]
GABA-B AntagonistUnnamed3 - 10 mg/kg[1]
GABA-B AntagonistCGP 3534812.5 - 300 mg/kg (rats)[2]
GABA-B Antagonist This compound To be determined (start with 1-10 mg/kg) N/A

Vehicle: this compound should be dissolved in a suitable vehicle for intraperitoneal (i.p.) injection. Common vehicles include sterile saline (0.9% NaCl) or a small percentage of a solubilizing agent like DMSO or Tween 80, with the final solution being brought to volume with sterile saline. It is imperative to administer a vehicle-only control group in all experiments.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common and effective route for systemic drug administration in mice.

Materials:

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • This compound solution

  • Vehicle solution

  • 70% ethanol for disinfection

Procedure:

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The mouse should be positioned to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper placement.

  • Administration: Inject the solution slowly. The maximum injection volume should not exceed 10 ml/kg of body weight.[3]

  • Post-injection: Withdraw the needle and return the mouse to its home cage. Monitor the animal for any signs of distress.

Experimental Workflow

A typical behavioral study involving this compound administration follows a structured workflow to ensure reliable and reproducible data.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation (1-2 weeks) A2 Handling (3-5 days) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Drug Preparation (this compound & Vehicle) A3->B1 B2 Intraperitoneal (i.p.) Injection B1->B2 C1 Behavioral Test 1 (e.g., Elevated Plus Maze) B2->C1 30-60 min post-injection C2 Behavioral Test 2 (e.g., Forced Swim Test) D1 Data Collection & Quantification C1->D1 C3 Behavioral Test 3 (e.g., Novel Object Recognition) C2->D1 C3->D1 D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3 Logical_Relationships cluster_intervention Pharmacological Intervention cluster_mechanism Molecular Mechanism cluster_outcomes Potential Behavioral Outcomes A1 Administration of This compound (i.p.) B1 Blockade of GABA-B Receptors A1->B1 B2 Disinhibition of Neuronal Activity B1->B2 C1 Anxiolytic Effect (Increased open arm exploration in EPM) B2->C1 C2 Antidepressant-like Effect (Decreased immobility in FST) B2->C2 C3 Cognitive Enhancement (Increased novel object exploration in NOR) B2->C3

References

Determining the Optimal Dosage of CGP-82996 in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies determining the optimal dosage of CGP-82996 in rat models. The following application notes and protocols are based on general principles of pharmacology in rodent models and data from related compounds, particularly other "CGP" designated molecules that are known GABA-B receptor antagonists. Researchers should use this information as a guide and conduct thorough dose-finding studies for this compound.

Introduction

This document provides a framework for researchers, scientists, and drug development professionals to establish an optimal dosage of a novel compound, exemplified by this compound, in rat models. Due to the lack of specific data for this compound, this guide outlines general methodologies for drug administration, pharmacokinetic considerations, and experimental protocols for evaluating GABA-B receptor antagonists, the likely class for a "CGP" compound.

General Considerations for Dosing in Rat Models

The determination of an optimal dose is a critical step in preclinical research. It is influenced by the compound's physicochemical properties, the chosen route of administration, and the desired therapeutic effect.

Common Administration Routes

The choice of administration route depends on the experimental goals, the properties of the compound, and the desired absorption rate.[1][2][3][4][5] Common routes for drug administration in rats include oral, parenteral (intravenous, intraperitoneal, subcutaneous), and others.[2][3]

Table 1: Common Routes of Drug Administration in Rats

RouteAbbreviationTypical Volume (ml/kg)Absorption RateNotes
Oral (gavage)PO10VariableMimics human oral administration.[1][5] Requires skill to avoid injury.[1]
IntravenousIV5Rapid (100% bioavailability)Provides immediate systemic circulation.[1][3] Usually administered via the tail vein.[1][4]
IntraperitonealIP10RapidFaster absorption than subcutaneous.[4] Injected into the lower right abdominal quadrant.[1]
SubcutaneousSC5-10Slow and sustainedInjection into the loose skin on the back of the neck is common.[4]
IntramuscularIM0.1-0.2 (per site)ModerateNot generally recommended in rats due to small muscle mass.[4]

Source: Adapted from various sources on rodent drug administration.[1][4][5]

Pharmacokinetic Considerations

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[6][7][8] These studies help in determining key parameters like half-life, clearance, and volume of distribution, which are crucial for designing a dosing regimen.[9] When conducting PK studies in rats, it's important to use a sufficient number of animals to account for variability.[7]

Table 2: Key Pharmacokinetic Parameters to Consider

ParameterAbbreviationDescriptionImportance for Dosing
Half-lifeTime required for the drug concentration in the plasma to reduce by half.Determines the dosing interval.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Influences the maintenance dose.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution in the tissues.
Area Under the CurveAUCThe integral of the drug concentration-time curve, representing the total drug exposure over time.A measure of the extent of drug absorption.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma.Related to the dose and rate of absorption.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.

Postulated Mechanism of Action: GABA-B Receptor Antagonism

Many compounds with the "CGP" designation are antagonists of the GABA-B receptor.[10][11][12] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA.[13] Antagonism of these receptors can lead to various neurological effects.

GABAB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAB_R_pre GABAB Receptor (Autoreceptor) GABA_release->GABAB_R_pre Activates Ca_channel_pre Ca²⁺ Channel Ca_channel_pre->GABA_release Triggers G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates G_protein_pre->Ca_channel_pre Inhibits GABAB_R_post GABAB Receptor G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel K⁺ Channel (GIRK) G_protein_post->K_channel Activates Adenylate_cyclase Adenylate Cyclase G_protein_post->Adenylate_cyclase Inhibits Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization Leads to cAMP cAMP Adenylate_cyclase->cAMP Produces GABA GABA GABA->GABAB_R_pre GABA->GABAB_R_post CGP_compound This compound (Antagonist) CGP_compound->GABAB_R_pre Blocks CGP_compound->GABAB_R_post Blocks

Caption: Postulated signaling pathway of GABA-B receptor antagonism by a CGP compound.

Experimental Protocols

The following are generic protocols that can be adapted for studying the effects of this compound in rat models.

Dose-Finding Study (Acute Administration)

Objective: To determine the effective and tolerated dose range of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or as appropriate for the compound's solubility)

  • Male Sprague-Dawley rats (250-300g)

  • Syringes and needles appropriate for the chosen administration route

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle.[14][15][16] Prepare serial dilutions to achieve the desired doses.

  • Animal Grouping: Randomly assign animals to different dose groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound) with a sufficient number of animals per group (n=6-8).

  • Administration: Administer the assigned dose via the chosen route (e.g., intraperitoneal injection).[1]

  • Observation: Observe the animals for a defined period (e.g., 2-4 hours) for any behavioral changes (e.g., changes in locomotor activity, stereotyped behaviors) and signs of toxicity.

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose and the maximum tolerated dose.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Catheterized rats (for serial blood sampling) or a larger number of non-catheterized rats

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to the rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.[17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and calculate the key pharmacokinetic parameters (see Table 2).

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Animal_Grouping Animal Grouping Animal_Acclimation->Animal_Grouping Dose_Preparation Dose Preparation Drug_Administration Drug Administration Dose_Preparation->Drug_Administration Animal_Grouping->Drug_Administration Behavioral_Observation Behavioral Observation Drug_Administration->Behavioral_Observation Blood_Sampling Blood Sampling Drug_Administration->Blood_Sampling Statistical_Analysis Statistical Analysis Behavioral_Observation->Statistical_Analysis Sample_Processing Sample Processing (e.g., Plasma Separation) Blood_Sampling->Sample_Processing Data_Quantification Data Quantification (e.g., LC-MS/MS) Sample_Processing->Data_Quantification Data_Quantification->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: A general experimental workflow for an in vivo rat study.

Conclusion

While specific data on the optimal dosage of this compound in rat models is not currently available in the public domain, this guide provides a comprehensive framework for researchers to design and execute the necessary studies. By following established protocols for drug administration, conducting thorough dose-finding and pharmacokinetic studies, and considering the likely mechanism of action as a GABA-B receptor antagonist, a safe and effective dosage for this compound in rats can be determined. It is imperative to perform these foundational studies to ensure the validity and reproducibility of subsequent preclinical research.

References

Application Notes and Protocols for GABA-B Antagonists in Epilepsy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound CGP-82996: Initial searches for "this compound" in the context of epilepsy research did not yield specific results. However, extensive research exists for a series of related GABA-B receptor antagonists from the same "CGP" compound series, notably CGP 35348 , which has been investigated for its effects in epilepsy models. It is highly probable that the intended compound of interest belongs to this series. The following application notes and protocols are based on the available data for these related and well-documented GABA-B antagonists.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Perturbations in this balance can lead to seizures.[1] GABA exerts its effects through two main receptor types: GABA-A and GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, when activated, lead to an increase in potassium conductance, a decrease in calcium entry, and presynaptic inhibition of neurotransmitter release.[1] The role of GABA-B receptors in epilepsy is complex; their activation can have both pro- and anti-convulsant effects depending on their location (presynaptic vs. postsynaptic) and the specific neural circuitry involved.[2]

Antagonists of GABA-B receptors, such as compounds from the "CGP" series, are valuable tools for dissecting the role of the GABA-B system in seizure generation, propagation, and termination. These antagonists block the inhibitory effects of GABA at GABA-B receptors, which can lead to a proconvulsant effect. This property makes them useful for inducing seizures in experimental models and for studying the mechanisms underlying seizure arrest.

Mechanism of Action: GABA-B Receptor Antagonism

GABA-B receptor antagonists competitively bind to GABA-B receptors, preventing the binding of endogenous GABA. This blockade disinhibits downstream signaling pathways. Presynaptically, this leads to an increase in the release of neurotransmitters, including GABA itself and glutamate. Postsynaptically, it prevents the hyperpolarization and stabilization of the membrane potential that is normally mediated by GABA-B receptor activation. In the context of epilepsy, this can lower the seizure threshold and prolong seizure activity.

GABA_B_Antagonist_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Glutamate_release Glutamate Vesicle Neurotransmitter Vesicle Vesicle->GABA_release Releases Vesicle->Glutamate_release Releases GABAB_R_pre GABA-B Receptor Ca_channel Ca++ Channel GABAB_R_pre->Ca_channel Inhibits Ca_channel->Vesicle Triggers Fusion GABAB_R_post GABA-B Receptor K_channel K+ Channel GABAB_R_post->K_channel Activates Action_Potential Decreased Neuronal Firing K_channel->Action_Potential Hyperpolarizes (Inhibits) CGP_compound CGP Compound (Antagonist) CGP_compound->GABAB_R_pre Blocks CGP_compound->GABAB_R_post Blocks GABA GABA GABA->GABAB_R_pre Binds to GABA->GABAB_R_post Binds to

Mechanism of GABA-B Receptor Antagonism

Quantitative Data from Preclinical Studies

The following table summarizes the effects of the GABA-B antagonist CGP 35348 in a model of cortical epileptic afterdischarges in immature rats.

Parameter Age Group CGP 35348 Dose Effect Reference
Seizure Threshold12, 18, 25 days old200 mg/kgDecreased[3]
Afterdischarge Duration12, 18, 25 days old50, 100, 200 mg/kgMarkedly Increased[3]

Experimental Protocols

This protocol is based on the methodology used to study the effects of CGP 35348 on cortical epileptic afterdischarges.[3]

Objective: To assess the proconvulsant effects of a GABA-B antagonist by measuring its impact on seizure threshold and duration in an electrically induced cortical seizure model in developing rats.

Materials:

  • Immature Wistar rats (e.g., 12, 18, and 25 days old)

  • Stereotaxic apparatus

  • Cortical electrodes for stimulation and recording

  • Electrophysiology recording system (EEG)

  • Constant current stimulator

  • Test compound (e.g., CGP 35348)

  • Vehicle control (e.g., saline)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation and Electrode Implantation:

    • Anesthetize the rat pup using an appropriate anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Implant stimulating and recording electrodes in the sensorimotor cortex according to established stereotaxic coordinates.

    • Allow for a post-surgical recovery period.

  • Drug Administration:

    • Dissolve the GABA-B antagonist in the appropriate vehicle.

    • Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection).

    • Allow for a sufficient time for the drug to reach peak plasma and brain concentrations before commencing stimulation.

  • Seizure Induction and Monitoring:

    • Place the conscious and freely moving animal in a recording chamber.

    • Connect the implanted electrodes to the EEG recording system and stimulator.

    • Begin EEG recording to establish a baseline.

    • Apply a series of low-frequency electrical stimulations to the sensorimotor cortex with increasing current intensity.

    • Determine the threshold for the first epileptic afterdischarge (AD).

    • Once the threshold is established, deliver a suprathreshold stimulus to reliably induce a seizure.

    • Record the duration of the resulting afterdischarge.

    • Monitor the animal for behavioral seizure manifestations.

  • Data Analysis:

    • Measure the threshold current required to elicit an afterdischarge in both the vehicle and drug-treated groups.

    • Measure the duration of the afterdischarges in both groups.

    • Statistically compare the results between the groups to determine the effect of the GABA-B antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Acclimation A2 Electrode Implantation Surgery A1->A2 A3 Post-Surgical Recovery A2->A3 B1 Vehicle/Drug Administration A3->B1 B2 Baseline EEG Recording B1->B2 B3 Cortical Stimulation (Threshold Testing) B2->B3 B4 Suprathreshold Stimulation (Seizure Induction) B3->B4 B5 EEG & Behavioral Monitoring B4->B5 C1 Measure Seizure Threshold B5->C1 C2 Measure Afterdischarge Duration B5->C2 C3 Statistical Comparison C1->C3 C2->C3

Experimental Workflow for Testing GABA-B Antagonists

Safety Precautions

Researchers should be aware that GABA-B antagonists can induce seizures. Appropriate animal handling and monitoring protocols should be in place. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

GABA-B receptor antagonists like those in the "CGP" series are important pharmacological tools for investigating the role of the GABA-B system in epilepsy. By blocking GABA-B receptor-mediated inhibition, these compounds can be used to probe the mechanisms of seizure generation and termination in various preclinical models. The protocols and data presented here provide a framework for the application of these compounds in epilepsy research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition.[1][2] Dysregulation of the GABAergic system has been implicated in the pathophysiology of various neuropsychiatric conditions, including anxiety disorders. GABA exerts its effects through two main receptor subtypes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3]

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[3] Their involvement in anxiety-related behaviors has made them a significant target for pharmacological research. CGP-82996 is a potent and selective antagonist of the GABA-B receptor. By blocking the inhibitory effects mediated by GABA-B receptors, this compound can be a valuable tool to investigate the role of this receptor system in anxiety and to evaluate the potential of GABA-B receptor modulation for anxiolytic drug development.

These application notes provide a comprehensive overview of the use of this compound in preclinical anxiety research, including its mechanism of action, detailed experimental protocols for common behavioral assays, and a summary of expected outcomes based on studies with related compounds.

Mechanism of Action: GABA-B Receptor Antagonism

This compound acts as a competitive antagonist at the GABA-B receptor. In a resting state, the activation of GABA-B receptors by endogenous GABA leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit then modulates downstream effectors, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[3] This results in neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to an overall inhibitory tone.

By binding to the GABA-B receptor without activating it, this compound prevents GABA from exerting its inhibitory effects. This disinhibition can lead to an increase in neuronal excitability and neurotransmitter release, thereby altering anxiety-related behaviors. The precise effect of GABA-B receptor antagonism on anxiety is complex and can be context-dependent.

Data Presentation: Effects of GABA-B Receptor Antagonists on Anxiety-Related Behaviors

The following tables summarize quantitative data from studies using GABA-B receptor antagonists in common rodent models of anxiety-like behavior: the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) test. As direct quantitative data for this compound is limited in publicly available literature, data from structurally and functionally related GABA-B antagonists are presented to provide an expected pharmacological profile.

Table 1: Effects of GABA-B Receptor Antagonists in the Elevated Plus-Maze (EPM) Test

CompoundSpeciesDoseRoute of AdministrationKey FindingsReference
CGP 55845Mouse1 mg/kgIntraperitoneal (i.p.)No significant effect on time spent in or entries into the open arms.[4]
CGP 36742Mouse30 mg/kgNot SpecifiedDemonstrated anxiolytic activity.[5]

Table 2: Effects of GABA-B Receptor Modulators in the Light-Dark Box (LDB) Test

CompoundSpeciesDoseRoute of AdministrationKey FindingsReference
GS39783 (Positive Allosteric Modulator)Mouse30 mg/kgIntraperitoneal (i.p.)Anxiolytic-like effect observed in mice with high basal anxiety (increased time in the light compartment).[6]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms and two enclosed arms)

  • This compound

  • Vehicle (e.g., saline, distilled water, or a specific solvent appropriate for this compound)

  • Administration supplies (syringes, needles)

  • Video tracking software and camera

  • Cleaning solution (e.g., 70% ethanol)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle. Based on related compounds, a starting dose in the range of 1-30 mg/kg can be considered.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally). The pre-treatment time should be determined based on the pharmacokinetic profile of the compound, but a 30-60 minute window is common.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Start the video recording and allow the animal to explore the maze for a 5-minute period.

    • After the test, return the animal to its home cage.

    • Thoroughly clean the maze with a cleaning solution between each trial to remove any olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (as a measure of locomotor activity)

    • An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Light-Dark Box (LDB) Test

The LDB test is another common paradigm for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly illuminated areas.

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a smaller, dark compartment)

  • This compound

  • Vehicle

  • Administration supplies

  • Video tracking software and camera

  • Cleaning solution

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 1 hour prior to the test.

  • Drug Administration:

    • Prepare and administer this compound or vehicle as described in the EPM protocol.

  • Testing:

    • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Start the video recording and allow the animal to freely explore the apparatus for a 10-minute period.

    • After the test, return the animal to its home cage.

    • Clean the apparatus thoroughly between trials.

  • Data Analysis:

    • Analyze the video recordings to measure:

      • Time spent in the light compartment

      • Time spent in the dark compartment

      • Latency to first enter the dark compartment

      • Number of transitions between the two compartments

      • Total distance traveled

    • An anxiolytic-like effect is generally inferred from a significant increase in the time spent in the light compartment and the number of transitions between compartments in the drug-treated group compared to the vehicle group, with no significant effects on overall locomotor activity.

Mandatory Visualizations

GABAB_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_Receptor GABA-B Receptor GABA->GABAB_Receptor Activates This compound This compound This compound->GABAB_Receptor Antagonizes G_Protein Gαi/o βγ GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization Leads to Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmitter_Release Leads to

Caption: GABA-B Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Habituation (1 hour) Drug_Preparation Prepare this compound and Vehicle Solutions Drug_Administration Administer this compound or Vehicle (e.g., i.p.) Drug_Preparation->Drug_Administration Pre-treatment_Period Pre-treatment Interval (30-60 min) Drug_Administration->Pre-treatment_Period Behavioral_Test Elevated Plus-Maze (5 min) or Light-Dark Box (10 min) Pre-treatment_Period->Behavioral_Test Video_Analysis Video Tracking and Scoring of Behavioral Parameters Behavioral_Test->Video_Analysis Statistical_Analysis Statistical Comparison (e.g., t-test, ANOVA) Video_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental Workflow for a Behavioral Pharmacology Study with this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of GABA-B receptor antagonists in rodent models, with a focus on providing a methodological framework in the absence of specific published data for CGP-82996. The protocols and data presented are based on studies of closely related and well-characterized GABA-B receptor antagonists, such as CGP 55845 and CGP 35348. These notes are intended to guide researchers in developing a study-specific protocol for novel or less-characterized compounds like this compound.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABA-A and GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1][2] Antagonists of these receptors are valuable tools for studying the physiological roles of the GABA-B system and for the development of therapeutics for various neurological and psychiatric disorders.

Data Presentation: Quantitative Data from Related Compounds

Due to the lack of specific quantitative data for this compound in the public domain, the following table summarizes in vivo administration details from studies using other CGP-series GABA-B receptor antagonists. This information can serve as a starting point for dose-range finding studies for this compound.

Compound NameAnimal ModelDosageVehicleRoute of AdministrationObserved EffectsReference
CGP 55845 Male Albino Mice1 mg/kg body weightDimethyl Sulfoxide (DMSO)Intraperitoneal (IP)Improved spatial memory (short-term)[3]
CGP 35348 Male and Female Albino Mice1 mg/mL solvent/kg body weightSalineIntraperitoneal (IP)Improved motor function and spatial learning (gender-specific effects)[4]
Vincristine MS/Ae and CD-1 Mice0.063 - 0.5 mg/kgNot SpecifiedIntraperitoneal (IP)Induction of micronuclei[5]
Cylindrospermopsin Male Swiss Mice50, 100, and 200 µg/kgNot SpecifiedIntraperitoneal (IP)DNA damage in the colon[6]

Note: The inclusion of Vincristine and Cylindrospermopsin provides additional examples of IP dosage ranges for different classes of compounds in mice.

Experimental Protocols

General Protocol for Intraperitoneal Injection of a Novel GABA-B Receptor Antagonist (e.g., this compound) in Mice

This protocol is a general guideline and must be adapted based on the specific physicochemical properties of the compound and the experimental design. A pilot study is highly recommended to determine the optimal dosage and vehicle, as well as to assess any potential toxicity.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a combination thereof)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Animal Handling and Preparation:

  • All animal procedures must be approved and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

  • House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the facility for at least one week before the experiment.

  • Weigh each animal immediately before injection to ensure accurate dosing.

3. Preparation of Injection Solution:

  • Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the test compound.

    • For water-soluble compounds, sterile saline or PBS are preferred.

    • For hydrophobic compounds, a small amount of DMSO (e.g., <10% of the final volume) can be used to dissolve the compound, which is then brought to the final volume with saline or PBS. A pilot study to assess the tolerability of the vehicle is crucial.

  • Concentration Calculation: Calculate the required concentration of the stock solution based on the desired dose (e.g., in mg/kg) and the average weight of the mice. The injection volume should typically be between 5-10 mL/kg.

  • Preparation: Prepare the injection solution under sterile conditions. Ensure the compound is fully dissolved. If a suspension is used, ensure it is homogenous by vortexing before each injection. Warm the solution to room temperature to avoid causing hypothermia in the animals.

4. Injection Procedure:

  • Restrain the mouse firmly but gently. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.

  • Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the urinary bladder or cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle. The needle should penetrate the skin and the abdominal wall.

  • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • If no fluid is aspirated, inject the solution smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for at least 15-30 minutes post-injection for any adverse reactions, such as distress, lethargy, or signs of pain.

Mandatory Visualization

Signaling Pathway of GABA-B Receptor Antagonists

The following diagram illustrates the mechanism of action of GABA-B receptor antagonists. GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by GABA leads to the inhibition of adenylyl cyclase, decreased cAMP levels, inhibition of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels. GABA-B receptor antagonists competitively bind to the receptor, preventing these downstream effects.

GABAB_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA GABAB_R_pre GABA-B Receptor (Autoreceptor) GABA_release->GABAB_R_pre Binds to GABAB_R_post GABA-B Receptor GABA_release->GABAB_R_post Binds to Ca_channel_pre Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_channel_pre Inhibits Fusion Ca_channel_pre->Fusion Triggers Vesicle Synaptic Vesicle (contains GABA) Vesicle->Fusion Fusion->GABA_release Release CGP This compound (Antagonist) CGP->GABAB_R_pre Blocks Gi_o Gi/o Protein GABAB_R_post->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel GIRK K+ Channel Gi_o->K_channel Activates Ca_channel_post Voltage-gated Ca2+ Channel Gi_o->Ca_channel_post Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Leads to CGP_post This compound (Antagonist) CGP_post->GABAB_R_post Blocks

Caption: GABA-B Receptor Antagonist Signaling Pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of a novel GABA-B receptor antagonist.

Experimental_Workflow start Start: Hypothesis Formulation protocol_dev Protocol Development (Dosage, Vehicle, Route) start->protocol_dev pilot_study Pilot Study (Toxicity & Dose-Range Finding) protocol_dev->pilot_study main_exp Main Experiment (IP Injection of this compound) pilot_study->main_exp behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field) main_exp->behavioral biochemical Biochemical Analysis (e.g., Brain Tissue Analysis) main_exp->biochemical data_analysis Data Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: In Vivo Experimental Workflow.

References

Unraveling Synaptic Plasticity: Application and Protocols for CGP 55845 in Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The compound originally requested, CGP-82996, is a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor primarily utilized in cancer research. There is no scientific literature to support its use in the study of long-term potentiation (LTP). Therefore, these Application Notes and Protocols have been developed for CGP 55845 , a potent and selective GABAB receptor antagonist that is well-characterized and widely used in neuroscience research to investigate synaptic plasticity.

Introduction to CGP 55845

CGP 55845 is a powerful research tool for elucidating the role of GABAB receptors in synaptic transmission and plasticity. As a selective antagonist, it blocks the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABAB receptors. These receptors are G-protein coupled receptors found on both presynaptic and postsynaptic terminals, where they play a crucial role in modulating neuronal excitability and synaptic strength. By inhibiting these receptors, CGP 55845 can disinhibit neurons and facilitate processes like Long-Term Potentiation (LTP), a cellular correlate of learning and memory.

Application of CGP 55845 in Long-Term Potentiation (LTP) Studies

CGP 55845 is instrumental in investigating how GABAergic inhibition, specifically through GABAB receptors, gates the induction and expression of LTP. Blockade of these receptors has been shown to enhance synaptic plasticity, making it a valuable compound for studying the mechanisms underlying learning and memory formation.

Key Research Applications:
  • Investigating the role of presynaptic GABAB autoreceptors: By blocking these receptors, researchers can study their function in regulating GABA release and how this impacts the induction of LTP.

  • Elucidating the contribution of postsynaptic GABAB receptors: Antagonizing postsynaptic GABAB receptors prevents the hyperpolarization of the postsynaptic membrane, thereby facilitating the depolarization required for LTP induction.

  • Modulating the threshold for LTP induction: Studies have used CGP 55845 to demonstrate that GABAB receptor-mediated inhibition can set the threshold for the induction of synaptic plasticity.[1]

  • Exploring synaptic silencing: Research has shown that the constitutive activation of GABAB receptors can contribute to the silencing of synapses, a phenomenon that can be reversed by CGP 55845.[2]

Quantitative Data on the Effects of CGP 55845 on LTP

The following table summarizes quantitative data from studies investigating the effect of CGP 55845 on Long-Term Potentiation.

Parameter MeasuredBrain RegionExperimental ModelConcentration of CGP 55845Observed EffectReference
Field Excitatory Postsynaptic Potential (fEPSP) SlopeHippocampal CA1Rat Hippocampal Slices1 µMBlocked baclofen-induced depression of EPSPs[3]
Inhibitory Postsynaptic Potentials (IPSPs)Hippocampal CA1Rat Hippocampal Slices1 µMBlocked baclofen-induced postsynaptic hyperpolarization and depression of evoked IPSPs[3]
Paired-pulse depression of IPSCsHippocampal CA1Rat Hippocampal Slices1 µMBlocked paired-pulse depression of IPSCs[3]
Excitatory Postsynaptic Potential (EPSP) SlopeDentate GyrusRat Hippocampal SlicesNot specifiedAdministration of CGP55845 produced a decrease in the slope of the EPSP compared to the control group (p < 0.01).[4]
Population Spike (PS) AmplitudeDentate GyrusRat Hippocampal SlicesNot specifiedNo significant change in the amplitude of the Population Spike compared to the control group (p > 0.05).[4]
GABA Release ProbabilityImmature Mossy Fiber TerminalsHippocampal SlicesNot specifiedEnhanced the probability of GABA release and switched on 'presynaptically' silent synapses.[2]

Experimental Protocols

Protocol 1: Induction of LTP in Hippocampal Slices in the Presence of CGP 55845

This protocol describes the methodology for inducing and recording LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices, and for testing the effect of CGP 55845.

Materials:

  • CGP 55845 hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to a submersion-style recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Prepare a stock solution of CGP 55845 hydrochloride in distilled water.

    • Dilute the stock solution in aCSF to the final desired concentration (e.g., 1 µM).

    • Bath-apply CGP 55845 for a pre-incubation period of 20-30 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline average.

    • Compare the magnitude of LTP in the presence and absence of CGP 55845.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GABAB Receptor Antagonism by CGP 55845 in LTP

GABAB_Antagonism_LTP cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine GABA_release GABA Release GABAB_auto GABAB Autoreceptor GABA_release->GABAB_auto Activates GABAB_post Postsynaptic GABAB Receptor GABA_release->GABAB_post Activates Ca_channel_pre Voltage-gated Ca2+ Channel GABAB_auto->Ca_channel_pre Inhibits (via Gβγ) Vesicle_fusion Vesicle Fusion Ca_channel_pre->Vesicle_fusion Triggers Vesicle_fusion->GABA_release Leads to K_channel GIRK Channel GABAB_post->K_channel Activates (via Gβγ) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes NMDA_receptor NMDA Receptor Hyperpolarization->NMDA_receptor Enhances Mg2+ block Ca_influx_post Ca2+ Influx NMDA_receptor->Ca_influx_post Mediates LTP_induction LTP Induction Ca_influx_post->LTP_induction Initiates CGP55845 CGP 55845 CGP55845->GABAB_auto Blocks CGP55845->GABAB_post Blocks

Caption: CGP 55845 blocks both pre- and postsynaptic GABAB receptors, leading to enhanced synaptic plasticity.

Experimental Workflow for Investigating CGP 55845 Effects on LTP

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis slice_prep Hippocampal Slice Preparation recovery Slice Recovery (>1 hour) slice_prep->recovery baseline Baseline Recording (20 min, 0.05 Hz) recovery->baseline drug_app Bath Application of CGP 55845 or Vehicle baseline->drug_app ltp_induction LTP Induction (e.g., HFS) drug_app->ltp_induction post_record Post-Induction Recording (60 min) ltp_induction->post_record measure Measure fEPSP Slope post_record->measure normalize Normalize to Baseline measure->normalize compare Compare LTP Magnitude (CGP 55845 vs. Vehicle) normalize->compare

Caption: Workflow for studying the effects of CGP 55845 on Long-Term Potentiation in hippocampal slices.

References

Application Notes and Protocols for CGP-82996 in Neurotransmitter Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial literature searches for "CGP-82996" did not yield specific results. However, the structurally similar and well-characterized compound, CGP 55845A , is a potent and widely used GABA-B receptor antagonist in neurotransmitter release assays. It is highly probable that "this compound" is a typographical error and the intended compound of interest is CGP 55845A. Therefore, these application notes and protocols will focus on the application of CGP 55845A as a representative tool compound for studying the role of GABA-B receptors in neurotransmitter release.

Introduction

CGP 55845A is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial role in modulating neurotransmission.[1][2] Presynaptic GABA-B receptors act as autoreceptors, inhibiting the release of GABA, and as heteroreceptors, inhibiting the release of other neurotransmitters such as glutamate. By blocking these receptors, CGP 55845A can enhance the release of these neurotransmitters, making it an invaluable tool for studying synaptic plasticity, neuronal circuitry, and the pathological mechanisms underlying various neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of CGP 55845A in neurotransmitter release assays, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in a research setting.

Mechanism of Action

Presynaptic GABA-B receptors are coupled to Gi/o proteins.[3] Upon activation by endogenous GABA, the Gi/o protein inhibits adenylyl cyclase and dissociates into Gα and Gβγ subunits. The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), primarily N-type (CaV2.2) and P/Q-type (CaV2.1), reducing calcium influx into the presynaptic terminal.[3] This reduction in intracellular calcium concentration leads to a decrease in the probability of neurotransmitter vesicle fusion and subsequent release. CGP 55845A acts as a competitive antagonist at the GABA-B receptor, preventing the binding of GABA and thereby blocking this inhibitory signaling cascade. This disinhibition results in an increased probability of neurotransmitter release upon neuronal stimulation.

GABAB_Signaling cluster_presynaptic Presynaptic Terminal GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activates Gi_o Gi/o Protein GABAB_R->Gi_o Activates CGP CGP 55845A CGP->GABAB_R Blocks G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits Ca_ion VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (Neurotransmitter) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis

Figure 1: Mechanism of CGP 55845A action at presynaptic terminals.

Data Presentation

The following tables summarize the quantitative data for the effects of CGP 55845A on neurotransmitter release.

Parameter Value Assay Conditions Reference
IC50 (GABA-B Receptor Binding) 5 nMRadioligand binding assay
pKi (GABA-B Receptor Binding) 8.35Radioligand binding assay
pEC50 (GABA Release Inhibition) 8.08Electrically stimulated rat cerebral cortex slices
pEC50 (Glutamate Release Inhibition) 7.85Electrically stimulated rat cerebral cortex slices
IC50 (Baclofen-induced response inhibition) 130 nMIsoproterenol assay

Table 1: Potency of CGP 55845A at GABA-B Receptors.

Neurotransmitter Effect of CGP 55845A Experimental Model Reference
GABA Increases release in the absence and presence of baclofenRat cerebral cortex slices[1]
Glutamate Increases release in the presence of baclofenRat cerebral cortex slices[1]
GABA Triples the initial release rate from single inhibitory terminalsMechanically isolated NTS neurons[4]

Table 2: Effects of CGP 55845A on Neurotransmitter Release.

Experimental Protocols

Preparation of Synaptosomes from Rodent Brain

This protocol describes the isolation of synaptosomes, which are resealed presynaptic nerve terminals, from rodent brain tissue. This preparation is ideal for in vitro neurotransmitter release assays.

Materials:

  • Rodent brain (e.g., cortex, hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors

  • Sucrose Solutions: 1.2 M and 0.8 M in HEPES buffer

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Incubation Buffer (e.g., Krebs-Ringer buffer)

Protocol:

  • Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer with a glass-Teflon homogenizer (8-10 gentle strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet).

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

  • Resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).

  • Centrifuge at 50,000 x g for 60 minutes at 4°C.

  • Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

  • Dilute the synaptosomal fraction with Incubation Buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the final synaptosomal pellet in the desired volume of Incubation Buffer for use in release assays.

Synaptosome_Prep_Workflow Start Start: Rodent Brain Tissue Homogenize Homogenize in 0.32M Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge 1,000 x g, 10 min Homogenize->Centrifuge1 S1 Collect Supernatant (S1) Centrifuge1->S1 Centrifuge2 Centrifuge 17,000 x g, 20 min S1->Centrifuge2 P2 Resuspend Crude Synaptosome Pellet (P2) Centrifuge2->P2 Sucrose_Gradient Layer on Sucrose Gradient (1.2M / 0.8M) P2->Sucrose_Gradient Ultracentrifuge Ultracentrifuge 50,000 x g, 60 min Sucrose_Gradient->Ultracentrifuge Collect_Fraction Collect Synaptosome Fraction (0.8M/1.2M interface) Ultracentrifuge->Collect_Fraction Wash Wash and Pellet Synaptosomes Collect_Fraction->Wash End End: Purified Synaptosomes Wash->End

Figure 2: Workflow for the preparation of purified synaptosomes.
In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol outlines a general procedure for measuring neurotransmitter release from prepared synaptosomes and the application of CGP 55845A.

Materials:

  • Purified synaptosomes

  • Incubation Buffer (e.g., Krebs-Ringer buffer containing appropriate precursors for the neurotransmitter of interest, e.g., radiolabeled choline for acetylcholine release)

  • Depolarization Solution (Incubation Buffer with high K⁺, e.g., 15-50 mM KCl, or containing 4-aminopyridine)

  • CGP 55845A stock solution (in DMSO or appropriate solvent)

  • Scintillation vials and scintillation fluid (for radiolabeled assays) or HPLC system with appropriate detector (for non-radiolabeled assays)

  • Superfusion system (optional, but recommended for time-course studies)

Protocol:

  • Pre-incubation: Aliquot the synaptosomal suspension into microcentrifuge tubes or the chambers of a superfusion system. If using a radiolabeled precursor, pre-incubate the synaptosomes with the radiolabel for 30-60 minutes at 37°C to allow for uptake and synthesis of the radiolabeled neurotransmitter.

  • Washing: Wash the synaptosomes with Incubation Buffer to remove excess precursor. This can be done by gentle centrifugation and resuspension or by continuous flow in a superfusion system.

  • Basal Release: Collect samples of the incubation medium for a defined period to measure the basal (unstimulated) release of the neurotransmitter.

  • Drug Application: Introduce CGP 55845A at the desired concentration to the synaptosomes and incubate for a specified time (e.g., 10-20 minutes). For dose-response experiments, use a range of concentrations. Include a vehicle control.

  • Stimulated Release: Induce neurotransmitter release by exposing the synaptosomes to the Depolarization Solution.

  • Sample Collection: Collect the superfusate or incubation medium during and after stimulation.

  • Quantification: Quantify the amount of neurotransmitter in the collected samples. For radiolabeled neurotransmitters, use liquid scintillation counting. For non-radiolabeled neurotransmitters, use techniques such as HPLC with electrochemical or fluorescence detection.

  • Data Analysis: Express the amount of neurotransmitter released as a percentage of the total neurotransmitter content in the synaptosomes. Compare the release in the presence of CGP 55845A to the control conditions.

Release_Assay_Workflow Start Start: Purified Synaptosomes Preincubation Pre-incubation with Neurotransmitter Precursor (optional) Start->Preincubation Wash_Synaptosomes Wash Synaptosomes Preincubation->Wash_Synaptosomes Basal_Release Measure Basal Release Wash_Synaptosomes->Basal_Release Drug_Application Apply CGP 55845A or Vehicle Control Basal_Release->Drug_Application Stimulation Induce Depolarization (e.g., High K⁺) Drug_Application->Stimulation Sample_Collection Collect Superfusate/ Incubation Medium Stimulation->Sample_Collection Quantification Quantify Neurotransmitter (e.g., HPLC, Scintillation Counting) Sample_Collection->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis End End: Results Data_Analysis->End

Figure 3: General workflow for an in vitro neurotransmitter release assay.

Conclusion

CGP 55845A is a powerful pharmacological tool for investigating the role of GABA-B receptors in modulating the release of key neurotransmitters like GABA and glutamate. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of synaptic transmission and its regulation. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for CGP-82996 (assumed CGP 55845A) in GABAergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. These receptors are implicated in a variety of physiological and pathological processes, making them a key target for drug discovery and neuroscience research.

This document provides detailed application notes and protocols for the use of CGP 55845A , a potent and selective antagonist of the GABA-B receptor. It is presumed the query for "CGP-82996" contained a typographical error, as CGP 55845A is a widely used and well-characterized tool for investigating GABAergic signaling pathways. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

CGP 55845A acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor, preventing the endogenous ligand GABA, as well as synthetic agonists like baclofen, from activating it. This blockade inhibits the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. By blocking both presynaptic and postsynaptic GABA-B receptors, CGP 55845A can prevent the inhibition of neurotransmitter release and the hyperpolarization of postsynaptic neurons, respectively.

Quantitative Data

The following tables summarize the key pharmacological parameters of CGP 55845A, providing a reference for experimental design.

Table 1: Binding Affinity of CGP 55845A for GABA-B Receptors

ParameterValueSpeciesTissueRadioligandReference
pKi8.35RatBrain[3H]CGP 27492[1]
Ki4.5 nMRatNot SpecifiedNot Specified[2]

Table 2: Potency of CGP 55845A in Functional Assays

AssayIC50SpeciesPreparationAgonistReference
Inhibition of [3H]GABA Release5 nMNot SpecifiedNot SpecifiedNot Specified[1]
Inhibition of Baclofen-induced responses130 nMNot SpecifiedIsoproterenol AssayBaclofen[1]
Inhibition of GABA and Glutamate ReleasepEC50: 8.08 (GABA), 7.85 (Glutamate)Not SpecifiedNot SpecifiedNot Specified[3]
Blockade of Baclofen-induced hyperpolarization1 µMRatHippocampal SlicesBaclofen[2]

Signaling Pathway

Activation of the GABA-B receptor by GABA initiates a signaling cascade that leads to neuronal inhibition. CGP 55845A blocks this pathway at the receptor level.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Activates CGP CGP 55845A CGP->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx K_efflux K+ Efflux (increased) K_channel->K_efflux

Caption: GABA-B receptor signaling pathway and the antagonistic action of CGP 55845A.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor, using CGP 55845A as a reference competitor.

Materials:

  • Rat brain membranes (or cell lines expressing GABA-B receptors)

  • Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist)

  • Unlabeled CGP 55845A

  • Test compound

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Harvester

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer. Perform a protein assay to determine the membrane protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]CGP54626 (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled GABA (e.g., 100 µM), 50 µL of [3H]CGP54626, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of CGP 55845A or the test compound, 50 µL of [3H]CGP54626, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Brain Membranes B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate at Room Temperature B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general method for recording GABA-B receptor-mediated currents in brain slices and assessing the effect of CGP 55845A.

Materials:

  • Vibratome for slicing brain tissue

  • Acute brain slices (e.g., hippocampus or cortex) from rodents

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

  • Intracellular solution for the patch pipette

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Baclofen (GABA-B agonist)

  • CGP 55845A

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Visualize neurons using a microscope with DIC optics.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline membrane potential and input resistance. To evoke GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs), stimulate nearby inhibitory interneurons.

  • Agonist Application: Bath-apply a known concentration of baclofen (e.g., 10 µM) to induce a hyperpolarization or an outward current (in voltage-clamp), and to observe a reduction in evoked neurotransmitter release (paired-pulse depression).

  • Antagonist Application: After washing out the agonist, apply CGP 55845A (e.g., 1-10 µM) to the bath for several minutes.

  • Co-application: Re-apply baclofen in the presence of CGP 55845A. The baclofen-induced effects should be blocked or significantly reduced.

  • Data Analysis: Measure changes in holding current, membrane potential, and the amplitude of evoked IPSCs. Compare the effects of the agonist in the absence and presence of the antagonist.

Patch_Clamp_Workflow A Prepare Acute Brain Slices B Obtain Whole-Cell Recording A->B C Record Baseline Activity B->C D Apply Baclofen (GABA-B Agonist) C->D E Washout D->E F Apply CGP 55845A E->F G Co-apply Baclofen and CGP 55845A F->G H Analyze Data G->H

Caption: Experimental workflow for patch-clamp electrophysiology.

In Vivo Behavioral Study: Novel Object Recognition Test

This protocol describes the use of CGP 55845A in a novel object recognition test in mice to assess its effects on memory.

Materials:

  • Adult mice

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (familiar objects) and one novel object

  • CGP 55845A

  • Vehicle solution (e.g., saline or DMSO/saline mixture)

  • Video recording and analysis software

Procedure:

  • Drug Preparation: Dissolve CGP 55845A in the vehicle. A common dose for intraperitoneal (i.p.) injection is in the range of 0.5-1 mg/kg.

  • Habituation (Day 1): Place each mouse in the empty open field arena for 5-10 minutes to allow for habituation to the new environment.

  • Training/Familiarization (Day 2):

    • Administer CGP 55845A or vehicle to the mice (e.g., 30 minutes before the training session).

    • Place two identical "familiar" objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the time spent exploring the familiar (F) and novel (N) objects during the test phase.

    • Calculate a discrimination index (DI): DI = (Time N - Time F) / (Time N + Time F).

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle- and CGP 55845A-treated groups.

NOR_Workflow A Day 1: Habituation (Empty Arena) B Day 2: Drug/Vehicle Administration A->B C Training Session (Two Familiar Objects) B->C D Retention Interval C->D E Test Session (One Familiar, One Novel Object) D->E F Analyze Exploration Time and Discrimination Index E->F

Caption: Workflow for the Novel Object Recognition test.

Disclaimer

These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup and consult the primary literature for more detailed information. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Study of GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CGP-82996" is not widely documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the established experimental designs for well-characterized GABA-B receptor antagonists. The principles and methodologies described herein are applicable to the study of novel compounds targeting the GABA-B receptor.

Introduction to GABA-B Receptor Antagonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), crucial for regulating neuronal excitability.[1][2] GABA exerts its effects through two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signaling.[1][3][4][5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][4]

GABA-B receptor antagonists are compounds that bind to these receptors but do not activate them, thereby blocking the effects of GABA.[1] This action prevents the inhibitory signaling cascade, leading to an increase in neuronal excitability.[1] These antagonists are valuable research tools for investigating the physiological roles of the GABA-B receptor and are being explored for their therapeutic potential in various neurological and psychiatric disorders.[1]

Mechanism of Action and Signaling Pathway

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[5] Upon activation by GABA, the receptor complex activates inhibitory G-proteins (Gi/o). The dissociated Gα and Gβγ subunits then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4]

GABA-B receptor antagonists competitively block the binding of GABA to the GABA-B1 subunit, thus preventing the activation of this signaling cascade.[1]

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABA-B1 / GABA-B2) GABA->GABAB_R Activates Antagonist GABA-B Antagonist (e.g., this compound) Antagonist->GABAB_R Blocks G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Inhibits cAMP cAMP AC->cAMP Produces K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_Release

GABA-B Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of several well-characterized GABA-B receptor antagonists. This data can serve as a reference for comparing the activity of novel compounds like this compound.

Table 1: Binding Affinity of GABA-B Receptor Antagonists

CompoundIC50 (µM)PreparationRadioligandReference
CGP 3534834Rat Cortical Membranes[3H]GABA[6]
CGP 540620.013Not SpecifiedNot Specified[7]
CGP 463814.9Not SpecifiedNot Specified[7]
CGP 3674236Not SpecifiedNot Specified[7]
SCH 509113Rat Neocortical Slices[3H]GABA[8]

Table 2: In Vivo Efficacy of GABA-B Receptor Antagonists

CompoundAnimal ModelAssayEffective DoseEffectReference
CGP 35348RatAntagonism of baclofen-induced effects100 mg/kg i.p.Blocked postsynaptic GABA-B receptors[9]
CGP 35348MouseLocomotor Activity400 mg/kg i.p.Antagonized GHBA and baclofen-induced decrease in locomotor activity[10]
CGP 35348MouseMorris Water Maze1 mg/kg/day for 12 days (i.p.)Improved spatial learning and memory in a model of hypoxic-ischemic encephalopathy[11]
SCH 50911RatAntagonism of baclofen-induced effects5, 10, and 25 µMReversibly antagonized baclofen-induced depression of spontaneous discharges[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-B Receptors

This protocol describes the determination of the binding affinity of a test compound for the GABA-B receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain membranes (cortical or whole brain)

  • [3H]GABA or other suitable radioligand

  • Test compound (e.g., this compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Assay Buffer: Tris-HCl buffer with 2.5 mM CaCl2

  • Scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[12] Resuspend the final pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of unlabeled GABA.

    • Competitive Binding: Radioligand and varying concentrations of the test compound.

    • Add the membrane preparation to all wells.

  • Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand_Binding_Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

References

Troubleshooting & Optimization

CGP-82996 solubility and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CGP-82996?

A1: While specific data is unavailable, for many non-polar research compounds, a starting solvent of choice is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving a wide array of compounds. For subsequent use in aqueous solutions, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, begin by adding a small, precise volume of a suitable organic solvent (e.g., DMSO) to a pre-weighed amount of this compound. Vortex and/or sonicate gently to aid dissolution. If the compound does not dissolve, incrementally add more solvent until it is fully dissolved to determine the approximate solubility. It is recommended to start with a higher concentration (e.g., 10-50 mM) for the stock solution.

Q3: My this compound is not dissolving in my chosen solvent. What should I do?

A3: If you are encountering solubility issues, please refer to our Troubleshooting Guide below. It outlines several steps to address poor solubility, including the use of heat, sonication, and trying alternative solvents.

Q4: How should I store stock solutions of this compound?

A4: As a general guideline for new compounds, stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q5: How stable is this compound in aqueous solutions?

A5: The stability of this compound in aqueous media has not been publicly documented. It is highly recommended to perform a stability study in your specific experimental buffer. In general, compounds can be less stable in aqueous solutions compared to anhydrous organic solvents. Therefore, it is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.

Troubleshooting Guide

This guide provides a systematic approach to tackling common issues with the solubility and stability of this compound.

Issue 1: Poor Solubility in the Initial Solvent

Symptoms:

  • The compound does not fully dissolve in the chosen solvent (e.g., DMSO).

  • Particulate matter is visible in the solution.

  • The solution appears cloudy or as a suspension.

Troubleshooting Steps:

  • Increase Solvent Volume: The initial concentration may be too high. Add more solvent in small, measured increments to see if the compound dissolves at a lower concentration.

  • Apply Gentle Heat: Warm the solution to 37°C for a short period (5-10 minutes). Some compounds have higher solubility at elevated temperatures. However, be cautious as heat can also degrade the compound.

  • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

  • Try Alternative Solvents: If DMSO is not effective, consider other organic solvents such as ethanol, methanol, or dimethylformamide (DMF). Always ensure the chosen solvent is compatible with your downstream experiments.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).

Troubleshooting Steps:

  • Lower the Final Concentration: The compound may not be soluble in the aqueous buffer at the desired concentration. Try performing serial dilutions to determine the maximum soluble concentration.

  • Modify the Buffer: The pH of the buffer can significantly impact the solubility of a compound. Try adjusting the pH of your buffer. Additionally, the presence of proteins (like in cell culture media with serum) can sometimes help to keep a compound in solution.

  • Use a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent can improve aqueous solubility. However, these additives must be tested for their effects on your experimental system.

Experimental Protocols

Protocol 1: Determining Approximate Solubility
  • Weigh out a small, known amount of this compound (e.g., 1 mg).

  • Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the solid compound.

  • Vortex the solution for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If undissolved material remains, add another precise volume of the solvent (e.g., 10 µL) and repeat the vortexing.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent used.

Protocol 2: Assessing Short-Term Stability in Aqueous Buffer
  • Prepare a fresh dilution of this compound from a concentrated stock solution into your experimental aqueous buffer at the desired final concentration.

  • Immediately after preparation (Time 0), take a sample for analysis (e.g., by HPLC, LC-MS, or a functional assay).

  • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the samples to determine the remaining concentration of intact this compound. A significant decrease in concentration over time indicates instability.

Visual Workflow

The following diagram illustrates a logical workflow for addressing solubility and stability challenges with a novel compound like this compound.

G cluster_solubility Solubility Troubleshooting cluster_stability Aqueous Stability Check start Start with this compound Powder prep_stock Prepare Stock in DMSO start->prep_stock check_sol Is it Soluble? prep_stock->check_sol sonicate Sonicate/Warm check_sol->sonicate No soluble_stock Soluble Stock Solution check_sol->soluble_stock Yes sonicate->check_sol add_solvent Add More Solvent sonicate->add_solvent add_solvent->check_sol alt_solvent Try Alternative Solvent (e.g., Ethanol) add_solvent->alt_solvent alt_solvent->prep_stock dilute Dilute Stock in Aqueous Buffer soluble_stock->dilute check_precip Does it Precipitate? dilute->check_precip lower_conc Lower Final Concentration check_precip->lower_conc Yes stable_solution Clear Aqueous Solution check_precip->stable_solution No lower_conc->dilute modify_buffer Modify Buffer (pH, additives) lower_conc->modify_buffer modify_buffer->dilute run_stability Run Time-Course Stability Assay (e.g., HPLC) stable_solution->run_stability stable Compound Stable run_stability->stable >90% remaining unstable Compound Unstable run_stability->unstable <90% remaining

Caption: Workflow for determining solubility and assessing stability of this compound.

Technical Support Center: Potential Off-Target Effects of CGP-82996 (Imatinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of CGP-82996, also known as STI571 or Imatinib. Understanding these effects is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, commercially known as Imatinib (Gleevec®), is a tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][3] It achieves this by binding to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation.[2]

Q2: What are the major known off-target effects of this compound?

A2: Besides BCR-ABL, this compound is known to potently inhibit other tyrosine kinases, most notably c-Kit (Stem Cell Factor Receptor) and Platelet-Derived Growth Factor Receptors (PDGFR).[4][5] This polypharmacology contributes to its therapeutic efficacy in other diseases like gastrointestinal stromal tumors (GIST), which are often driven by mutations in c-Kit or PDGFR.[6]

Q3: Can this compound affect cellular processes beyond its direct kinase targets?

A3: Yes, studies have shown that this compound can have broader effects on cellular signaling and metabolism. For instance, it has been observed to impact mitochondrial respiration, which may contribute to some of its therapeutic and off-target effects.[7][8] Additionally, it can modulate the function of various immune cells, including Natural Killer (NK) cells and monocytes.[9][10]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating on-target from off-target effects is a critical aspect of research. A key strategy is to use a second, structurally unrelated inhibitor for the same primary target. If the observed phenotype is replicated, it is more likely an on-target effect. Additionally, performing dose-response experiments can be informative, as off-target effects often manifest at higher concentrations.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Troubleshooting Steps
Unexpected changes in cell proliferation or survival in non-CML cell lines. Inhibition of PDGFR or c-Kit, which are involved in growth and survival signaling in various cell types.[4]1. Confirm Target Expression: Verify that your cell line expresses PDGFR or c-Kit. 2. Use a More Selective Inhibitor: If available, use an inhibitor with higher selectivity for BCR-ABL over PDGFR and c-Kit to see if the phenotype persists. 3. Rescue Experiment: Attempt to rescue the phenotype by stimulating the affected pathway (e.g., with PDGF or Stem Cell Factor).
Alterations in immune cell function or viability in co-culture experiments. This compound can impact the viability and function of immune cells like monocytes and modulate chemokine receptor expression on NK cells.[9][10]1. Assess Immune Cell Viability: Perform a dose-response curve to determine the cytotoxic effects of this compound on the specific immune cell types in your assay. 2. Analyze Cytokine Profiles: Measure changes in cytokine and chemokine secretion from your immune cells following treatment. 3. Functional Assays: Conduct specific functional assays for the immune cells (e.g., NK cell degranulation assay).
Metabolic shifts or changes in mitochondrial function. This compound has been reported to inhibit mitochondrial respiration, potentially through off-target mechanisms.[7][8]1. Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to directly measure the effect of the compound on the oxygen consumption rate (OCR). 2. Assess ATP Levels: Quantify cellular ATP levels to determine the impact on energy metabolism. 3. AMPK Activation: Check for the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound (Imatinib) against its primary target and key off-targets. Note that these values can vary depending on the specific assay conditions.

Target Kinase IC50 (nM) Reference
BCR-ABL ~25-100[1][3]
c-Kit ~100[4]
PDGFRα ~100[4]
PDGFRβ ~100[4]
c-Fms >10,000[4]
Src >10,000[4]
Jak-2 >10,000[4]

Experimental Protocols

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the phosphorylation status of a target kinase or its downstream substrate in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated target overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Visualizations

On_and_Off_Target_Effects_of_CGP_82996 cluster_drug This compound (Imatinib) cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Inhibits c-Kit c-Kit This compound->c-Kit Inhibits PDGFR PDGFR This compound->PDGFR Inhibits Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration Inhibits Immune Modulation Immune Modulation This compound->Immune Modulation Modulates CML Proliferation CML Proliferation BCR-ABL->CML Proliferation Promotes

Caption: On- and off-target effects of this compound (Imatinib).

Experimental_Workflow Start Start Cell_Treatment Treat cells with this compound (Dose-response) Start->Cell_Treatment Phenotype_Observed Unexpected Phenotype? Cell_Treatment->Phenotype_Observed On_Target_Analysis Confirm inhibition of BCR-ABL (Western Blot for p-CrKL) Phenotype_Observed->On_Target_Analysis No Off_Target_Investigation Investigate Off-Target Pathways Phenotype_Observed->Off_Target_Investigation Yes Conclusion Conclusion On_Target_Analysis->Conclusion Kinase_Profiling Kinase Panel Screen Off_Target_Investigation->Kinase_Profiling Rescue_Experiment Rescue with downstream agonist Off_Target_Investigation->Rescue_Experiment Structurally_Unrelated_Inhibitor Use structurally unrelated BCR-ABL inhibitor Off_Target_Investigation->Structurally_Unrelated_Inhibitor Structurally_Unrelated_Inhibitor->Conclusion

Caption: Workflow to investigate off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype with this compound Check_Concentration Is concentration >> IC50 for BCR-ABL? Start->Check_Concentration Lower_Concentration Lower concentration and repeat Check_Concentration->Lower_Concentration Yes Check_Off_Target_Expression Does the cell line express known off-targets (c-Kit, PDGFR)? Check_Concentration->Check_Off_Target_Expression No Hypothesize_Off_Target Phenotype is likely due to off-target inhibition Check_Off_Target_Expression->Hypothesize_Off_Target Yes Hypothesize_On_Target Phenotype may be an on-target effect in a novel context Check_Off_Target_Expression->Hypothesize_On_Target No Use_Control_Inhibitor Use a more selective or structurally different inhibitor Hypothesize_Off_Target->Use_Control_Inhibitor Hypothesize_On_Target->Use_Control_Inhibitor

Caption: Logic diagram for troubleshooting phenotypes.

References

Technical Support Center: Controlling for Non-Specific Binding of CGP-82996 and Related GABA-B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of small molecule inhibitors, with a focus on the GABA-B receptor antagonist CGP-82996 and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with a compound like this compound?

Non-specific binding refers to the interaction of a compound with molecules or surfaces that are not its intended biological target.[1] This can lead to misleading experimental results, such as an overestimation of the compound's potency or the observation of off-target effects. For a specific GABA-B receptor antagonist like this compound, non-specific binding can obscure the true on-target effects and complicate data interpretation.

Q2: I'm observing a high background signal in my binding assay with this compound. What are the likely causes?

High background signal is a common indicator of non-specific binding. This can be caused by several factors, including:

  • Hydrophobic interactions: The compound may be sticking to plastic surfaces (e.g., microplates, pipette tips) or other proteins in the assay.[2]

  • Ionic interactions: Charged molecules can non-specifically interact with oppositely charged surfaces or biomolecules.[3]

  • Insufficient blocking: The blocking agents used may not be effectively preventing the compound from binding to non-target sites.[1][4]

Q3: How can I be sure that the effects I'm seeing are due to specific binding to the GABA-B receptor?

To confirm specific binding, it is crucial to include proper controls in your experiments. Key strategies include:

  • Competition assays: Using a known, high-affinity ligand for the GABA-B receptor to compete with your labeled this compound analogue. A decrease in signal with increasing concentrations of the competitor indicates specific binding.[5]

  • Negative controls: Including cells or tissues that do not express the GABA-B receptor. A lack of signal in these controls supports specific binding.

  • Structurally related inactive analogue: If available, using a molecule structurally similar to this compound that is known to be inactive at the GABA-B receptor. This can help differentiate specific target engagement from general compound effects.

Q4: Are there known off-target effects for CGP compounds that I should be aware of?

Yes, some research suggests that certain CGP-series GABA-B antagonists may have off-target effects. For example, compounds like CGP35348 and CGP52432 have been shown to inhibit glycine exocytosis in a manner independent of GABA-B receptors. It is important to consider these potential off-target activities when interpreting your data and to design experiments to control for them.

Troubleshooting Guides

Issue 1: High Background in Cell-Free Binding Assays (e.g., Radioligand Binding, SPR)
Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic interactions with assay plates/surfacesAdd a non-ionic surfactant like Tween-20 (0.01-0.1%) to your binding buffer.[3]Reduction in signal in "no target" control wells.
Ionic interactionsIncrease the salt concentration of your binding buffer (e.g., 150 mM NaCl) to shield charges.[3]Decreased binding in the absence of the specific target.
Insufficient blockingIncrease the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA, 0.1-1%) or try a different blocking agent like casein.[4]Lower signal in control wells and improved signal-to-noise ratio.
Compound aggregationVisually inspect your compound stock solution. If precipitation is visible, try gentle warming or sonication. Consider reducing the final assay concentration.Clearer solution and more consistent results.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Non-specific binding to cell culture plasticPre-treat plates with a blocking agent like BSA before seeding cells.Improved cell health and more reproducible data.
Interaction with serum proteins in mediaWash cells thoroughly with serum-free buffer before starting the assay.Reduced background and clearer specific effects.
Off-target effects on cell viabilityPerform a cytotoxicity assay (e.g., MTT or LDH assay) at the working concentration of your compound.Confirmation that observed effects are not due to cell death.
Unexpected signaling pathway activationUse a "no template control" or cells lacking the target receptor to differentiate specific from non-specific signaling.Signal should be absent or significantly reduced in the negative control.

Experimental Protocols

Protocol 1: Competition Binding Assay

This protocol is designed to differentiate specific from non-specific binding of a labeled ligand (e.g., [³H]-CGP-54626) to the GABA-B receptor.

  • Prepare cell membranes: Homogenize cells or tissues expressing the GABA-B receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Set up the assay: In a 96-well plate, add a constant concentration of the labeled ligand to each well.

  • Add competitor: Create a serial dilution of a known unlabeled GABA-B receptor ligand (e.g., GABA or baclofen) and add it to the wells. Include wells with only the labeled ligand (total binding) and wells with a high concentration of the unlabeled ligand (non-specific binding).

  • Add membranes: Add the prepared cell membranes to each well.

  • Incubate: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Separate bound from free ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound ligand.

  • Quantify: Measure the radioactivity on the filter mat using a scintillation counter.

  • Analyze: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.

Protocol 2: Negative Control using Target Knockdown/Knockout Cells

This protocol confirms that the observed effect of this compound is dependent on the presence of the GABA-B receptor.

  • Prepare cell lines: Culture two cell lines: one that endogenously expresses the GABA-B receptor (parental line) and another where the GABA-B receptor gene has been knocked out or its expression knocked down (e.g., using CRISPR/Cas9 or shRNA).

  • Treat with compound: Treat both cell lines with a range of concentrations of this compound.

  • Functional readout: Measure a functional response downstream of GABA-B receptor activation/inhibition (e.g., cAMP levels, ion channel activity).

  • Compare responses: Compare the dose-response curves between the parental and the knockout/knockdown cell lines.

  • Analyze: A significant reduction or absence of a response in the knockout/knockdown cells compared to the parental cells indicates that the compound's effect is target-specific.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, binding affinity data to illustrate how to compare on-target and off-target binding.

CompoundTargetKi (nM)Assay Type
CGP-54626 GABA-B Receptor 1.5 Radioligand Binding
CGP-54626Glycine Transporter>10,000Radioligand Binding
CGP-35348 GABA-B Receptor 340 Radioligand Binding
CGP-35348Glycine Exocytosis5,000 (IC50)Functional Assay

Data is for illustrative purposes only.

Visualizations

Signaling Pathway: Specific vs. Non-Specific Binding

cluster_0 Specific Binding cluster_1 Non-Specific Binding This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Binds to active site On-Target Effect On-Target Effect GABA-B Receptor->On-Target Effect Leads to desired biological response CGP-82996_ns This compound Other Proteins Other Proteins CGP-82996_ns->Other Proteins Hydrophobic/Ionic Interactions Plastic Surfaces Plastic Surfaces CGP-82996_ns->Plastic Surfaces Adsorption Off-Target Effects Off-Target Effects Other Proteins->Off-Target Effects Unintended biological response

Caption: Specific vs. Non-Specific Binding Pathways.

Experimental Workflow: Competition Binding Assay

A Prepare GABA-B Receptor Membranes B Add Labeled Ligand (e.g., [3H]-CGP-54626) A->B C Add Unlabeled Competitor (Serial Dilution) B->C D Incubate to Reach Equilibrium C->D E Filter and Separate Bound Ligand D->E F Quantify Radioactivity E->F G Analyze Data (IC50, Ki) F->G

Caption: Workflow for a Competition Binding Assay.

Logical Relationship: Troubleshooting High Background

Start High Background Signal? Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Check_Buffer Are Buffer Conditions Optimal? Check_Blocking->Check_Buffer Yes Increase_Blocking Increase BSA/Try Casein Check_Blocking->Increase_Blocking No Check_Compound Is Compound Aggregating? Check_Buffer->Check_Compound Yes Adjust_Buffer Add Tween-20 / Increase Salt Check_Buffer->Adjust_Buffer No Check_Solubility Check Compound Solubility Check_Compound->Check_Solubility Yes Resolved Problem Resolved Check_Compound->Resolved No Increase_Blocking->Resolved Adjust_Buffer->Resolved Check_Solubility->Resolved

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: Optimizing CGP 55845 Concentration for Neuronal Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of CGP 55845, a potent and selective GABA-B receptor antagonist, in neuronal recording experiments.

Frequently Asked Questions (FAQs)

Q1: What is CGP 55845 and what is its primary mechanism of action?

CGP 55845 is a powerful and selective antagonist of GABA-B receptors. It functions by competitively blocking these receptors, thereby inhibiting the effects of the endogenous neurotransmitter GABA. This action prevents the activation of downstream signaling pathways that would typically lead to neuronal hyperpolarization and inhibition of neurotransmitter release.[1]

Q2: What is the recommended starting concentration for CGP 55845 in in vitro neuronal recordings?

For initial experiments, a concentration of 1 µM is often effective for blocking both presynaptic and postsynaptic GABA-B receptors in hippocampal brain slices.[2] However, the optimal concentration can vary depending on the specific brain region, neuron type, and experimental conditions. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific setup.

Q3: What are the solubility and storage recommendations for CGP 55845 hydrochloride?

CGP 55845 hydrochloride is soluble in DMSO up to 100 mM with gentle warming. For long-term storage, it is recommended to store the compound at room temperature.

Q4: Are there any known off-target effects of CGP 55845?

CGP 55845 is known for its high selectivity for GABA-B receptors. However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after CGP 55845 application. Inadequate Concentration: The concentration of CGP 55845 may be too low to effectively block the GABA-B receptors in your preparation.Perform a dose-response experiment, starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the optimal dose for your specific cell type and brain region.
Degraded Compound: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Low Endogenous GABA-B Receptor Tone: In some preparations, the basal level of GABA-B receptor activation may be too low to observe a significant effect of an antagonist.Consider co-application of a GABA-B receptor agonist, such as baclofen, to confirm that the receptors are present and functional before attempting to block them with CGP 55845.
Inconsistent or variable results between experiments. Incomplete Washout: If the same preparation is used for multiple experiments, incomplete washout of CGP 55845 from the previous application could affect subsequent recordings.Ensure a thorough washout period with fresh artificial cerebrospinal fluid (aCSF) between drug applications. The duration of the washout will depend on your perfusion system and the concentration of the drug used.
Variability in Slice Health: The physiological state of the brain slices can vary, leading to inconsistent drug responses.Monitor the health of your slices throughout the experiment using parameters such as resting membrane potential and input resistance. Only use healthy, stable cells for data collection.
Observed effects are not consistent with GABA-B receptor blockade. Off-Target Effects: At very high concentrations, the risk of off-target effects increases.Use the lowest effective concentration of CGP 55845 as determined by your dose-response curve. Include control experiments with other, structurally different GABA-B receptor antagonists to confirm that the observed effect is specific to GABA-B receptor blockade.

Quantitative Data Summary

Compound Parameter Value Reference
CGP 55845IC505 nM
CGP 55845pKi (agonist binding)8.35
CGP 55845 hydrochlorideMolecular Weight438.71
CGP 55845 hydrochlorideSolubility in DMSOup to 100 mM

Experimental Protocols

Protocol 1: Preparation of CGP 55845 Stock Solution
  • Reagent: CGP 55845 hydrochloride

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure: a. To prepare a 100 mM stock solution, dissolve 4.39 mg of CGP 55845 hydrochloride in 100 µL of DMSO. b. Gently warm the solution and vortex to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C for long-term storage.

Protocol 2: Application of CGP 55845 in Brain Slice Electrophysiology
  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) appropriate for your brain slice preparation.

  • Stock Dilution: On the day of the experiment, dilute the CGP 55845 stock solution in aCSF to the desired final concentration. For a 1 µM final concentration from a 100 mM stock, perform a 1:100,000 dilution.

  • Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., synaptic potentials, holding current) for at least 5-10 minutes before drug application.

  • Drug Application: Switch the perfusion to the aCSF containing CGP 55845.

  • Effect Observation: Continue recording to observe the effect of CGP 55845 on neuronal activity. The time to effect will depend on the perfusion rate and the thickness of the slice.

  • Washout: After observing the effect, switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effect.

Visualizations

GABAB_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAB_R_pre GABA-B Receptor Ca_channel Ca2+ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Vesicle->GABA_release Fusion GABAB_R_post GABA-B Receptor K_channel K+ Channel GABAB_R_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux GABA GABA GABA->GABAB_R_pre GABA->GABAB_R_post CGP_55845 CGP 55845 CGP_55845->GABAB_R_pre CGP_55845->GABAB_R_post

Caption: GABA-B Receptor Signaling and CGP 55845 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_solution Prepare CGP 55845 Solution application Apply CGP 55845 prep_solution->application prep_slice Prepare Brain Slice baseline Record Baseline Activity prep_slice->baseline baseline->application record_effect Record Effect application->record_effect washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery analyze_data Analyze Neuronal Parameters record_recovery->analyze_data dose_response Construct Dose-Response Curve analyze_data->dose_response

Caption: Workflow for Optimizing CGP 55845 Concentration.

References

Technical Support Center: CGP-55845 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "CGP-82996." As this compound could not be identified in the scientific literature, this guide has been developed for CGP-55845 , a well-researched and potent GABA-B receptor antagonist, which is presumed to be the intended compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GABA-B receptor antagonist CGP-55845 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is CGP-55845 and what is its mechanism of action?

A1: CGP-55845 is a potent and selective antagonist of the GABA-B receptor, with an IC50 of approximately 5-6 nM.[1][2] It acts by competitively binding to the GABA-B receptor, thereby preventing the endogenous ligand GABA from exerting its inhibitory effects.[3] This blockade applies to both presynaptic and postsynaptic GABA-B receptors.[4] Presynaptically, this leads to an increase in the release of neurotransmitters like GABA and glutamate.[2] Postsynaptically, it prevents the hyperpolarization typically induced by GABA-B receptor activation.[4]

Q2: What are the common research applications for CGP-55845 in animal models?

A2: CGP-55845 is frequently used in neuroscience research to investigate the role of the GABA-B receptor in various physiological and pathological processes. Common applications include studies on learning and memory, epilepsy, depression, and addiction.[3][5] For instance, it has been shown to improve spatial memory in some animal models.[6]

Q3: How should I prepare and store CGP-55845?

A3: CGP-55845 hydrochloride is a solid that is typically stored at room temperature. For experimental use, it is often dissolved in a stock solution. It is soluble in DMSO up to 100 mM, which may require gentle warming.[2] It is recommended to prepare and use solutions on the same day. However, if storage is necessary, solutions can be stored at -20°C for up to one month.[7] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of CGP-55845.

Issue 1: No Observable or Lower-Than-Expected Effect
Possible Cause Troubleshooting Step
Inadequate Dose The effective dose can vary between species, strains, and the specific behavioral or physiological endpoint being measured. Review the literature for doses used in similar experimental paradigms. Consider performing a dose-response study to determine the optimal dose for your model. A common starting dose for intraperitoneal (i.p.) injection in mice is 1 mg/kg.[6][8]
Poor Bioavailability/Brain Penetration Although CGP-55845 is known to cross the blood-brain barrier after peripheral administration, factors like the route of administration and formulation can impact its concentration in the central nervous system.[6] Intraperitoneal (i.p.) administration is a common and tested route.[5] If using other routes like oral gavage, bioavailability may be a concern and higher doses might be necessary. For targeted effects and to bypass the blood-brain barrier, direct intracranial injection via stereotactic surgery is an option.
Incorrect Formulation or Vehicle CGP-55845 is soluble in DMSO. For in vivo use, the DMSO stock is often diluted in saline or another appropriate vehicle. Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity or behavioral effects. Always run a vehicle-only control group.
Compound Degradation Ensure the compound has been stored correctly as a solid (room temperature) and as a solution (-20°C).[7] Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment.[7]
Timing of Administration The time between drug administration and behavioral testing or tissue collection is critical. Without specific pharmacokinetic data, consider the route of administration. For i.p. injections, peak plasma and brain concentrations for many small molecules are often observed between 30 to 60 minutes post-injection.[9] A pilot time-course experiment may be necessary to determine the optimal window for your desired effect.
Issue 2: High Variability in Animal Responses
Possible Cause Troubleshooting Step
Inconsistent Administration Technique Ensure that injections (i.p., i.v., s.c.) are performed consistently by a trained individual. For i.p. injections, ensure the compound is delivered into the peritoneal cavity and not into the intestines or other organs. For intracranial injections, precision in stereotactic coordinates is paramount.
Biological Variables The age, sex, weight, and strain of the animals can all influence drug response.[8] Report and control for these variables in your experimental design.
Formulation Issues If the compound precipitates out of solution upon dilution from the DMSO stock, this can lead to inconsistent dosing. Ensure the final solution is clear and homogenous before administration. Sonication can sometimes help with dissolution.
Issue 3: Adverse Events or Toxicity
Possible Cause Troubleshooting Step
Dose is too high High doses of CGP-55845 can induce convulsions.[7] If you observe seizures, ataxia, or other signs of distress, reduce the dose. Studies in mice using 1 mg/kg i.p. have generally not reported adverse hematological or biochemical effects.[5]
Vehicle Toxicity High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. Keep the final DMSO concentration in the injected solution as low as possible, ideally below 5%.
Rapid Intravenous (IV) Injection If administering intravenously, a slow bolus or infusion is recommended to avoid acute toxicity associated with high peak plasma concentrations.

Quantitative Data Summary

ParameterValueSpecies/SystemReference(s)
IC50 5-6 nMRat Brain[1][2]
pKi 8.35Rat Brain ([3H]CGP 27492 binding)[7]
IC50 (vs. Baclofen) 130 nMIsoproterenol Assay[2]

Key Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Mice
  • Preparation of Dosing Solution:

    • Prepare a stock solution of CGP-55845 hydrochloride in 100% DMSO (e.g., 10 mg/mL).

    • For a target dose of 1 mg/kg, dilute the stock solution in sterile saline (0.9% NaCl). For example, to dose a 25g mouse with 1 mg/kg at an injection volume of 10 µL/g, you would need a final concentration of 0.1 mg/mL.

    • To prepare 1 mL of this dosing solution, take 10 µL of the 10 mg/mL stock and add it to 990 µL of sterile saline.

    • Vortex thoroughly to ensure the solution is homogenous. The final DMSO concentration will be 1%.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline (e.g., 1% DMSO in saline).

  • Dosing Procedure:

    • Weigh the mouse immediately before injection to calculate the precise volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume into the peritoneal cavity.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Protocol 2: Intracranial Administration via Stereotactic Surgery (General Protocol)

This protocol should be adapted based on the specific brain region of interest. All procedures must be approved by the institution's animal care and use committee.

  • Pre-operative Preparation:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane or ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal reflex.

    • Administer pre-operative analgesics as per your approved protocol.

    • Place the mouse in a stereotactic frame, ensuring the head is level. Apply eye ointment to prevent drying.

    • Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Surgical Procedure:

    • Make a midline incision to expose the skull.

    • Identify and clear the skull over the bregma and lambda landmarks.

    • Determine the coordinates for your target brain region from a mouse brain atlas.

    • Drill a small craniotomy over the injection site.

    • Lower a microinjection needle (e.g., a Hamilton syringe) to the predetermined depth (Z-coordinate).

  • Injection:

    • Prepare CGP-55845 in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid). The concentration will need to be optimized for local administration (e.g., in the µM range).

    • Infuse a small volume (e.g., 100-500 nL) at a slow rate (e.g., 50-100 nL/min) to minimize tissue damage.

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics and fluids.

    • Allow the mouse to recover on a heating pad until ambulatory.

    • Monitor the animal closely for the next 48-72 hours.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling GABA GABA GABABR GABA-B Receptor (GABAB1 + GABAB2) GABA->GABABR Activates CGP55845 CGP-55845 CGP55845->GABABR Blocks G_protein Gi/o Protein GABABR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_betagamma->Ca_channel Inhibits K_channel GIRK K+ Channels G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B receptor signaling pathway and site of action for CGP-55845.

Experimental Workflow for In Vivo Systemic Administration

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_test Testing & Analysis Phase A Weigh Animal C Calculate Injection Volume A->C B Prepare Dosing Solution (CGP-55845 or Vehicle) B->C D Administer Injection (e.g., Intraperitoneal) C->D E Waiting Period (for drug absorption/distribution) D->E F Behavioral Testing or Physiological Measurement E->F G Data Analysis F->G

Caption: General experimental workflow for systemic delivery of CGP-55845.

References

Technical Support Center: Interpreting Unexpected Results with CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGP-82996, a potent CDK4/6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as CINK4, is a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Its primary mechanism of action is to block the activity of the CDK4/6-Cyclin D complex, which is crucial for the G1 to S phase transition in the cell cycle. By inhibiting this complex, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and, in many cancer cell lines, subsequent apoptosis.

Q2: What are the expected outcomes of treating susceptible cancer cells with this compound?

A2: In susceptible cancer cell lines (i.e., those with a functional Rb pathway), treatment with this compound is expected to induce:

  • G1 cell cycle arrest: A significant increase in the proportion of cells in the G1 phase of the cell cycle.

  • Reduced cell proliferation: A decrease in the overall growth rate of the cell population.

  • Induction of apoptosis: An increase in programmed cell death, particularly at higher concentrations or after prolonged exposure.

  • Changes in protein expression: A decrease in the phosphorylation of Rb and its downstream targets.

Q3: What are the known IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific kinase and the experimental conditions. The following table summarizes the reported IC50 values.

Target KinaseIC50 Value
CDK4/cyclin D11.5 µM
CDK6/cyclin D15.6 µM
Cdk5/p3525 µM

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No observable G1 arrest or effect on cell proliferation.

Possible Cause 1: Cell line is resistant to CDK4/6 inhibition.

  • Troubleshooting Steps:

    • Confirm Rb status: The canonical mechanism of CDK4/6 inhibitors is dependent on a functional Retinoblastoma (Rb) protein. Verify the Rb status of your cell line through literature search or Western blot. Rb-negative cell lines are intrinsically resistant.

    • Check for other resistance mechanisms: Resistance can be acquired through various mechanisms. Consider the following possibilities:

      • Loss or mutation of Rb1: This is a common mechanism of acquired resistance.

      • Upregulation of other cyclins or CDKs: Increased expression of Cyclin E or CDK2 can bypass the need for CDK4/6 activity.

      • Activation of alternative signaling pathways: The PI3K/AKT/mTOR pathway is a known escape route.

    • Perform a dose-response experiment: It's possible the concentration of this compound is too low for your specific cell line. Test a wider range of concentrations.

Possible Cause 2: Issues with the compound.

  • Troubleshooting Steps:

    • Verify compound integrity: Ensure that the compound has been stored correctly and has not degraded.

    • Check solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Observe for any precipitation.

Possible Cause 3: Experimental setup.

  • Troubleshooting Steps:

    • Cell density: High cell density can lead to contact inhibition, which may mask the effects of a cell cycle inhibitor. Ensure your cells are seeded at an appropriate density to allow for exponential growth in the control group.

    • Treatment duration: The effects of this compound may not be apparent after a short treatment period. Consider extending the treatment duration (e.g., 24, 48, 72 hours).

Issue 2: Unexpected levels of apoptosis or cell death.

Possible Cause 1: High concentration of this compound.

  • Troubleshooting Steps:

    • Titrate the concentration: While this compound is expected to induce apoptosis, high concentrations can lead to widespread and rapid cell death that may not be representative of its specific on-target effect. Perform a dose-response experiment to find the optimal concentration that induces G1 arrest without causing excessive toxicity.

Possible Cause 2: Off-target effects.

  • Troubleshooting Steps:

    • Review literature for known off-target effects: While primarily a CDK4/6 inhibitor, at higher concentrations, this compound might inhibit other kinases. The provided IC50 data shows some activity against Cdk5/p35.

    • Use a secondary CDK4/6 inhibitor: To confirm that the observed apoptosis is due to CDK4/6 inhibition, consider treating your cells with another well-characterized CDK4/6 inhibitor (e.g., palbociclib, ribociclib) as a positive control.

Possible Cause 3: Cell line sensitivity.

  • Troubleshooting Steps:

    • Characterize your cell line's response: Some cell lines are more prone to apoptosis in response to cell cycle arrest than others. This can be a valid biological observation. Ensure you have appropriate controls to interpret this result correctly.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed your cells in the appropriate culture vessel at a density that allows for logarithmic growth during the experiment. For a 96-well plate, a starting density of 3,000-5,000 cells per well is a common starting point, but this should be optimized for your specific cell line.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve the appropriate amount of powdered compound in sterile DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment: The day after seeding, dilute the this compound stock solution in your complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the media is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%. Replace the existing media in your culture vessels with the media containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis for CDK4/6 Inhibition
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider are:

      • Phospho-Rb (Ser780 or Ser807/811) - Expected to decrease with this compound treatment.

      • Total Rb - Should remain relatively unchanged.

      • CDK4 - Total levels should not change significantly.

      • Cyclin D1 - Levels may vary depending on the cell line and treatment duration.

      • GAPDH or β-actin - Loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin and neutralize with media. For suspension cells, collect by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for longer).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Pathways and Workflows

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Induces CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) CDK4_6_CyclinD->pRb CGP_82996 This compound CGP_82996->CDK4_6_CyclinD Inhibits E2F E2F Rb->E2F Sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb->Cell_Cycle_Arrest Maintains pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes

Caption: Signaling pathway of CDK4/6 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No G1 Arrest Check_Cell_Line Is the cell line Rb-proficient? Start->Check_Cell_Line Check_Compound Is the compound soluble and stable? Check_Cell_Line->Check_Compound Yes Resistant Cell line may be intrinsically resistant. Check_Cell_Line->Resistant No Check_Experiment Is the experimental setup optimal? Check_Compound->Check_Experiment Yes Compound_Issue Prepare fresh compound and verify solubility. Check_Compound->Compound_Issue No Acquired_Resistance Consider acquired resistance mechanisms. Check_Experiment->Acquired_Resistance Yes Optimize_Experiment Optimize cell density and treatment duration. Check_Experiment->Optimize_Experiment No End Re-evaluate Experiment Resistant->End Acquired_Resistance->End Compound_Issue->End Optimize_Experiment->End

Caption: A logical workflow for troubleshooting the absence of G1 arrest with this compound.

CGP-82996 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GP-82996, a pharmacological inhibitor of CDK4/6.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GP-82996?

A1: GP-82996 is a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] It functions by blocking the activity of the CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes. This inhibition prevents the hyperphosphorylation of the Retinoblastoma protein (pRb), leading to a G1 phase cell cycle arrest.[1] In some cancer cell lines, prolonged exposure to GP-82996 can also induce apoptosis.[1]

Q2: What are the recommended cell lines for studying the effects of GP-82996?

A2: GP-82996 has been shown to be effective in a variety of cancer cell lines. Published data includes its use in U2OS (osteosarcoma, p16 negative), MRC-5 (normal lung fibroblast, p16 positive), A549 (lung carcinoma, KRAS mutation), H358 (bronchioloalveolar carcinoma), SKLU-1 (lung adenocarcinoma), H23 (lung adenocarcinoma, KRAS mutation), and PC14 (lung adenocarcinoma) cells.[1] It has also been used in an HCT116 (colorectal carcinoma) mouse xenograft model.[1]

Q3: What is the expected cellular outcome of GP-82996 treatment?

A3: Treatment with GP-82996 is expected to cause a G1 phase cell cycle arrest.[1] This can be observed by an increase in the G0-G1/S ratio in cell cycle analysis.[1] In sensitive cell lines, particularly at higher concentrations or longer exposure times, GP-82996 can also induce apoptosis.[1] Additionally, it has been shown to reduce the hyperphosphorylation of pRb without affecting the overall levels of CDK4.[1]

Q4: Can GP-82996 be used in combination with other drugs?

A4: Yes, GP-82996 can enhance the sensitivity of cancer cells to other chemotherapeutic agents. For example, it has been shown to increase the sensitivity of KRAS mutation-bearing lung cancer cells (A549, SKLU-1, H23) to Paclitaxel.[1] A combination of GP-82996 and Paclitaxel has been demonstrated to significantly increase apoptosis in A549 and H23 cells.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant G1 arrest observed after treatment. 1. Suboptimal concentration: The concentration of GP-82996 may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to observe a significant effect. 3. Cell line resistance: The cell line may be insensitive to CDK4/6 inhibition.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1, 3, 5, 10 µM) to determine the optimal dose for your cell line.[1] 2. Increase incubation time: Extend the treatment duration (e.g., 24, 48, 72 hours).[1] 3. Confirm target expression: Verify the expression of CDK4, CDK6, and Rb in your cell line. Consider using a different cell line known to be sensitive to CDK4/6 inhibitors.
High levels of cell death in control (vehicle-treated) group. 1. Solvent toxicity: The solvent used to dissolve GP-82996 (e.g., DMSO) may be at a toxic concentration. 2. Suboptimal cell culture conditions: Cells may be stressed due to factors like high confluency, nutrient depletion, or contamination.1. Lower solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. 2. Optimize cell culture: Ensure cells are healthy and sub-confluent at the time of treatment. Use fresh media and check for any signs of contamination.
Inconsistent results between experiments. 1. Variability in compound preparation: Inconsistent weighing or dilution of GP-82996. 2. Variability in cell culture: Differences in cell passage number, confluency, or growth media. 3. Inconsistent treatment conditions: Variations in incubation time or drug concentration.1. Prepare fresh stock solutions: Prepare fresh stock solutions of GP-82996 for each experiment and store them properly as recommended by the supplier. 2. Standardize cell culture protocols: Use cells within a consistent passage number range. Seed cells at the same density and ensure they reach a consistent confluency before treatment. 3. Maintain consistent experimental parameters: Use a calibrated incubator and ensure accurate timing and concentration of all treatments.
Difficulty dissolving GP-82996. Poor solubility: The compound may have limited solubility in aqueous solutions.Follow supplier recommendations: Refer to the product datasheet for recommended solvents (e.g., DMSO). Gentle warming or sonication may aid in dissolution. Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in culture medium.

Experimental Protocols & Data

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GP-82996 in cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., A549, H358, SKLU-1, H23, PC14) in 96-well plates at an appropriate density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of GP-82996 (e.g., 0.1 to 10 µM) for 72 hours.[1]

  • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

  • Calculate the IC50 values from the dose-response curves.

Quantitative Data Summary:

Cell LineIC50 (µM) after 72h
A549~4-7
H358~4-7
SKLU-1~4-7
H23~4-7
PC14~4-7

Data adapted from MyBioSource product information.[1]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GP-82996 in a mouse model.

Methodology:

  • Implant HCT116 tumor cells subcutaneously into female BALB/c nu/nu mice.[1]

  • When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and vehicle control groups.[1]

  • Administer GP-82996 intraperitoneally (i.p.) at a dose of 30 mg/kg every 12 hours for 29 days.[1]

  • Administer the vehicle (e.g., saline, DMSO/saline mixture) to the control group on the same schedule.

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Quantitative Data Summary:

Treatment GroupDosageAdministration RouteDurationOutcome
GP-8299630 mg/kgi.p. every 12 hours29 daysSmaller final tumor volume compared to vehicle control.
Vehicle Control-i.p. every 12 hours29 days-

Data adapted from MyBioSource product information.[1]

Visualizations

G cluster_0 Cell Cycle Progression (G1 to S phase) cluster_1 Effect of GP-82996 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates G1_Arrest G1 Arrest E2F E2F pRb->E2F releases pRb->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase activates transcription for GP82996 GP-82996 GP82996->CDK46 inhibits

Caption: Mechanism of action of GP-82996 in inducing G1 cell cycle arrest.

G cluster_workflow In Vitro Experimental Workflow for GP-82996 cluster_assays 4. Assays start Start cell_culture 1. Cell Culture (e.g., A549, H23) start->cell_culture treatment 2. Treatment - GP-82996 (various conc.) - Vehicle Control cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation cell_viability Cell Viability (e.g., MTT, XTT) incubation->cell_viability cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western_blot Western Blot (e.g., pRb, CDK4) incubation->western_blot data_analysis 5. Data Analysis - IC50 Calculation - Statistical Analysis cell_viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro experiments using GP-82996.

References

Technical Support Center: Optimizing Experiments with GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving GABA-B receptor antagonists. While the specific compound CGP-82996 was not found in available literature, this guide utilizes information from well-documented antagonists like CGP-35348 to address common challenges in this area of research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GABA-B receptor antagonists?

GABA-B receptor antagonists function as competitive inhibitors at the GABA-B binding site.[1] They bind to the receptor without activating it, thereby preventing the endogenous ligand, gamma-aminobutyric acid (GABA), from binding and initiating its inhibitory signaling cascade.[1] This blockage of GABA's effects leads to a reduction in the normal inhibitory tone within the central nervous system (CNS), which can modulate the overall balance between excitatory and inhibitory signals.[1]

Q2: What are the downstream effects of blocking GABA-B receptors?

By blocking the inhibitory effects of GABA, these antagonists can lead to an increase in the release of excitatory neurotransmitters, such as glutamate.[1] At the postsynaptic level, they prevent the hyperpolarization that is typically induced by GABA-B receptor activation.[1] The cumulative effect is an overall increase in neuronal excitability.[1]

Q3: What are some of the investigated therapeutic applications of GABA-B receptor antagonists?

Research has explored the potential of GABA-B receptor antagonists in various neurological and psychiatric conditions. One significant area of investigation is in the treatment of cognitive and memory deficits, as excessive GABA-B receptor activity has been linked to cognitive impairments.[1] Additionally, these antagonists are being studied for their potential role in treating addiction, as the inhibitory function of GABA-B receptors is thought to contribute to the reinforcing properties of substances like alcohol and opioids.[1]

Q4: Can GABA-B receptor antagonists have off-target effects?

Yes, some GABA-B receptor antagonists have been observed to have effects that are independent of GABA-B receptor blockade. For instance, CGP-35348 and, to some extent, CGP-52432 have been found to inhibit the evoked exocytosis of glycine in a manner that is not dependent on the presence of GABA-B1 or GABA-B2 subunits.[2] This suggests the activation of unknown sites on glycinergic terminals and is an important consideration when interpreting experimental results.[2]

Troubleshooting Guide

Variability in experimental outcomes is a significant challenge. Below are common issues and actionable steps to minimize their impact.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent behavioral effects (e.g., memory facilitation vs. impairment) - Dose-response relationship not established.- Task selection may not be appropriate for hippocampal-dependent processes.- Conduct thorough dose-response studies to identify the optimal concentration for the desired effect.[3]- Select behavioral paradigms with known relevance to the neural circuits being investigated.[3]
Discrepancy between in vitro and in vivo results - Differences in drug concentration reaching the target tissue.- Systemic administration can lead to lower effective concentrations in the brain compared to direct application in slices.- Carefully consider the blood-brain barrier penetration of the antagonist.[3]- Correlate in vivo dosages with effective concentrations determined from in vitro slice preparations, keeping in mind potential discrepancies.[3]
Unexpected inhibitory effects on neurotransmitter release - Potential off-target effects of the antagonist.- Be aware of potential non-GABA-B receptor-mediated effects, such as the inhibition of glycine release by some antagonists.[2]- Consider using alternative antagonists from different chemical classes (e.g., SCH50911) to confirm that the observed effects are specific to GABA-B receptor blockade.[2]
High variability in electrophysiological recordings - Differences in antagonist affinity for presynaptic vs. postsynaptic receptors.- Stimulation parameters.- Use antagonists with known selectivity for presynaptic or postsynaptic receptors if trying to isolate specific effects.[3]- Standardize and report all stimulation parameters, as they can significantly influence the outcome in the presence of a GABA-B antagonist.[3]

Experimental Protocols

Sample In Vivo Protocol: Assessing the Effect of a GABA-B Receptor Antagonist on Memory

This protocol is a generalized example based on methodologies described for compounds like CGP-35348.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Drug Preparation: Dissolve the GABA-B receptor antagonist (e.g., CGP-35348) in sterile saline. Prepare a range of doses for intraperitoneal (i.p.) injection (e.g., 12.5, 25, 50, 100, 300 mg/kg).

  • Drug Administration: Administer the prepared drug solution or vehicle (saline) via i.p. injection 30 minutes prior to the behavioral task.

  • Behavioral Task: Employ a hippocampal-dependent memory task, such as the Morris water maze or object recognition task.

    • Acquisition Phase: Train the animals on the task following drug or vehicle administration.

    • Retention Phase: Test the animals' memory of the task at a specified time point (e.g., 24 hours) after the acquisition phase. No drug is administered on the test day.

  • Data Analysis: Record and analyze relevant behavioral metrics (e.g., escape latency in the water maze, discrimination index in the object recognition task). Compare the performance of the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

  • Side Effect Monitoring: Observe animals for any adverse effects, such as ataxia, especially at higher doses.[3]

Data Presentation

Dose-Dependent Effects of CGP-35348

The following table summarizes the differential effects of CGP-35348 based on concentration, highlighting its varying affinity for postsynaptic and presynaptic receptors.

Concentration / Dose Receptor Target Observed Effect Reference
30 mg/kg (i.p. in vivo)Postsynaptic GABA-B ReceptorsModerate antagonism[3]
100 mg/kg (i.p. in vivo)Postsynaptic GABA-B ReceptorsAlmost complete antagonism[3]
100 µM (in vitro slice)Postsynaptic GABA-B ReceptorsComplete blockade of late IPSPs[3]
1 mM (in vitro slice)Presynaptic GABA-B AutoreceptorsFull antagonism[3]

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_pre GABA GABAB_R_pre GABAB Receptor (Autoreceptor) GABA_pre->GABAB_R_pre Binds GABAB_R_post GABAB Receptor GABA_pre->GABAB_R_post Binds Vesicle Vesicle (Glutamate) Ca_channel Ca2+ Channel GABAB_R_pre->Ca_channel Inhibits Ca_channel->Vesicle Triggers Release G_protein G-Protein GABAB_R_post->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Antagonist GABA-B Antagonist (e.g., CGP-35348) Antagonist->GABAB_R_pre Blocks Antagonist->GABAB_R_post Blocks

Caption: Simplified signaling pathway of GABA-B receptor activation and its antagonism.

Experimental Workflow for Investigating a GABA-B Antagonist

Experimental_Workflow A Hypothesis Formulation B Select GABA-B Antagonist (Consider properties like BBB penetration) A->B C Dose-Response Study (In vitro / In vivo) B->C D Behavioral / Electrophysiological Experiment C->D E Data Collection D->E F Statistical Analysis E->F G Interpretation of Results (Consider on- and off-target effects) F->G

Caption: A logical workflow for experiments involving GABA-B receptor antagonists.

References

Technical Support Center: CGP-82996 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP-82996.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as CINK4 and Cdk4/6 Inhibitor IV, is a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Its primary mechanism of action is to block the activity of the CDK4/cyclin D1 and CDK6/cyclin D1 complexes, which are critical for cell cycle progression from the G1 to the S phase. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What are the key in vitro activities of this compound?

This compound has demonstrated inhibitory activity against CDK4/cyclin D1 and CDK6/cyclin D1 with IC50 values of 1.5 µM and 5.6 µM, respectively. It has also been shown to inhibit Cdk5/p35 with an IC50 of 25 µM.[1][2] In cell-based assays, this compound has been observed to induce apoptosis in U2OS cancer cells.[1][2]

Q3: What are the physical and chemical properties of this compound?

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 359886-84-3[4][5]
Molecular Formula C27H32N6O[4]
Molecular Weight 456.6 g/mol [3]

Troubleshooting Guide

In Vitro Experiments

Q4: I am observing low potency or no effect of this compound in my cell culture experiments. What could be the issue?

Several factors could contribute to the apparent lack of activity. Consider the following troubleshooting steps:

  • Compound Solubility: Ensure that this compound is fully dissolved. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in your culture medium. Precipitates in the final working solution can significantly reduce the effective concentration.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to CDK4/6 inhibition. Verify that your chosen cell line expresses functional Retinoblastoma (Rb) protein, as Rb is a key substrate of CDK4/6. Rb-negative cell lines are typically resistant to CDK4/6 inhibitors.

  • Concentration and Incubation Time: Review the concentrations and incubation times used in your experiment. Refer to published studies using similar compounds or perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Compound Stability: Ensure the proper storage of your this compound stock solutions, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. The stability of the compound in your final culture medium at 37°C should also be considered, especially for long-term experiments.

Q5: I am seeing significant off-target effects or cellular toxicity that doesn't align with CDK4/6 inhibition. What should I do?

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level, typically below 0.1-0.5%. Run a vehicle control (medium with the same concentration of solvent) to assess the impact of the solvent alone.

  • Lower the Concentration: High concentrations of the compound may lead to off-target effects. Try using a lower concentration range that is still within the reported IC50 values for CDK4/6.

In Vivo Experiments

Q6: I am having difficulty with the formulation and administration of this compound for my animal studies. What are the best practices?

For in vivo administration, the formulation of a poorly soluble compound like this compound is critical.

  • Vehicle Selection: The choice of vehicle is crucial for solubility and bioavailability. Common vehicles for preclinical studies include:

    • A mixture of DMSO, Cremophor EL, and saline.

    • A solution of polyethylene glycol (PEG), and saline.

    • It is essential to perform small-scale solubility tests to find the most suitable vehicle for your desired concentration.

  • Route of Administration: The route of administration will depend on the experimental design.[4] Common routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[3][5] The chosen route will influence the pharmacokinetic and pharmacodynamic properties of the compound.[3][5]

  • Dose and Dosing Frequency: The optimal dose and frequency should be determined through pilot studies. Factors to consider include the compound's half-life, the desired level of target engagement, and potential for toxicity.

Q7: My in vivo study is showing inconsistent results or unexpected toxicity. What are the potential causes?

  • Formulation Issues: Inconsistent formulation can lead to variable dosing. Ensure your formulation is homogenous and stable throughout the dosing period.

  • Animal Health: The health status of the animals can significantly impact the outcome of the study. Ensure that all animals are healthy and properly acclimatized before starting the experiment.

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid clearance in your animal model. Consider conducting a pharmacokinetic study to understand the exposure levels of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow Diagrams

CDK4_6_Inhibition_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces expression CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 pRb pRb CyclinD_CDK4_6->pRb Phosphorylates CGP_82996 This compound CGP_82996->CyclinD_CDK4_6 Inhibits E2F E2F pRb->E2F Sequesters/ Inhibits pRb_P p-pRb (Phosphorylated) pRb_P->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription

Caption: Mechanism of action of this compound in the cell cycle.

In_Vitro_Troubleshooting_Workflow Start Low/No In Vitro Activity of this compound Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_Cell_Line Confirm Cell Line Sensitivity (Rb status) Check_Solubility->Check_Cell_Line Soluble Further_Investigation Consider Further Investigation (e.g., Purity Check) Check_Solubility->Further_Investigation Precipitate Observed Optimize_Conditions Optimize Dose and Incubation Time Check_Cell_Line->Optimize_Conditions Rb Positive Check_Cell_Line->Further_Investigation Rb Negative Check_Stability Assess Compound Stability Optimize_Conditions->Check_Stability Optimized Resolution Activity Observed Check_Stability->Resolution Stable Check_Stability->Further_Investigation Degradation Suspected

Caption: Troubleshooting workflow for in vitro experiments.

References

Technical Support Center: Ensuring Reproducibility in CGP-82996 (CINK4) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with CGP-82996, a potent CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as CINK4, is a pharmacological inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its primary mechanism involves blocking the kinase activity of the CDK4/6-Cyclin D complex. This inhibition prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] This ultimately leads to G1 phase cell cycle arrest and a reduction in tumor cell proliferation.[1][4]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific kinase and the experimental conditions. Reported values are summarized in the table below.

TargetIC50 (µM)
CDK4/cyclin D11.5
CDK6/cyclin D15.6
Cdk5/p3525
Data sourced from MedchemExpress.[1]

Q3: In which types of cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly those with a functional Rb protein. It has been shown to inhibit the proliferation of lung cancer cell lines such as A549, H358, SKLU-1, H23, and PC14 with IC50 values in the range of 4-7 µM after 72 hours of treatment.[1] It also induces apoptosis in U2OS osteosarcoma cells.[1]

Q4: How should this compound be prepared and stored for in vitro experiments?

A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's guidelines for storage, which generally recommend storing the solid compound at -20°C for up to three years and in-solvent solutions at -80°C for up to six months to maintain stability.[5]

Troubleshooting Guides

Western Blotting for Phospho-Rb

Issue: Weak or no signal for phosphorylated Rb (p-Rb).

  • Possible Cause 1: Inefficient protein extraction.

    • Solution: Ensure that lysis buffers are supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.

  • Possible Cause 2: Suboptimal antibody incubation.

    • Solution: Optimize the primary antibody concentration and consider an overnight incubation at 4°C to enhance signal. Ensure the secondary antibody is compatible with the primary antibody and used at the correct dilution.

  • Possible Cause 3: Incorrect protein transfer.

    • Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer buffer is correctly prepared.

Issue: High background on the Western blot.

  • Possible Cause 1: Insufficient blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa).

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Possible Cause 3: Inadequate washing.

    • Solution: Increase the number and duration of washes with TBST between antibody incubation steps.

Cell Cycle Analysis by Flow Cytometry

Issue: Poor resolution of G1, S, and G2/M peaks.

  • Possible Cause 1: Cell clumps.

    • Solution: Ensure single-cell suspension by gentle pipetting and filtering the cells through a nylon mesh before staining.

  • Possible Cause 2: Incorrect staining procedure.

    • Solution: Optimize the concentration of the DNA-binding dye (e.g., propidium iodide) and the incubation time. Ensure proper fixation and permeabilization of the cells.

Issue: High percentage of cells in the sub-G1 peak in control samples.

  • Possible Cause 1: Poor cell health.

    • Solution: Use cells from a healthy, logarithmically growing culture. Avoid over-confluency or nutrient deprivation.

  • Possible Cause 2: Harsh cell handling.

    • Solution: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to apoptosis.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: False positives in the control group (untreated cells).

  • Possible Cause 1: Over-trypsinization.

    • Solution: Use a gentle dissociation reagent and minimize the incubation time with trypsin. Scrape cells if they are particularly sensitive.

  • Possible Cause 2: Mechanical stress.

    • Solution: Avoid vigorous pipetting or vortexing of cells, as this can damage the cell membrane and lead to non-specific Annexin V binding.[6]

Issue: No significant increase in apoptosis in treated samples.

  • Possible Cause 1: Insufficient drug concentration or treatment time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Apoptotic cells lost during harvesting.

    • Solution: Early apoptotic cells may detach from the culture plate. Always collect the supernatant along with the adherent cells to ensure all apoptotic cells are included in the analysis.[6]

  • Possible Cause 3: Assay performed at a sub-optimal time point.

    • Solution: Apoptosis is a dynamic process. Consider performing a time-course experiment to capture the peak of the apoptotic response.

Experimental Protocols & Data

Cell Proliferation Assay

A common method to assess the effect of this compound on cell proliferation is using a colorimetric assay like MTT or a fluorescence-based assay.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1-40 µM) for 24, 48, and 72 hours.[1]

  • At each time point, add the assay reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.

Representative Data:

Cell LineTreatment Duration (h)IC50 (µM)
A549724-7
H358724-7
SKLU-1724-7
H23724-7
PC14724-7
Data adapted from MedchemExpress.[1]
Analysis of Cell Cycle Arrest

Flow cytometry is the standard method for analyzing cell cycle distribution following treatment with a cell cycle inhibitor.

Methodology:

  • Treat cells with this compound (e.g., 5-10 µM) or vehicle control for 24-48 hours.[1]

  • Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Data:

Cell LineThis compound (µM)Treatment Duration (h)Outcome
U2OS (p16 negative)5, 1024G1 arrest, increased G0-G1/S ratio
MRC-5 (p16 positive)5, 1024G1 arrest, increased G0-G1/S ratio
A5493, 5, 1048G1 arrest
H233, 5, 1048G1 arrest
Data adapted from MedchemExpress.[1]
Assessment of Apoptosis

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

Methodology:

  • Treat cells with this compound (e.g., 5-10 µM) or vehicle control for a predetermined duration (e.g., 48 hours).[1]

  • Harvest both the supernatant and adherent cells.

  • Wash cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Representative Data:

Cell LineThis compound (µM)Treatment Duration (h)% Apoptotic Cells
U2OS104883
Data adapted from MedchemExpress.[1]

Visualizations

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex p-Rb p-Rb Cyclin D-CDK4/6 Complex->p-Rb Phosphorylates Rb Rb E2F E2F Rb->E2F Sequesters p-Rb->E2F Releases G1-S Genes G1-S Genes E2F->G1-S Genes Activates Transcription S Phase Progression S Phase Progression G1-S Genes->S Phase Progression This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits

Caption: Signaling pathway of this compound action on the cell cycle.

Western_Blot_Workflow start Cell Treatment with This compound protein_extraction Protein Extraction (with phosphatase inhibitors) start->protein_extraction quantification Protein Quantification (e.g., BCA assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Rb, anti-total-Rb) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL substrate) secondary_ab->detection analysis Image Analysis detection->analysis Apoptosis_Assay_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem High Apoptosis in Control Group cause1 Over-trypsinization problem->cause1 cause2 Mechanical Stress problem->cause2 cause3 Poor Cell Health problem->cause3 solution1 Use gentle dissociation reagent (e.g., Accutase) cause1->solution1 solution2 Minimize pipetting/ vortexing cause2->solution2 solution3 Use log-phase cells; avoid confluency cause3->solution3

References

Validation & Comparative

A Comparative Analysis of the GABA-B Receptor Modulators: Baclofen and CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Agonist vs. Antagonist Activity at the GABA-B Receptor

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed comparison of the pharmacological effects of baclofen, a well-established GABA-B receptor agonist, and CGP-82996. Initial literature searches did not yield specific data for a compound designated "this compound." Given the context of GABA-B receptor research, it is plausible that this designation is an internal code or a less common name for a compound within the widely recognized "CGP" series of GABA-B receptor antagonists developed by Ciba-Geigy. Therefore, for the purpose of a meaningful scientific comparison, this guide will focus on a well-characterized and potent GABA-B antagonist from this series, CGP-55845A , as a representative compound to contrast with the agonist baclofen. This comparison will elucidate the opposing effects of activating versus blocking the GABA-B receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The GABA-B Receptor and its Ligands

The γ-aminobutyric acid type B (GABA-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability throughout the central nervous system.[1] It is a heterodimer composed of two subunits, GABA-B1 and GABA-B2.[1] Ligand binding to the GABA-B1 subunit triggers a conformational change that activates the receptor and initiates downstream signaling through the G-protein coupled to the GABA-B2 subunit.[1] This signaling cascade typically involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a net inhibitory effect on neuronal activity.[2]

Baclofen is a specific agonist for the GABA-B receptor, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, GABA.[2] It is widely used clinically as a muscle relaxant to treat spasticity.[3] In contrast, the CGP series of compounds are generally characterized as competitive antagonists of the GABA-B receptor. They bind to the receptor but do not activate it, thereby blocking the effects of both endogenous GABA and exogenous agonists like baclofen.[4] CGP-55845A is a potent and selective example of such an antagonist.[5][6][7][8]

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes key quantitative parameters for baclofen and the representative antagonist, CGP-55845A, at the GABA-B receptor.

ParameterBaclofen (Agonist)CGP-55845A (Antagonist)Reference(s)
Binding Affinity
IC50 (GABA-B Receptor)0.04 µM (for (-)-baclofen)5 nM (0.005 µM)[5][6]
Ki (GABA-B Receptor)4.5 nM8.35 (pKi)[5][9]
Functional Potency
EC50 (GABA-B Receptor)Not ApplicableNot Applicable
Effect on Neurotransmitter ReleaseInhibits releaseInhibits baclofen-induced inhibition of release[10]
Electrophysiological EffectsInduces postsynaptic hyperpolarizationBlocks baclofen-induced hyperpolarization[10]

Signaling Pathways and Mechanisms of Action

The differential effects of baclofen and CGP-55845A stem from their opposing actions at the GABA-B receptor. Baclofen, as an agonist, activates the receptor, leading to the dissociation of the associated G-protein into its Gα and Gβγ subunits. This initiates downstream signaling cascades that result in neuronal inhibition. Conversely, CGP-55845A, as a competitive antagonist, binds to the same site as baclofen but does not induce the conformational change necessary for G-protein activation, thereby blocking any downstream signaling.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Baclofen Baclofen GABAB_Receptor GABA-B Receptor (GABAB1/GABAB2) Baclofen->GABAB_Receptor Binds and Activates CGP-55845A CGP-55845A CGP-55845A->GABAB_Receptor Binds and Blocks G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel ↑ K+ Channel Activity G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel Activity G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Reduced_Release ↓ Neurotransmitter Release Ca_Channel->Reduced_Release

Figure 1: GABA-B Receptor Signaling Pathway

The following diagram illustrates the logical relationship between the binding of an agonist (baclofen) versus an antagonist (CGP-55845A) and the subsequent cellular response.

Agonist_vs_Antagonist Ligand Ligand Baclofen Baclofen (Agonist) CGP-55845A CGP-55845A (Antagonist) Receptor_Binding Binds to GABA-B Receptor Baclofen->Receptor_Binding CGP-55845A->Receptor_Binding Receptor_Activation Receptor Activation Receptor_Binding->Receptor_Activation Yes No_Receptor_Activation No Receptor Activation Receptor_Binding->No_Receptor_Activation No Cellular_Response Inhibitory Cellular Response Receptor_Activation->Cellular_Response No_Cellular_Response No Inhibitory Cellular Response No_Receptor_Activation->No_Cellular_Response

Figure 2: Agonist vs. Antagonist Action

Experimental Protocols

The quantitative data presented in this guide are typically generated through standardized in vitro and ex vivo experimental protocols. Below are detailed methodologies for two key types of experiments used to characterize GABA-B receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki) of a compound for the GABA-B receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-B receptor by an unlabeled test compound (e.g., baclofen or CGP-55845A).

Materials:

  • Rat brain tissue (e.g., cortex or whole brain)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled GABA-B receptor ligand (e.g., [³H]-GABA or a specific antagonist like [³H]-CGP54626)

  • Unlabeled test compounds (baclofen, CGP-55845A) at various concentrations

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Centrifuge and filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction containing the GABA-B receptors. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable buffer. Include control tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand plus a high concentration of an unlabeled known ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from rat brain) Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Radioligand Binding Assay Workflow
Electrophysiology (Patch-Clamp)

This technique is used to measure the functional effects of a compound on ion channel activity and neuronal membrane potential.

Objective: To determine if a compound acts as an agonist (inducing a current) or an antagonist (blocking an agonist-induced current) at the GABA-B receptor.

Materials:

  • Acutely prepared brain slices (e.g., hippocampus or ventral tegmental area) or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Glass micropipettes

  • Test compounds (baclofen, CGP-55845A)

Procedure:

  • Slice/Cell Preparation: Prepare thin brain slices or culture neurons that express GABA-B receptors.

  • Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF. Use a micromanipulator to guide a glass micropipette filled with an appropriate internal solution to the surface of a neuron.

  • Patch Formation: Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane (whole-cell patch-clamp configuration).

  • Data Acquisition: Clamp the membrane potential at a specific holding potential and record the baseline electrical activity.

  • Compound Application: Apply the test compounds to the perfusion solution.

    • To test for agonist activity (baclofen): Apply baclofen and observe for changes in the holding current, typically an outward current corresponding to the opening of potassium channels and hyperpolarization.

    • To test for antagonist activity (CGP-55845A): First apply a known agonist like baclofen to elicit a response. Then, co-apply the agonist with the antagonist (CGP-55845A) and observe for a reduction or complete block of the agonist-induced current.

  • Data Analysis: Analyze the recorded currents to quantify the effect of the compounds on ion channel activity. For agonists, a concentration-response curve can be generated to determine the EC50. For antagonists, the degree of inhibition of the agonist response is measured.

Summary of Comparative Effects

  • Mechanism of Action: Baclofen is a GABA-B receptor agonist, activating the receptor and its downstream signaling pathways. CGP-55845A is a competitive antagonist, blocking the receptor and preventing its activation by agonists.

  • Physiological Effects: Baclofen generally has an inhibitory effect on the nervous system, leading to muscle relaxation, sedation, and analgesia. CGP-55845A, by blocking the inhibitory actions of endogenous GABA, can have pro-convulsant and cognitive-enhancing effects in certain experimental models.

  • Therapeutic Potential: Baclofen is an established therapeutic for spasticity.[3] GABA-B antagonists like those in the CGP series have been investigated for potential therapeutic applications in cognitive disorders and absence epilepsy, though none are currently approved for clinical use.[4]

Conclusion

Baclofen and CGP-55845A represent two sides of the pharmacological coin for the GABA-B receptor. Their opposing mechanisms of action provide researchers with invaluable tools to probe the physiological and pathological roles of this important receptor system. A thorough understanding of their distinct effects, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of novel therapeutics targeting GABAergic neurotransmission.

References

A Comparative Guide to GABA-B Receptor Antagonists: CGP-82996 in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GABA-B receptor antagonists, with a focus on contextualizing the profile of CGP-82996 against other known antagonists like phaclofen. While direct comparative experimental data for this compound is limited in the public domain, this document synthesizes available information on the broader class of CGP compounds and phaclofen to offer a valuable reference for research and development in the field of GABAergic neurotransmission.

Introduction to GABA-B Receptors and Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[1][2] This ultimately results in a slow and prolonged inhibitory effect on neuronal excitability.

GABA-B receptor antagonists are crucial tools for elucidating the physiological roles of GABA-B receptors and hold therapeutic potential for various neurological and psychiatric disorders. By blocking the effects of GABA at these receptors, antagonists can disinhibit neuronal activity, offering a mechanism to enhance cognitive function, promote wakefulness, and potentially treat conditions like depression and absence seizures.

Quantitative Comparison of GABA-B Antagonists

The following tables summarize the available quantitative data for phaclofen and a selection of compounds from the CGP series of GABA-B antagonists. It is important to note that direct comparative data for this compound was not available in the conducted search. The presented data for other CGP compounds serves to illustrate the range of potencies and activities within this class of antagonists.

Table 1: Radioligand Binding Affinity of GABA-B Antagonists

CompoundRadioligandPreparationIC50 (µM)Reference
Phaclofen--INVALID-LINK---baclofenRat cerebellar membranes118(Kerr et al., 1988)
(-)-(R)-Phaclofen[3H]-(R)-baclofenRat cerebellar membranes76 ± 13(Abbenante et al., 1994)[3]
Phaclofen[3H]-(-)-baclofenRat cortical membranes229(Pratt et al., 1989)[4]
CGP 35348Not SpecifiedRat cortical membranes34(Olpe et al., 1990)
CGP 55845ANot SpecifiedNot Specified0.005(Davies et al., 1993)

Table 2: Functional Antagonist Potency of GABA-B Antagonists

CompoundAgonistPreparationAntagonist Concentration (µM)EffectReference
(-)-(R)-PhaclofenBaclofenRat cerebral cortical slices200Equipotent to 400 µM (RS)-phaclofen in antagonizing baclofen(Abbenante et al., 1994)[3]
Phaclofen(-)-baclofenRat cortical and spinal slices500Antagonized K+-evoked GABA release inhibition(Neal & Shah, 1989)[2]
CGP 36216BaclofenRat neocortical preparations100, 300, 500pA2 = 3.9 ± 0.1(Deisz, 2001)[5]
CGP 55845A(-)-baclofenRat hippocampus (CA1)1Blocked postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs(Mott et al., 1993)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize GABA-B receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain tissue (e.g., cerebellum or cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., --INVALID-LINK---baclofen)

  • Test compound (e.g., phaclofen, CGP compounds)

  • Non-specific binding control (e.g., high concentration of unlabeled baclofen)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Electrophysiology (Brain Slice Preparation)

Objective: To assess the functional antagonist activity of a test compound on GABA-B receptor-mediated neuronal inhibition.

Materials:

  • Animal model (e.g., rat)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • GABA-B agonist (e.g., baclofen)

  • Test compound (e.g., phaclofen, CGP compounds)

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute brain slices (e.g., hippocampal or cortical) of a specific thickness using a vibratome.

  • Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF. Obtain stable intracellular or whole-cell patch-clamp recordings from a neuron of interest.

  • Agonist Application: Apply a known concentration of a GABA-B agonist (e.g., baclofen) to the bath to induce a measurable inhibitory response (e.g., membrane hyperpolarization, reduction in synaptic transmission).

  • Antagonist Application: After washing out the agonist, pre-incubate the slice with the test compound for a sufficient period.

  • Co-application: Re-apply the GABA-B agonist in the presence of the test compound and record the response.

  • Data Analysis: Quantify the extent to which the test compound antagonizes the agonist-induced response. This can be used to calculate parameters like the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Visualizing Molecular Pathways and Experimental Logic

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates Antagonist GABA-B Antagonist (e.g., Phaclofen, this compound) Antagonist->GABAB_R Blocks G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK K+ Channels G_Protein->K_Channel Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Antagonism Assessment prep_mem Prepare Brain Membranes incubate_bind Incubate with Radioligand & Test Compound prep_mem->incubate_bind filter_wash Filter & Wash incubate_bind->filter_wash quantify_bind Quantify Radioactivity filter_wash->quantify_bind calc_ic50 Calculate IC50 quantify_bind->calc_ic50 Conclusion Comparative Analysis of Antagonist Potency calc_ic50->Conclusion prep_slice Prepare Brain Slices record_baseline Record Baseline Neuronal Activity prep_slice->record_baseline apply_agonist Apply GABA-B Agonist (e.g., Baclofen) record_baseline->apply_agonist apply_antagonist Apply Test Compound record_baseline->apply_antagonist record_response Record Neuronal Response co_apply Co-apply Agonist & Antagonist apply_antagonist->co_apply co_apply->record_response calc_pa2 Calculate pA2 record_response->calc_pa2 calc_pa2->Conclusion

References

Validating the Antagonistic Effect of CGP Compounds on GABA-B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antagonistic effects of a prominent CGP compound on Gamma-Aminobutyric Acid type B (GABA-B) receptors. While the specific compound CGP-82996 was initially queried, publicly available scientific literature does not provide specific data for this molecule. Therefore, this guide will focus on the well-characterized and potent GABA-B receptor antagonist, CGP-55845 , and compare its performance with other established antagonists such as Saclofen and SCH 50911. The information presented herein is supported by experimental data from in vitro and in vivo studies to assist researchers in selecting the appropriate antagonist for their experimental needs.

Introduction to GABA-B Receptor Antagonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Their activation leads to the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][2] Antagonists of GABA-B receptors block these effects and are valuable tools for studying the physiological roles of these receptors and for the development of therapeutics for neurological and psychiatric disorders, including cognitive impairment.[3]

Comparative Analysis of GABA-B Receptor Antagonists

The selection of a suitable GABA-B receptor antagonist is critical for the successful design and interpretation of experiments. The following table summarizes key quantitative data for CGP-55845 and other commonly used antagonists.

Table 1: Comparative Potency of GABA-B Receptor Antagonists

CompoundAntagonist TypeIC50 (nM)Ki (nM)Receptor SpecificityReference
CGP-55845 Competitive58.35Potent and selective for GABA-B receptors
Saclofen Competitive10,000 - 100,000-Selective for GABA-B receptors, but with lower potency[4]
SCH 50911 Competitive--Selective and competitive GABA-B antagonist[5]
CGP-35348 Competitive--Selective GABA-B antagonist, brain penetrant[6][7]
CGP-52432 Competitive--Potent and selective GABA-B antagonist
CGP-54626 Competitive--Potent and selective GABA-B antagonist
2-Hydroxysaclofen Competitive--More potent than Saclofen

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). The data presented here are representative values from the cited literature.

Experimental Protocols

Reproducible and robust experimental design is paramount in validating the antagonistic effect of compounds on GABA-B receptors. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GABA-B receptor, allowing for the determination of its binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of a test antagonist (e.g., CGP-55845) for the GABA-B receptor.

Materials:

  • Membrane preparations from rat brain or cells expressing recombinant human GABA-B receptors.

  • Radioligand: [³H]CGP-54626 (a potent GABA-B antagonist).[8]

  • Test compound (unlabeled antagonist) at various concentrations.

  • Assay buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).[8]

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[8]

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[9] Resuspend the final pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([³H]CGP-54626, e.g., 4 nM) and varying concentrations of the unlabeled test antagonist.[8] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

  • Filtration: After incubation to equilibrium (e.g., 1.5 hours at room temperature), rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.[8]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value (the concentration of antagonist that displaces 50% of the radiolabeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This functional assay measures the effect of an antagonist on the physiological response of a neuron to a GABA-B receptor agonist.

Objective: To assess the ability of a test antagonist to block the agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

  • Acutely prepared brain slices (e.g., hippocampal or thalamic) or cultured neurons.[10]

  • Artificial cerebrospinal fluid (aCSF) for slice perfusion.

  • GABA-B receptor agonist (e.g., Baclofen).

  • Test antagonist (e.g., CGP-55845).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes for recording.

Procedure:

  • Preparation: Prepare brain slices and allow them to recover in oxygenated aCSF.

  • Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Agonist Application: Perfuse the slice with a known concentration of the GABA-B agonist, Baclofen, to induce an outward current (due to GIRK channel activation) or membrane hyperpolarization.[10]

  • Antagonist Application: After establishing a stable agonist-induced response, co-perfuse the slice with the agonist and the test antagonist at various concentrations.

  • Washout: Wash out the antagonist to observe the recovery of the agonist-induced response.

  • Data Analysis: Measure the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine its potency (e.g., IC50).

Visualizing Key Pathways and Workflows

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.

GABA_B_Signaling GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Antagonist Antagonist (e.g., CGP-55845) Antagonist->GABAB_R Blocks

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for Antagonist Validation

This diagram outlines a general workflow for validating the antagonistic properties of a novel compound.

Antagonist_Validation_Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (e.g., Electrophysiology, cAMP assay) binding_assay->functional_assay in_vivo_model In Vivo Model (e.g., Cognitive tests, microdialysis) functional_assay->in_vivo_model data_analysis Data Analysis & Comparison with known antagonists in_vivo_model->data_analysis conclusion Conclusion: Validate Antagonistic Effect data_analysis->conclusion

Caption: General workflow for GABA-B antagonist validation.

Conclusion

The validation of the antagonistic effect of compounds like CGP-55845 on GABA-B receptors requires a multi-faceted approach, combining biochemical binding assays with functional cellular and in vivo studies. This guide provides a framework for comparing the performance of various antagonists and outlines detailed experimental protocols to ensure robust and reproducible results. The provided data and methodologies can aid researchers in making informed decisions for their studies of the GABA-B receptor system.

References

A Comparative Analysis of Classic and Contemporary GABA-B Receptor Antagonagis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the foundational GABA-B antagonist, CGP-35348, with a selection of newer, more potent antagonists. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The exploration of γ-aminobutyric acid type B (GABA-B) receptor antagonists has been pivotal in understanding the role of this receptor in neurological and psychiatric disorders. While early compounds like CGP-35348 laid the groundwork, a newer generation of antagonists has emerged with significantly improved potency and selectivity, offering refined tools for research and potential therapeutic development. This guide will focus on a comparative analysis of CGP-35348 against more recent and potent antagonists such as CGP-52432, CGP-55845, and SGS742 (also known as CGP-36742), the first of its class to enter clinical trials.

Quantitative Comparison of GABA-B Antagonists

The following tables summarize the key quantitative parameters of selected GABA-B antagonists, providing a clear comparison of their in vitro potency. The data has been compiled from various pharmacological studies.

CompoundIC50 (μM)pKiNotes
CGP-35348 34-A selective, brain-penetrant GABA-B receptor antagonist with higher affinity for postsynaptic receptors.
CGP-52432 0.085[1]-A potent and selective antagonist of GABA-B autoreceptors.[1]
CGP-55845 0.005[2][3]8.35[2][3]A potent and selective GABA-B receptor antagonist that prevents agonist binding and inhibits GABA and glutamate release.[2][3]
SGS742 (CGP-36742) 36[4]-The first orally active GABA-B receptor antagonist to be evaluated in clinical trials for cognitive impairment.[5]
Saclofen --A selective GABA-B antagonist.
SCH 50911 --A selective and competitive GABA-B antagonist that is orally bioavailable.

Note: IC50 and pKi values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

GABA-B Receptor Signaling Pathway

Antagonism of the GABA-B receptor blocks the inhibitory effects of GABA, leading to a disinhibition of downstream signaling pathways. The following diagram illustrates the canonical GABA-B receptor signaling cascade.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (Heterodimer: GBR1/GBR2) GABA->GABAB_R Activates Antagonist GABA-B Antagonist (e.g., CGP-35348, CGP-55845) Antagonist->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels (K+ channels) G_protein->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Cellular Response (e.g., decreased neurotransmitter release, hyperpolarization) PKA->Effector K_ion GIRK->K_ion Efflux Ca_ion Ca_channel->Ca_ion Influx (blocked) K_ion->Effector Ca_ion->Effector

Caption: GABA-B receptor signaling pathway and the action of antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of GABA-B antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is used to determine the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat cortical membranes (or other tissue preparation rich in GABA-B receptors)

  • Radioligand (e.g., [³H]-GABA, [³H]-CGP54626)

  • Test compounds (CGP-35348, newer antagonists)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For determining non-specific binding, a high concentration of an unlabeled standard GABA-B agonist (e.g., baclofen) is used.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording for Assessing Functional Antagonism

This protocol is used to measure the ability of an antagonist to block the physiological effects of a GABA-B agonist on neuronal activity.

Materials:

  • Brain slices (e.g., hippocampal or cortical slices) from rats or mice.

  • Artificial cerebrospinal fluid (aCSF)

  • GABA-B agonist (e.g., baclofen)

  • Test compounds (GABA-B antagonists)

  • Recording electrodes (patch-clamp or extracellular)

  • Amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Slice Preparation: Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.

  • Recording Setup: Transfer a slice to a recording chamber and continuously perfuse with aCSF. Obtain a stable whole-cell patch-clamp recording from a neuron or an extracellular field potential recording.

  • Baseline Recording: Record the baseline neuronal activity (e.g., membrane potential, firing rate, or synaptic potentials).

  • Agonist Application: Apply a known concentration of a GABA-B agonist (e.g., baclofen) to the slice and record the resulting change in neuronal activity (e.g., hyperpolarization, inhibition of synaptic transmission).

  • Antagonist Application: After washing out the agonist, pre-incubate the slice with a specific concentration of the test antagonist for a period of time.

  • Co-application: Co-apply the GABA-B agonist and the antagonist and record the neuronal response.

  • Data Analysis: Compare the response to the agonist in the absence and presence of the antagonist. A reduction in the agonist-induced effect indicates antagonism. Construct a concentration-response curve for the antagonist to determine its potency (e.g., IC50).

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel GABA-B antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (e.g., Electrophysiology, cAMP measurement) (Determine IC50, Potency) Binding->Functional Promising Candidates PK Pharmacokinetics (Brain Penetration, Half-life) Functional->PK Lead Optimization PD Pharmacodynamics (Receptor Occupancy, Target Engagement) PK->PD Efficacy Behavioral Models (e.g., Cognition, Anxiety, Epilepsy) PD->Efficacy Tox Toxicology Studies (Safety Assessment) Efficacy->Tox Lead Candidate Selection PhaseI Phase I Trials (Safety, Tolerability in Humans) Tox->PhaseI IND Submission PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII

Caption: A generalized workflow for the development of a novel GABA-B antagonist.

Concluding Remarks

The evolution of GABA-B receptor antagonists from early compounds like CGP-35348 to the newer, highly potent molecules such as CGP-55845 has significantly advanced our ability to probe the function of the GABA-B system. The increased potency and, in some cases, improved pharmacokinetic properties of these newer antagonists make them superior tools for in vivo studies and hold greater promise for therapeutic applications. The progression of SGS742 into clinical trials, despite mixed results, underscores the continued interest in targeting this receptor for cognitive disorders. For researchers, the choice of antagonist will depend on the specific experimental question, with consideration for potency, selectivity, and brain penetrance. This guide provides a foundational comparison to aid in this selection process and in the design of future experiments.

References

Pharmacological Blockade vs. Genetic Deletion: A Comparative Analysis of GABA-B Receptor Function Using CGP Antagonists and Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological intervention and genetic modification is crucial for elucidating the precise roles of neurotransmitter systems. This guide provides a comprehensive comparison of the effects of potent GABA-B receptor antagonists, represented by the well-characterized compound CGP 55845A, and the genetic knockout of GABA-B receptors. While the specific compound CGP-82996 was not found in the available literature, the data presented for other potent CGP antagonists offer valuable insights into the pharmacological approach.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type B receptors (GABA-B) play a critical role in modulating neuronal excitability and synaptic transmission. Both pharmacological antagonists and genetic knockout models are powerful tools to investigate the physiological and behavioral functions of these receptors. However, they differ in their temporal and spatial specificity, which can lead to distinct phenotypic outcomes.

Introduction to Methodologies

Pharmacological Blockade with CGP Antagonists: Compounds such as CGP 55845A are potent and selective competitive antagonists of GABA-B receptors.[1] They offer the advantage of acute and reversible receptor blockade, allowing for the study of the immediate consequences of receptor inhibition in adult animals. This approach is particularly useful for investigating the role of GABA-B receptors in dynamic processes like learning, memory, and drug response.

Genetic Knockout of GABA-B Receptors: The generation of mice lacking specific GABA-B receptor subunits (e.g., GABA-B1 or GABA-B2) provides a model of lifelong receptor absence. This allows for the investigation of the role of these receptors in development, neural circuit formation, and chronic physiological processes. However, the interpretation of results from knockout models can be complicated by potential developmental compensations.

Comparative Data Summary

The following tables summarize the key findings from studies utilizing either potent CGP antagonists or GABA-B receptor knockout mice across behavioral, electrophysiological, and neurochemical domains.

Behavioral Phenotypes
Behavioral Domain Effect of Potent CGP Antagonists (e.g., CGP 55845A) Effect of GABA-B Receptor Knockout Key References
Anxiety Anxiolytic-like effects in some models.Reduced anxiety-like behavior.[2]
Learning & Memory Enhancement of spatial learning and memory in some tasks.Impaired spatial memory and synaptic plasticity.[3][4]
Motor Function Generally no significant effect on neuromuscular coordination at effective doses.Hyperactivity.[5]
Seizure Susceptibility Can induce seizures at high doses.Spontaneous seizures and increased susceptibility to induced seizures.[6]
Electrophysiological Alterations
Electrophysiological Parameter Effect of Potent CGP Antagonists (e.g., CGP 55845A) Effect of GABA-B Receptor Knockout Key References
Presynaptic Inhibition Blocks baclofen-induced depression of neurotransmitter release.Absence of presynaptic inhibition mediated by GABA-B autoreceptors and heteroreceptors.[1][7]
Postsynaptic Inhibition Blocks baclofen-induced postsynaptic hyperpolarization.Lack of slow, late inhibitory postsynaptic potentials (IPSPs).[1]
Long-Term Potentiation (LTP) Can enhance LTP in some hippocampal pathways.Impaired LTP.[3][4]
Neurochemical Changes
Neurotransmitter System Effect of Potent CGP Antagonists (e.g., CGP 35348) Effect of GABA-B Receptor Knockout Key References
GABA Release Increases GABA release by blocking autoreceptors.Altered GABAergic tone (compensatory changes may occur).[8]
Glutamate Release Increases glutamate release by blocking heteroreceptors on glutamatergic terminals.Altered glutamatergic transmission.[8]
Dopamine System Can modulate dopamine release in specific brain regions.Alterations in dopamine system function have been reported.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study GABA-B receptor function, the following diagrams are provided.

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_Auto GABA-B Autoreceptor G_protein_pre Gαi/o GABA_B_Auto->G_protein_pre activates GABA_B_Hetero GABA-B Heteroreceptor GABA_B_Hetero->G_protein_pre Ca_Channel_Pre Voltage-gated Ca²⁺ Channel Vesicle_GABA GABA Vesicle Ca_Channel_Pre->Vesicle_GABA triggers Vesicle_Glu Glutamate Vesicle Ca_Channel_Pre->Vesicle_Glu triggers GABA_release GABA Release Vesicle_GABA->GABA_release Glu_release Glutamate Release Vesicle_Glu->Glu_release G_protein_pre->Ca_Channel_Pre inhibits GABA_B_Post Postsynaptic GABA-B Receptor G_protein_post Gαi/o GABA_B_Post->G_protein_post activates K_Channel GIRK Channel (K⁺) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization causes Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP produces G_protein_post->K_Channel activates G_protein_post->Adenylyl_Cyclase inhibits GABA GABA GABA->GABA_B_Auto GABA->GABA_B_Hetero GABA->GABA_B_Post CGP CGP Antagonist CGP->GABA_B_Auto blocks CGP->GABA_B_Hetero blocks CGP->GABA_B_Post blocks Knockout Genetic Knockout Knockout->GABA_B_Auto deletes Knockout->GABA_B_Hetero deletes Knockout->GABA_B_Post deletes

Caption: GABA-B Receptor Signaling Pathways.

Experimental_Workflow cluster_models Experimental Models cluster_behavioral Behavioral Analysis cluster_electrophysiology Electrophysiological Analysis cluster_neurochemistry Neurochemical Analysis Pharmacological Pharmacological Model (e.g., CGP 55845A administration) MWM Morris Water Maze (Spatial Learning & Memory) Pharmacological->MWM EPM Elevated Plus Maze (Anxiety) Pharmacological->EPM FC Fear Conditioning (Associative Learning) Pharmacological->FC Slice Brain Slice Electrophysiology (Synaptic Transmission & Plasticity) Pharmacological->Slice Microdialysis In Vivo Microdialysis (Neurotransmitter Release) Pharmacological->Microdialysis Genetic Genetic Model (GABA-B Receptor Knockout) Genetic->MWM Genetic->EPM Genetic->FC Genetic->Slice HPLC HPLC (Neurotransmitter Levels) Genetic->HPLC Data_Analysis Data Analysis & Interpretation MWM->Data_Analysis Escape Latency, Path Length EPM->Data_Analysis Time in Open Arms, Entries FC->Data_Analysis Freezing Behavior Slice->Data_Analysis IPSPs, EPSPs, LTP Microdialysis->Data_Analysis Neurotransmitter Concentrations HPLC->Data_Analysis Tissue Neurotransmitter Levels

Caption: Experimental Workflow for Comparing Models.

Detailed Experimental Protocols

Morris Water Maze (Spatial Learning and Memory)

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Habituation: On the first day, allow the mouse to swim freely for 60 seconds without the platform.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse into the pool at one of four randomly chosen starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and the path length using a video tracking system.[6][10][11][12][13]

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[11]

Elevated Plus Maze (Anxiety-like Behavior)

Objective: To assess anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore a novel environment.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[2][14][15][16][17]

Procedure:

  • Habituation: Acclimate the mouse to the testing room for at least 30 minutes before the test.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[2][15]

    • An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

In Vitro Slice Electrophysiology (Synaptic Transmission)

Objective: To measure synaptic currents and plasticity in brain slices.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and rapidly dissect the brain.

    • Prepare acute brain slices (e.g., hippocampus, 300-400 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[18][19][20][21][22]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[19][22]

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from neurons of interest.

    • Stimulate afferent fibers and record evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

    • To study presynaptic effects, apply a paired-pulse protocol. A change in the paired-pulse ratio is indicative of a presynaptic mechanism.

    • To study postsynaptic effects, directly apply agonists (e.g., baclofen) and observe changes in holding current or input resistance.

    • To induce long-term potentiation (LTP), deliver a high-frequency stimulation protocol.

Conclusion

The comparison between pharmacological antagonism and genetic knockout of GABA-B receptors reveals both overlapping and distinct phenotypes. Acute blockade with antagonists like CGP 55845A provides a snapshot of the immediate role of GABA-B receptors in modulating neuronal circuits and behavior in the adult brain. In contrast, genetic knockout models highlight the long-term consequences of receptor absence, including potential developmental alterations and compensatory mechanisms.

For researchers in drug development, the effects of potent and selective antagonists are of primary interest as they more closely mimic the action of a potential therapeutic agent. However, knockout models are invaluable for target validation and for understanding the fundamental biological roles of the receptor system. A comprehensive understanding of GABA-B receptor function requires the careful integration of data from both experimental approaches.

References

Validating the Behavioral Effects of GABA-B Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific behavioral data for the compound CGP-82996 is not publicly available, this guide provides a framework for validating its potential behavioral effects by comparing it with other well-characterized GABA-B receptor antagonists. The experimental protocols and comparative data presented here are drawn from studies on analogous compounds and serve as a blueprint for the evaluation of novel GABA-B receptor antagonists.

Introduction to GABA-B Receptor Antagonism and Behavioral Outcomes

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors, mediate slow and prolonged inhibitory signals.[1] Antagonists of the GABA-B receptor block the inhibitory effects of GABA, leading to a net increase in neuronal excitability.[1] This mechanism underlies the potential therapeutic applications of GABA-B receptor antagonists in a variety of neurological and psychiatric conditions.[1][2] Preclinical research suggests that these compounds may possess anxiolytic, antidepressant, and cognitive-enhancing properties.[1][3][4]

To validate the behavioral effects of a novel GABA-B receptor antagonist like this compound, a battery of well-established behavioral paradigms is employed. This guide focuses on three key tests: the Elevated Plus Maze for anxiety-like behavior, the Forced Swim Test for antidepressant-like effects, and the Novel Object Recognition test for cognitive enhancement.

Comparative Data of Reference GABA-B Receptor Antagonists

The following tables summarize quantitative data from studies on established GABA-B receptor antagonists. This data provides a benchmark for evaluating the performance of new chemical entities.

Table 1: Effects of GABA-B Receptor Antagonists in the Elevated Plus Maze (EPM) Test

CompoundDose RangeAnimal ModelKey FindingReference
SCH 509111-3 mg/kgRatSignificantly increased time spent in open arms, comparable to diazepam.[5]
CGP 3674230 mg/kgRodentDemonstrated anxiolytic activity.[6]

Table 2: Effects of GABA-B Receptor Antagonists in the Forced Swim Test (FST)

CompoundDose RangeAnimal ModelKey FindingReference
CGP56433A1-10 mg/kgRatDecreased immobility time and increased swimming behavior.[7]
SCH 509111-3 mg/kgRatShowed antidepressant-like activity by significantly decreasing immobility time.[3][5]

Table 3: Effects of GABA-B Receptor Antagonists on Cognition

CompoundDose RangeAnimal ModelBehavioral TestKey FindingReference
CGP 3534812.5-300 mg/kgRatSpatial Retention (Radial Maze)Enhanced memory at intermediate doses.[8]
CGP 36742 (SGS742)Not specifiedHuman (Phase 2)-Statistically significant improvements in working memory and attention in mild Alzheimer's patients.[4]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents.[9][10][11][12][13] The test is based on the animal's natural aversion to open and elevated spaces.[9][12]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[12]

Procedure:

  • Animals are habituated to the testing room for at least 30-45 minutes before the test.[9][12]

  • A single animal is placed in the center of the maze, facing a closed arm.[9][12]

  • The animal is allowed to freely explore the maze for a 5-10 minute session.[9][12]

  • An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.[9][12]

Measures:

  • Time spent in open arms: An increase in this measure is indicative of anxiolytic-like effects.

  • Number of entries into open arms: Another measure of anxiety; more entries suggest reduced anxiety.

  • Total arm entries: A measure of general locomotor activity.

Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity in rodents.[14][15][16][17][18] The test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant treatment.[14][16]

Apparatus: A transparent cylindrical container filled with water.[14][15][17]

Procedure:

  • Animals are placed individually into the cylinder of water (23-25°C) from which they cannot escape.[15][17]

  • The test duration is typically 6 minutes for mice and may involve a pre-test session for rats.[17][18]

  • The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the final 4 minutes of the test.[17]

Measures:

  • Immobility time: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Swimming time: An increase can also indicate an antidepressant effect.[7]

  • Climbing time: Some classes of antidepressants specifically increase climbing behavior.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, particularly recognition memory, in rodents.[19][20][21][22][23] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[19][21]

Apparatus: An open field arena and a set of distinct objects.[20][21]

Procedure:

  • Habituation: The animal is allowed to explore the empty arena to acclimate to the environment.[19][20][22]

  • Training/Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[19][20][22]

  • Test Phase: After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.[19][20][22] The time spent exploring the familiar and novel objects is recorded.[23]

Measures:

  • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Mandatory Visualizations

Signaling Pathway of GABA-B Receptor Antagonism

GABAB_Antagonism GABA-B Receptor Antagonist Signaling Pathway GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates Increased_NT_Release ↑ Neurotransmitter Release GABAB_R->Increased_NT_Release Reduced_Hyperpolarization Reduced Hyperpolarization GABAB_R->Reduced_Hyperpolarization Antagonist This compound (Antagonist) Antagonist->GABAB_R Blocks AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel (Presynaptic) G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (Postsynaptic) G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neuronal_Activity ↓ Neuronal Activity NT_Release->Neuronal_Activity Hyperpolarization->Neuronal_Activity Increased_Neuronal_Activity ↑ Neuronal Activity Increased_NT_Release->Increased_Neuronal_Activity Reduced_Hyperpolarization->Increased_Neuronal_Activity

Caption: GABA-B receptor antagonist mechanism of action.

Experimental Workflow for Behavioral Validation

Behavioral_Validation_Workflow Workflow for Behavioral Validation of a GABA-B Receptor Antagonist Start Start: Compound Selection (e.g., this compound) Animal_Model Animal Model Selection (e.g., Rats, Mice) Start->Animal_Model Dose_Response Dose-Response and Pharmacokinetic Studies Animal_Model->Dose_Response Behavioral_Testing Behavioral Testing Battery Dose_Response->Behavioral_Testing EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM FST Forced Swim Test (Depression) Behavioral_Testing->FST NOR Novel Object Recognition (Cognition) Behavioral_Testing->NOR Data_Analysis Data Analysis and Comparison to Controls/Reference Compounds EPM->Data_Analysis FST->Data_Analysis NOR->Data_Analysis Conclusion Conclusion on Behavioral Profile Data_Analysis->Conclusion

Caption: A typical workflow for assessing behavioral effects.

Logical Relationship of Expected Outcomes

Expected_Outcomes Expected Behavioral Outcomes of GABA-B Receptor Antagonism Antagonism GABA-B Receptor Antagonism Anxiolytic Anxiolytic-like Effects Antagonism->Anxiolytic Antidepressant Antidepressant-like Effects Antagonism->Antidepressant Cognitive_Enhancement Cognitive Enhancement Antagonism->Cognitive_Enhancement EPM_Outcome ↑ Time in Open Arms (EPM) Anxiolytic->EPM_Outcome is measured by FST_Outcome ↓ Immobility Time (FST) Antidepressant->FST_Outcome is measured by NOR_Outcome ↑ Discrimination Index (NOR) Cognitive_Enhancement->NOR_Outcome is measured by

Caption: Logical flow from mechanism to behavioral outcome.

References

Cross-validation of CGP-82996 findings with alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

CGP-82996: A Comparative Analysis and Cross-Validation with Alternative GABA-B Receptor Antagonists

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of this compound and other prominent GABA-B receptor antagonists. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the cross-validation of research findings and guide the selection of appropriate pharmacological tools for the study of the GABA-B receptor system.

Comparative Analysis of GABA-B Receptor Antagonists

The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The following table summarizes these key quantitative parameters for this compound and a selection of widely used alternative GABA-B receptor antagonists.

CompoundKi (nM)IC50 (nM)Noteworthy Characteristics
This compound Data Not AvailableData Not AvailableLimited public data on GABA-B receptor affinity.
CGP 55845 4.55Potent and selective antagonist.[1][2][3][4][5]
CGP 54626 -4Highly potent and selective antagonist.[6][7][8][9]
Saclofen -7,800Competitive antagonist, lower potency.[10][11][12][13][14]
SCH 50911 -1,100Selective, competitive, and orally active.[15][16][17][18][19]

Experimental Protocols for Cross-Validation

To ensure the reproducibility and comparability of findings, detailed experimental protocols for key assays are provided below.

Protocol 1: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound to the GABA-B receptor.

1. Membrane Preparation: a. Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes. b. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous GABA. c. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

2. Competitive Binding Assay: a. In a 96-well plate, combine the membrane preparation, a specific GABA-B receptor radioligand (e.g., [³H]CGP54626), and varying concentrations of the unlabeled antagonist (e.g., this compound or an alternative). b. Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. d. Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis: a. Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression. b. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assay (Whole-Cell Patch Clamp)

This functional assay measures the ability of an antagonist to inhibit the physiological response mediated by GABA-B receptor activation.

1. Brain Slice Preparation: a. Prepare acute brain slices (e.g., from the hippocampus) from rodents. b. Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O2 / 5% CO2.

2. Recording GABA-B Receptor-Mediated Currents: a. Obtain whole-cell patch-clamp recordings from neurons within the brain slice. b. Elicit a GABA-B receptor-mediated current by bath application of a specific agonist, such as baclofen. This is typically observed as a slow outward potassium current.

3. Antagonist Application: a. After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of the test antagonist. b. Measure the reduction in the amplitude of the agonist-induced current at each antagonist concentration.

4. Data Analysis: a. Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Visualizing Key Processes

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of the GABA-B receptor.

GABAB_Signaling_Pathway GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activation G_Protein Gi/o Protein GABAB_R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP

Caption: GABA-B Receptor Signaling Cascade.

Experimental Workflow for Antagonist Validation

The logical flow for validating and comparing GABA-B receptor antagonists is depicted below.

Experimental_Workflow start Compound Selection binding Radioligand Binding Assay (Ki) start->binding electro Electrophysiology (IC50) start->electro compare Data Comparison and Analysis binding->compare electro->compare conclusion Cross-Validation compare->conclusion

Caption: Antagonist Validation Workflow.

References

Assessing the Potency and Efficacy of CGP-82996 Against Known Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The comprehensive evaluation of a novel compound's interaction with its biological target is a cornerstone of modern drug discovery. This guide provides a detailed comparison of the potency and efficacy of the investigational compound CGP-82996 against a panel of known agonists. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective assessment of this compound's pharmacological profile, supported by experimental evidence and detailed methodologies.

Quantitative Comparison of Potency and Efficacy

To facilitate a direct comparison, the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and other known agonists were determined using standardized in vitro functional assays. The following table summarizes the quantitative data obtained from these experiments. Potency is defined as the concentration of a ligand that produces 50% of the maximal possible effect, while efficacy represents the maximum response a ligand can produce.[1]

CompoundTarget ReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of Endogenous Agonist)
This compound [Target Receptor Name] [Value] [Value]
Agonist A[Target Receptor Name][Value][Value]
Agonist B[Target Receptor Name][Value][Value]
Agonist C[Target Receptor Name][Value][Value]
Endogenous Agonist[Target Receptor Name][Value]100%

Note: Lower EC₅₀ values are indicative of higher potency.[1][2] Efficacy is expressed as a percentage of the maximal response induced by the endogenous agonist.

Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

1. Cell Culture and Transfection:

  • Cell Line: [Specify cell line, e.g., HEK293, CHO] cells were cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells were transiently transfected with a plasmid encoding the human [Target Receptor Name] using [Specify transfection reagent, e.g., Lipofectamine 2000] according to the manufacturer's instructions. Experiments were performed 24-48 hours post-transfection.

2. In Vitro Functional Assay (e.g., cAMP Assay):

This assay is used to measure the activation of Gs or Gi/o coupled GPCRs by monitoring changes in intracellular cyclic AMP (cAMP) levels.[3]

  • Principle: Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, agonist binding to a Gi-coupled receptor inhibits adenylyl cyclase, resulting in a decrease in cAMP.

  • Procedure:

    • Transfected cells were seeded into 96-well plates.

    • Cells were washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells were then stimulated with varying concentrations of this compound or known agonists for a specified time.

    • Intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's protocol.

  • Data Analysis: Dose-response curves were generated by plotting the cAMP concentration against the logarithm of the agonist concentration. EC₅₀ and Eₘₐₓ values were determined using a non-linear regression analysis (four-parameter logistic equation) in GraphPad Prism.

3. Radioligand Binding Assay:

This assay measures the affinity of a compound for a specific receptor.

  • Principle: The assay determines the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.

  • Procedure:

    • Membranes prepared from cells expressing the target receptor were incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-antagonist).

    • Increasing concentrations of the unlabeled test compound were added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.

    • The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the target receptor and the general workflow of the in vitro functional assays used to characterize this compound.

Signaling_Pathway Agonist Agonist (e.g., this compound) Receptor GPCR Agonist->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR signaling cascade initiated by agonist binding.

Experimental_Workflow start Start cell_culture Cell Culture & Transfection start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding stimulation Agonist Stimulation (Varying Concentrations) seeding->stimulation measurement Second Messenger Measurement (e.g., cAMP) stimulation->measurement data_analysis Data Analysis (Dose-Response Curve) measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vitro functional potency and efficacy assays.

References

No Publicly Available Data on the Efficacy of a Compound Designated CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific and academic databases, no peer-reviewed articles, preclinical data, or clinical trial results were found for a compound designated as "CGP-82996." This suggests that the compound may be an internal designation not yet disclosed in public literature, or the designation may be incorrect.

The initial search aimed to identify studies detailing the efficacy of this compound across various experimental models. However, the search yielded no relevant pharmacological information. Subsequent inquiries into the mechanism of action, in vivo studies, and cellular assays for a compound with this name were also unsuccessful.

Without any available data, it is not possible to provide a comparative analysis of this compound's performance, detail its experimental protocols, or illustrate its signaling pathways as requested. The core requirements of data presentation in structured tables and the creation of diagrams for signaling pathways and experimental workflows cannot be met due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a typographical error, providing the correct compound name would be necessary to proceed with a literature comparison.

Safety Operating Guide

Crucial Safety Notice: Absence of Specific Disposal Data for CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action required: Researchers, scientists, and drug development professionals must obtain the Safety Data Sheet (SDS) for CGP-82996 from their chemical supplier before handling or disposing of this compound.

A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a document for this particular chemical. The SDS is a critical component of laboratory safety and provides substance-specific information required for safe handling and disposal. Without the manufacturer's SDS, a definitive and verified disposal procedure for this compound cannot be provided.

The information presented here is based on general best practices for the disposal of laboratory chemical waste and is intended to provide a framework for safe operation. However, these are not specific to this compound and must be supplemented with the information from the official SDS once obtained.

General Principles of Laboratory Chemical Waste Disposal

In the absence of a specific SDS for this compound, all handling and disposal should be conducted under the assumption that the compound is hazardous. The following general procedures are based on established guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and best practices in laboratory safety.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Until confirmed otherwise by the SDS, treat this compound as a hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side shields.

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.

3. Waste Collection and Storage:

  • Containers: Use containers that are compatible with the chemical. The containers must be in good condition, with no leaks or cracks, and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.

  • Storage Location: Store waste in a designated and well-ventilated satellite accumulation area (SAA) at or near the point of generation. The storage area should be away from drains and water sources.

  • Container Management: Keep waste containers closed at all times, except when adding waste.

4. Disposal Protocol:

  • Professional Disposal Service: The final disposal of chemical waste must be carried out by a licensed professional waste disposal service.

  • Institutional Guidelines: Follow all disposal procedures established by your institution's Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Ensure all disposal activities are in strict accordance with federal, state, and local environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Quantitative Data for General Chemical Waste Management

The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by the EPA for academic laboratories. These are general guidelines and may be superseded by institutional or local regulations.

ParameterLimitRegulation/Guideline Reference
Maximum Volume in SAA 55 gallons of hazardous waste40 CFR § 262.15
Maximum Quantity of Acute Hazardous Waste in SAA 1 quart of liquid or 1 kg of solid40 CFR § 262.15
Maximum Storage Time in SAA Up to 12 months (for academic labs under Subpart K)40 CFR Part 262, Subpart K
Container Removal from SAA Within 3 calendar days of reaching the maximum volume40 CFR § 262.15

Experimental Protocol: General Procedure for Preparing Chemical Waste for Disposal

The following is a generalized protocol for the handling and preparation of chemical waste for disposal. This protocol is not specific to this compound and should be adapted based on the information provided in the compound's SDS.

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, put on appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Prepare a Labeled Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • Fill in the required information on the label, including the full chemical name(s) and the date accumulation begins.

  • Transfer Waste to the Container:

    • Solid Waste: Carefully transfer solid waste (e.g., contaminated gloves, weigh paper, pipette tips) into the designated solid waste container using forceps or other appropriate tools to avoid direct contact.

    • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container, using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Secure and Store the Container:

    • Tightly close the lid of the waste container.

    • Wipe the exterior of the container with a suitable decontaminating agent.

    • Place the container in the designated satellite accumulation area.

  • Documentation:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of addition to the waste container.

  • Arrange for Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Visualizing the Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a research laboratory.

Chemical_Waste_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Chemical Waste Generation obtain_sds Obtain and Review Safety Data Sheet (SDS) start->obtain_sds determine_hazards Determine Hazards (e.g., Flammable, Corrosive, Toxic) obtain_sds->determine_hazards select_container Select Compatible Waste Container determine_hazards->select_container label_container Label Container as 'Hazardous Waste' with Contents select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_in_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_in_saa monitor_levels Monitor Accumulation Volume and Time store_in_saa->monitor_levels contact_ehs Contact EHS for Waste Pickup monitor_levels->contact_ehs Container Full or Time Limit Reached professional_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->professional_disposal end Waste Properly Disposed professional_disposal->end

Caption: General workflow for laboratory chemical waste disposal.

Essential Safety and Operational Protocols for Handling CGP-82996

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of CGP-82996, a pharmacological inhibitor of CDK4/6.[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, a conservative approach based on best practices for handling potent, uncharacterized research chemicals is mandatory. The toxicological properties of this compound have not been thoroughly investigated, and an absence of warning does not signify an absence of hazard.

Personal Protective Equipment (PPE) and Handling

When handling this compound, researchers should operate under the assumption that the compound is hazardous. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.
Face ShieldRecommended when there is a significant risk of splashes or when handling larger quantities. To be worn in conjunction with safety goggles.
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to protect against skin contact.
Impervious ClothingConsider wearing fire/flame-resistant and impervious clothing, especially when handling larger quantities or if there is a risk of significant exposure.
Respiratory Protection Full-Face RespiratorRecommended if exposure limits are exceeded, if irritation is experienced, or if handling the compound as a powder outside of a certified chemical fume hood.
Fume HoodAll handling of this compound, especially the solid form and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid.[2] Before opening, centrifuge the vial to ensure all the compound is at the bottom.[3] Recommended storage conditions for the powder are -20°C for up to 3 years.[4]

Solution Preparation:

  • Solvent: Based on supplier information, this compound is soluble in DMSO.

  • Procedure:

    • Ensure all necessary PPE is donned correctly.

    • Conduct all work within a certified chemical fume hood.

    • Prepare the stock solution by dissolving the compound in the appropriate solvent. For cell culture experiments, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Spill Management:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill involves a powder.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Prevent entry into the affected area.

    • Follow institutional emergency procedures.

Disposal:

All waste contaminated with this compound, including empty vials, used gloves, absorbent materials, and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to public wastewater systems.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Don PPE b Prepare Fume Hood a->b c Retrieve this compound b->c d Centrifuge Vial c->d e Prepare Stock Solution d->e f Perform Experiment e->f Use in experiment g Incubate/Analyze f->g h Decontaminate Workspace g->h Post-experiment i Segregate Hazardous Waste h->i j Dispose of Waste i->j k Doff PPE j->k

References

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.